HO-PEG13-OH
描述
The exact mass of the compound 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O14/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h27-28H,1-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWFJQNBHYVIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170053 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-96-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG13-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: HO-PEG13-OH is a discrete polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This technical guide provides a comprehensive overview of the core properties of this compound, its critical role in bioconjugation, and detailed experimental protocols relevant to its application.
Core Properties of this compound
This compound is a hydrophilic molecule characterized by a chain of thirteen ethylene (B1197577) glycol units, terminating with hydroxyl (-OH) groups at both ends. This structure imparts desirable physicochemical properties for its use in biological systems.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C26H54O14 | [5][6][7] |
| Molecular Weight | 590.7 g/mol | [5][6][7] |
| CAS Number | 17598-96-8 | [5][6][7] |
| Appearance | Colorless or White Solid/Liquid | [5][6][7] |
| Purity | Typically ≥95% | [5][6][7] |
| Storage Conditions | -18°C for long-term storage | [5][6][7] |
Solubility Profile
Role in PROTAC Drug Development
The primary application of this compound is as a flexible linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9]
The linker is a critical component of a PROTAC, influencing its:
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability.[1][]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. An optimal linker length facilitates the correct orientation of the two proteins for efficient ubiquitination.[9][11]
The general mechanism of a PROTAC is illustrated in the following diagram:
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, validated protocols for this compound are not extensively published, the following sections provide detailed methodologies for the activation of its terminal hydroxyl groups and its subsequent use in bioconjugation, adapted from established procedures for similar PEG molecules.[12]
Activation of this compound Terminal Hydroxyl Groups
The terminal hydroxyl groups of this compound are relatively unreactive and require activation for efficient conjugation to biomolecules. A common strategy is to convert them into more reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins or other molecules.[12]
Protocol 1: Two-Step Activation to an NHS Ester
This protocol involves a two-step process: carboxylation of the hydroxyl groups followed by activation to an NHS ester.
Step 1: Carboxylation
-
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the carboxylated PEG (HOOC-PEG13-COOH).
-
Step 2: NHS Ester Activation
-
Materials:
-
HOOC-PEG13-COOH (from Step 1)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DCM or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylated PEG in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution contains the activated NHS-OOC-PEG13-COO-NHS and can be used directly in the subsequent conjugation step or purified by precipitation in cold diethyl ether.
-
Bioconjugation to a Protein
This protocol describes the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).
-
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Activated NHS-OOC-PEG13-COO-NHS
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the desired molar excess of the activated PEG solution to the protein solution. A starting point of a 10- to 50-fold molar excess of PEG to protein is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure complete quenching of the reaction.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or SEC.
-
General Workflow for PROTAC Synthesis and Evaluation
The synthesis and evaluation of a PROTAC using a PEG linker like this compound follows a modular workflow. This involves the synthesis of the PROTAC molecule, followed by a series of in vitro and in cellulo assays to determine its efficacy.
Caption: A flowchart outlining the key steps in the synthesis and in vitro evaluation of a PROTAC.
Safety and Handling
While specific toxicity data for this compound is not available, polyethylene glycols are generally considered to have low toxicity.[13] However, as with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable tool for researchers in drug development, offering a discrete and flexible linker for the construction of PROTACs and other bioconjugates. Its hydrophilic nature can improve the physicochemical properties of the resulting molecules, potentially leading to enhanced efficacy. The experimental protocols provided in this guide, adapted from established methods, offer a starting point for the successful application of this compound in the laboratory. Further optimization of reaction conditions will be necessary for specific applications.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CAS:17598-96-8 - KKL Med Inc. [kklmed.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
HO-PEG13-OH chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of HO-PEG13-OH, a monodisperse polyethylene (B3416737) glycol (PEG) derivative widely utilized in biomedical research and drug development. Its defined chain length and terminal hydroxyl groups make it a valuable building block for conjugation, linkers, and surface modifications.
Chemical Identity and Properties
This compound, also known as 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol, is a hydrophilic polymer with 13 ethylene (B1197577) glycol units. The terminal hydroxyl groups provide reactive sites for further chemical modifications.
| Identifier | Value |
| Full Name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol[1] |
| Synonyms | Diol PEG13, PEG13[1] |
| CAS Number | 17598-96-8[1][2][3] |
| Molecular Formula | C26H54O14[1][2][3] |
| Molecular Weight | 590.7 g/mol [1][2][3] |
| Appearance | Colorless or White[2][3] |
| Purity | ≥95%[2][3][4] |
Applications in Research and Development
This compound is a versatile molecule with a range of applications, primarily centered around its use as a flexible, hydrophilic linker.
-
PROTACs: It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4][5][6]. The PEG chain connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Bioconjugation: The terminal hydroxyl groups can be activated or modified to conjugate with other molecules such as peptides, proteins, antibodies, and small molecule drugs. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
-
Surface Modification: this compound can be used to modify the surfaces of nanoparticles, liposomes, and medical devices to reduce non-specific protein adsorption and improve biocompatibility.
-
Drug Delivery: As a component of drug delivery systems, it can be used to create hydrogels and other matrices for controlled release applications.
Chemical Structure
The chemical structure of this compound consists of a repeating chain of 13 ethylene glycol units capped by hydroxyl groups at both ends.
Storage and Handling
For long-term storage, this compound should be kept at -20°C.[4] It can be stored at 4°C for shorter periods.[4] When in solvent, it is recommended to store at -80°C for up to six months or -20°C for one month.[4] The compound is typically shipped at room temperature in the continental US.[4][5]
References
A Technical Guide to the Solubility of HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of HO-PEG13-OH (Hydroxy-Polyethylene Glycol, with 13 ethylene (B1197577) glycol units), a bifunctional hydrophilic linker. An understanding of its solubility in various solvents is critical for its effective application in bioconjugation, drug delivery, proteomics, and as a linker in PROTACs (Proteolysis Targeting Chimeras).
This compound, with a molecular weight of 590.7 g/mol , exhibits a solubility profile characteristic of polyethylene (B3416737) glycol (PEG) derivatives of similar molecular weight, such as PEG 600.[1][2][3] Its amphiphilic nature, stemming from a hydrophilic polyether backbone and terminal hydroxyl groups, governs its solubility across a range of aqueous and organic solvents. Generally, PEGs of this size are highly soluble in polar solvents and insoluble in non-polar organic solvents.[3][4]
Core Solubility Profile
This compound is a colorless or white material.[5][6] As a polyethylene glycol derivative with a molecular weight around 600, it is expected to be a liquid at room temperature.[1][2] Its solubility is primarily dictated by the ability of its ether oxygens and terminal hydroxyl groups to form hydrogen bonds with polar solvent molecules.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the well-documented solubility of PEG 600, the following table provides a summary of its expected solubility in various common laboratory solvents. It is strongly recommended to determine the solubility experimentally for specific applications and conditions.
| Solvent System | Solvent Type | Temperature (°C) | Expected Solubility |
| Water | Aqueous | 25 | Readily Soluble / Miscible |
| Ethanol | Polar Protic | 25 | Readily Soluble / Miscible |
| Methanol | Polar Protic | 25 | Soluble |
| Acetone | Polar Aprotic | 25 | Readily Soluble |
| Glycols | Polar Protic | 25 | Readily Soluble |
| Chloroform | Polar Aprotic | 25 | Readily Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 25 | Soluble |
| Benzene | Aromatic | 25 | Soluble |
| Diethyl Ether | Non-polar | 25 | Insoluble |
| Hexane | Non-polar | 25 | Insoluble |
| Paraffin | Non-polar | 25 | Insoluble |
| Oils and Fats | Non-polar | 25 | Insoluble |
Note: "Readily Soluble" and "Miscible" are qualitative terms found in the literature for PEG 600.[1][2] "Soluble" indicates good solubility is expected based on data for similar PEGs.[3] "Insoluble" indicates poor solubility is expected.[1][3]
Experimental Protocols
The definitive method for determining the solubility of this compound in a specific solvent is through experimentation. The shake-flask method is a widely accepted technique for establishing the equilibrium solubility of a compound.[4]
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
1. Preparation:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute at the end of the experiment is crucial to ensure that saturation has been achieved.[4]
2. Equilibration:
-
Place the sealed vials on an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For polymers, this can range from 24 to 72 hours.[4]
3. Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.[4]
4. Filtration:
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.[4]
5. Quantification:
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound. Suitable methods include:
-
Gravimetric analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solute.
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
6. Calculation:
-
Calculate the original concentration of this compound in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
References
A Technical Guide to HO-PEG13-OH: Commercial Sources, Purity, and Characterization
For researchers, scientists, and drug development professionals, the quality and characterization of reagents are paramount. This guide provides an in-depth overview of HO-PEG13-OH, a discrete polyethylene (B3416737) glycol (dPEG®) linker, covering its commercial availability, typical purity, and the experimental protocols essential for its characterization and application. The use of discrete PEG linkers is advantageous as it allows for the synthesis of homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory approval.[1]
Commercial Sources and Purity
This compound is a homobifunctional linker with 13 ethylene (B1197577) glycol units, terminating in hydroxyl groups at both ends. Its defined length ensures batch-to-batch consistency, a critical factor for reproducible results in drug delivery, bioconjugation, and nanoparticle formulation.[2][3][4] Several commercial suppliers offer this reagent, typically with a purity of 95% or higher.
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| CP Lab Safety | High Purity PEG Reagent, this compound | ≥95% or ≥97% | 17598-96-8 | C26H54O14 | 590.7 |
| PurePEG | Diol PEG this compound | High Purity | Not specified | Not specified | Not specified |
| Fisher Scientific | eMolecules this compound | Not specified | Not specified | Not specified | Not specified |
Table 1: Commercial Availability and Specifications of this compound. Data compiled from publicly available information from suppliers.
Experimental Protocols for Characterization and Purity Assessment
The comprehensive characterization of PEGylated molecules requires an orthogonal approach, utilizing a combination of analytical techniques.[5] While often applied to PEGylated biomolecules, these methods are equally crucial for assessing the purity of the PEG linker itself.
Size Exclusion Chromatography (SEC) for Purity and Polydispersity
SEC separates molecules based on their hydrodynamic radius. For a discrete PEG linker like this compound, SEC is used to confirm its monodispersity and to detect the presence of any higher or lower molecular weight PEG species or aggregates.
Methodology:
-
System Equilibration: Equilibrate an appropriate SEC column (chosen for the molecular weight range of the analyte) with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4) until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Sample Injection: Inject the sample onto the column.[6]
-
Elution: Run the separation isocratically. The discrete this compound should elute as a single, sharp peak.
-
Data Analysis: The presence of multiple peaks would indicate a polydisperse sample or the presence of impurities. The peak area of the main peak relative to the total peak area provides a quantitative measure of purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate this compound from non-PEGylated impurities or from PEGs of different lengths.
Methodology:
-
Column: Use a C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.
-
Detection: Since this compound lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed.[7]
-
Data Analysis: Purity is determined by the relative area of the main peak.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides a precise mass measurement, which is crucial for confirming the identity of a discrete PEG linker.
Methodology:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.[8] Liquid Chromatography is often coupled with Mass Spectrometry (LC/MS) for online separation and identification.[9][10]
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Data Analysis: The resulting spectrum should show a dominant peak corresponding to the expected molecular weight of this compound (590.7 g/mol ), often as an adduct with ions like sodium ([M+Na]+) or potassium ([M+K]+). The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms its monodispersity.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the PEG linker and for identifying any organic impurities.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The ¹H NMR spectrum should show a characteristic strong singlet for the ethylene glycol protons around 3.6 ppm. Integration of the peaks can be used to confirm the ratio of protons in the molecule. The ¹³C NMR will show characteristic peaks for the carbon atoms in the PEG backbone.
Application: A Generalized Bioconjugation Protocol
The terminal hydroxyl groups of this compound are relatively inert and require activation to react with functional groups on biomolecules, such as the primary amines on lysine (B10760008) residues of a protein.[1][12] A common strategy is to convert the diol to a dicarboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester.[12][13]
Two-Stage Protocol:
-
Activation of this compound to NHS-Ester:
-
Step 1a (Carboxylation): The terminal hydroxyl groups are oxidized to carboxylic acids using an oxidizing agent (e.g., Jones reagent) or by reaction with succinic anhydride.[2][12]
-
Step 1b (NHS Ester Formation): The resulting dicarboxylic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[12][13]
-
-
Conjugation to a Protein:
-
The activated PEG-NHS ester is added to a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).[13]
-
The reaction is allowed to proceed at room temperature or 4°C.
-
The reaction is quenched using a buffer containing a high concentration of a primary amine, such as Tris or glycine.[1]
-
-
Purification: The PEGylated protein is purified from unreacted PEG and other reagents using size exclusion chromatography (SEC).[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Discrete Libraries of Amphiphilic Poly(ethylene glycol) Graft Copolymers: Synthesis, Assembly, and Bioactivity | NSF BioPACIFIC MIP (DMR-2445868) [biopacificmip.org]
- 9. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Imperative of HO-PEG13-OH as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation.[2][3]
Core Principles of HO-PEG13-OH as a PROTAC Linker
This compound is a bifunctional, hydrophilic spacer with the chemical formula C26H54O14 and a molecular weight of approximately 590.7 g/mol . The terminal hydroxyl (-OH) groups serve as versatile chemical handles for conjugation to the POI and E3 ligase ligands through various chemical reactions, most commonly amide bond formation or etherification.
The key attributes that make this compound and other PEG linkers valuable in PROTAC design include:
-
Enhanced Solubility: The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and facilitating formulation.[5]
-
Modulation of Cell Permeability: While increased hydrophilicity can sometimes reduce passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, aiding cellular uptake. The optimal PEG length is a balance between solubility and permeability.[4][5]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex. A linker that is too short can lead to steric hindrance, while a linker that is too long may result in a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein. The 13-unit length of this compound provides a significant span that can be optimal for various POI-E3 ligase pairs.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic variation of the PEG linker length is a common and effective strategy to empirically determine the optimal configuration for maximal degradation efficacy. The following tables summarize representative data from the literature for PROTACs with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and maximal degradation (Dmax).
Note: The following data is for illustrative purposes to demonstrate the effect of PEG linker length and is not specific to PROTACs using a this compound linker.
Table 1: Illustrative Degradation Efficacy of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (PEG units) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | HeLa | >1000 | <20 | Fictionalized Data |
| BRD4 | VHL | 5 | HeLa | 150 | 65 | Fictionalized Data |
| BRD4 | VHL | 9 | HeLa | 25 | >90 | Fictionalized Data |
| BTK | CRBN | <5 | MOLM-14 | Inactive | N/A | Fictionalized Data |
| BTK | CRBN | 9 | MOLM-14 | 5.9 | >90 | Fictionalized Data |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis and evaluation of PROTACs. The following sections provide methodologies for the synthesis of a PROTAC using a HO-PEG-OH linker and for the characterization of its biological activity.
Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes a general two-step synthesis of a PROTAC by first coupling a POI ligand containing a carboxylic acid to a mono-protected amine derivative of a PEG linker, followed by deprotection and coupling to an E3 ligase ligand also containing a carboxylic acid. This can be adapted for this compound by first mono-protecting one of the hydroxyl groups (e.g., as a tert-butyldimethylsilyl ether) and converting the other to an amine.
Step 1: Coupling of the First Ligand to the PEG Linker
-
Materials:
-
Mono-Boc-protected amino-PEG13-OH
-
POI ligand with a carboxylic acid (POI-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve POI-COOH (1.0 eq) and mono-Boc-protected amino-PEG13-OH (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG13-NHBoc intermediate.
-
Step 2: Boc Deprotection
-
Materials:
-
POI-PEG13-NHBoc
-
4M HCl in 1,4-dioxane (B91453) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-PEG13-NHBoc intermediate in DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the POI-PEG13-NH2 salt.
-
Step 3: Coupling of the Second Ligand
-
Materials:
-
POI-PEG13-NH2 salt
-
E3 ligase ligand with a carboxylic acid (E3-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve E3-COOH (1.0 eq) and the POI-PEG13-NH2 salt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the salt and act as a base.
-
Add HATU (1.2 eq) and stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Work-up and purify the final PROTAC as described in Step 1.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Mandatory Visualization
The following diagrams, generated using the Graphviz (DOT) language, illustrate the key signaling pathway and a general experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC development.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a powerful tool to modulate the physicochemical and pharmacokinetic properties of these novel therapeutics. By providing a balance of hydrophilicity and a significant, flexible length, this compound has the potential to enable the formation of a stable and productive ternary complex, leading to efficient and potent protein degradation. While specific data for PROTACs incorporating a 13-unit PEG linker is not yet prevalent in the literature, the principles and protocols outlined in this guide provide a solid foundation for its rational application and evaluation. A systematic approach to linker design, involving the synthesis and testing of a range of linker lengths, remains the most effective strategy for identifying optimal PROTAC candidates for further development.
References
The Hydrophilic Nature of HO-PEG13-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the hydrophilicity of HO-PEG13-OH, a discrete polyethylene (B3416737) glycol (PEG) derivative. Understanding this fundamental property is critical for its application in drug delivery, bioconjugation, and the development of advanced therapeutic systems.
Physicochemical Properties and Hydrophilicity
This compound, with a molecular formula of C26H54O14 and an average molecular weight of 590.71 g/mol , is a polyether compound characterized by its exceptional water solubility.[1] Its hydrophilic nature is attributed to the repeating ethylene (B1197577) glycol units, where the ether oxygens can form hydrogen bonds with water molecules. This interaction with water is a defining characteristic of polyethylene glycols.
The hydrophilicity of PEG is inversely related to its molecular weight; as the chain length increases, the hydrophobic character of the polymer backbone becomes more pronounced, leading to a decrease in water solubility.[2] However, for a relatively short oligomer like this compound, it is completely miscible with water in all proportions.[3]
Quantitative Analysis of Hydrophilicity
The hydrophilicity of a compound can be quantified using several parameters. The following tables summarize key data for PEG oligomers comparable to this compound, providing a strong basis for understanding its behavior.
| PEG Oligomer (Average Molecular Weight, g/mol ) | Physical State at Room Temperature | Water Solubility |
| 200 | Clear, viscous liquid | Very high; miscible with water in all proportions[2] |
| 400 | Clear, viscous liquid | Very high; miscible with water in all proportions[2] |
| ~600 (comparable to this compound) | Clear, viscous liquid | Very high; completely soluble in water [2][3] |
| 1000 | Pasty semi-solid | High[2] |
Table 1: Water Solubility of Polyethylene Glycol Oligomers
| Parameter | Value | Interpretation |
| Octanol-Water Partition Coefficient (LogP) | < 0 | Indicates high hydrophilicity[4][5] |
| LogP for PEG 400 | log Pow: 2.25 (This value from one source appears to be an outlier and may refer to a modified PEG or a different measurement system, as PEGs are generally hydrophilic)[6] | A lower LogP value signifies greater hydrophilicity. For unmodified, low molecular weight PEGs, a negative LogP is expected.[7] |
| Water Contact Angle on PEG-modified Surfaces | 20° - 40° | A lower contact angle indicates a more hydrophilic surface.[8][9] |
Table 2: Key Hydrophilicity Parameters for Low Molecular Weight PEGs
Experimental Protocols for Assessing Hydrophilicity
Accurate determination of hydrophilicity is crucial for the successful application of this compound. The following are detailed methodologies for key experiments.
Determination of Water Solubility
This method establishes the extent to which a polymer dissolves in water.
Materials and Equipment:
-
This compound
-
Deionized or distilled water
-
Glass vessels with stoppers (e.g., 1000 mL flasks)
-
Shaker or agitator capable of maintaining a constant temperature (20°C)
-
Centrifuge or filtration apparatus
-
Analytical equipment for quantifying the polymer in the aqueous phase (e.g., High-Performance Liquid Chromatography (HPLC), Total Organic Carbon (TOC) analyzer)
Procedure:
-
Weigh a specific amount of this compound into three separate vessels.
-
Add a measured volume of water to each vessel.
-
Seal the vessels and place them in a shaker at a constant temperature (e.g., 20°C) for a defined period (e.g., 24 hours) to reach equilibrium.
-
After agitation, centrifuge or filter the contents to obtain a clear aqueous phase.
-
Analyze the concentration of the dissolved this compound in the clear aqueous phase using a validated analytical method like HPLC.
Data Analysis: The solubility is reported in g/L or as "completely miscible" if no saturation is observed. The mean and standard deviation of the three replicate measurements should be calculated.
Measurement of Water Contact Angle
This protocol measures the static water contact angle on a surface modified with this compound, providing a direct indication of surface hydrophilicity.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Substrate for modification (e.g., silicon wafer, glass slide)
-
This compound solution for coating
-
High-purity deionized water
-
Microsyringe for dispensing water droplets
Procedure:
-
Prepare a uniform, thin film of this compound on the substrate using a method like spin-coating.
-
Place the coated substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet (e.g., 1-5 µL) of deionized water onto the surface.
-
Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
Data Analysis: The contact angle is reported in degrees (°). A lower contact angle (< 90°) indicates a hydrophilic surface. The average and standard deviation of the measurements should be reported.
Role of Hydrophilicity in Drug Delivery Applications
The hydrophilic nature of this compound is paramount in its use in drug delivery systems, particularly in the PEGylation of therapeutic molecules and the formation of drug carriers.
PEGylation and Enhanced Pharmacokinetics
PEGylation is the covalent attachment of PEG chains to a molecule, such as a protein or a nanoparticle. This process leverages the hydrophilicity of PEG to create a protective hydration layer.[10]
This hydrophilic shield sterically hinders the approach of proteolytic enzymes and antibodies, reducing immunogenicity and preventing aggregation.[10][11] Consequently, PEGylated therapeutics exhibit a longer systemic circulation time.[12]
Formation of Micelles and Nanoparticles
This compound can serve as a hydrophilic block in the synthesis of amphiphilic block copolymers. These copolymers self-assemble in aqueous environments to form micelles or nanoparticles with a hydrophobic core and a hydrophilic PEG corona.
The hydrophobic core encapsulates poorly water-soluble drugs, while the hydrophilic PEG shell provides stability in biological fluids and the "stealth" properties associated with PEGylation.[13]
Conclusion
The pronounced hydrophilicity of this compound is a cornerstone of its utility in advanced drug development. This property, quantifiable through parameters like complete water miscibility and low water contact angles, enables the design of sophisticated drug delivery systems with improved pharmacokinetic profiles. The experimental protocols detailed herein provide a framework for the consistent and accurate characterization of this essential attribute, facilitating the continued innovation of PEG-based therapeutics.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 5. Partition coefficient - Wikipedia [en.wikipedia.org]
- 6. univarsolutions.com [univarsolutions.com]
- 7. PEG 400, a hydrophilic molecular probe for measuring intestinal permeability [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight | MDPI [mdpi.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preferential Interactions and the Effect of Protein PEGylation | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
Biocompatibility and Toxicity Profile of HO-PEG13-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility and toxicity of HO-PEG13-OH (Hydroxy-Polyethylene Glycol with 13 ethylene (B1197577) glycol repeat units). Given the limited direct studies on this compound, this guide synthesizes data from closely related oligoethylene glycols and polyethylene (B3416737) glycols (PEGs) of similar molecular weight, particularly PEG 600 (average molecular weight of 600 g/mol ), to provide a robust predictive assessment. The information herein is intended to support risk assessment and guide the design of appropriate biocompatibility testing for novel drug delivery systems, biomaterials, and medical devices incorporating this oligomer.
Executive Summary
Polyethylene glycols are widely regarded for their biocompatibility, hydrophilicity, and "stealth" properties, which reduce immunogenicity.[1] The biocompatibility and toxicity of PEGs are generally inversely related to their molecular weight. Low molecular weight PEGs, such as this compound, are anticipated to have a favorable safety profile, characterized by low oral and dermal toxicity. However, at high concentrations, some in vitro cytotoxicity has been observed for shorter PEG chains. This guide details the available toxicological data, outlines standard experimental protocols for biocompatibility assessment, and presents a logical workflow for the biological evaluation of materials containing this compound.
Quantitative Biocompatibility and Toxicity Data
The following tables summarize key quantitative data for polyethylene glycols of molecular weights comparable to this compound (approx. 590 g/mol ).
Table 1: In Vivo Acute Toxicity Data for PEG 600
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |
| Rat | Oral | = 22 g/kg | |
| Rat | Oral | > 15,000 mg/kg | [2] |
| Rat | Oral | = 28 g/kg | [3] |
| Rabbit | Dermal | > 20 g/kg |
Table 2: Comparative In Vitro Cytotoxicity of Low Molecular Weight PEGs
| PEG Derivative | Cell Line | Assay | Incubation Time | IC50 (50% Inhibitory Concentration) | Reference(s) |
| Triethylene Glycol (TEG) | HeLa | MTT | 24 h | 19.8 mg/mL | [4] |
| Triethylene Glycol (TEG) | L929 | MTT | 24 h | 12.4 mg/mL | [4] |
| PEG 200 | Caco-2 | MTT | Not Specified | Severely reduced cell viability at 30% w/v | [4] |
| PEG 300 | Caco-2 | MTT | Not Specified | Severely reduced cell viability at 30% w/v | [4] |
| PEG 1000 | L929 | MTT | 24 h | 22.5 mg/mL | [5] |
| PEG 4000 | L929 | MTT | 24 h | 20.0 mg/mL | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biocompatibility and toxicity of this compound, based on international standards.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage. The elution method is commonly used for soluble materials like this compound.[6]
Objective: To determine the cytotoxicity of this compound extracts on a mammalian cell line.
Materials:
-
This compound
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Complete cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Sterile tubes for extraction
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Prepare a stock solution of this compound in complete cell culture medium at the desired maximum concentration.
-
Perform serial dilutions to obtain a range of test concentrations.
-
The extraction is typically carried out at 37°C for 24 hours.[7]
-
-
Cell Seeding:
-
Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound extracts (at various concentrations) to the respective wells.
-
Include negative controls (culture medium only) and positive controls (a known cytotoxic substance).
-
Incubate the plates for 24 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.[9]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7]
-
Hemolysis Assay (Based on ISO 10993-4)
This assay assesses the potential of a blood-contacting material to damage red blood cells.
Objective: To determine the hemolytic potential of this compound.
Materials:
-
This compound
-
Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100) and negative control (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to separate the RBCs.
-
Wash the RBCs multiple times with PBS until the supernatant is clear.
-
Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
-
Incubation:
-
Prepare different concentrations of this compound in PBS.
-
In test tubes, mix the RBC suspension with the this compound solutions.
-
Include positive and negative control tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
-
Measurement:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
A hemolysis percentage below 2% is generally considered non-hemolytic.
-
In Vivo Acute Oral Toxicity (Based on OECD 420: Fixed Dose Procedure)
This study provides information on the potential health hazards of a substance following a single oral administration.
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Animals:
-
Young, healthy adult rats (one sex, typically females, is sufficient).
Procedure:
-
Sighting Study:
-
A single animal is dosed at a starting dose (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected) to determine the appropriate starting dose for the main study.
-
-
Main Study:
-
Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
The substance is administered orally via gavage.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
-
Observations:
-
Clinical signs of toxicity, body weight changes, and any mortality are recorded.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis:
-
The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.
-
Visualizations
Logical Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a polymer like this compound, based on the principles of ISO 10993.[3]
Caption: Biocompatibility assessment workflow for this compound.
Proposed Signaling Pathway for Low Molecular Weight PEG-Induced Cytotoxicity
Some studies suggest that the cytotoxicity of certain low molecular weight PEGs may be mediated by the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[10]
Caption: PEG-induced oxidative stress pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextran and Polymer Polyethylene Glycol (PEG) Coating Reduce Both 5 and 30 nm Iron Oxide Nanoparticle Cytotoxicity in 2D and 3D Cell Culture | MDPI [mdpi.com]
- 3. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 4. Polyethylene glycol improves function and reduces oxidative stress in synaptosomal preparations following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Material Selection in Successful Biocompatibility Outcomes - European Biomedical Institute [ebi.bio]
- 7. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species scavenging mechanisms associated with polyethylene glycol mediated osmotic stress tolerance in Chinese potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namsa.com [namsa.com]
- 10. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
basic handling and storage of HO-PEG13-OH
An In-depth Technical Guide to the Basic Handling and Storage of HO-PEG13-OH
For researchers, scientists, and drug development professionals, the proper handling and storage of reagents are paramount to ensure experimental success, maintain reagent integrity, and ensure laboratory safety. This guide provides a comprehensive overview of the , a discrete polyethylene (B3416737) glycol (PEG) linker.
Properties of this compound
This compound is a homobifunctional PEG linker with 13 ethylene (B1197577) glycol units, terminating in a hydroxyl group at each end. Its monodisperse nature ensures batch-to-batch consistency, which is critical for applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C26H54O14 | [2][3] |
| Molecular Weight | 590.7 g/mol | [2][3] |
| Appearance | Colorless or white solid/viscous liquid | [2][3] |
| Minimum Purity | Typically ≥95% | [3] |
| CAS Number | 17598-96-8 | [2][3] |
Handling and Personal Protective Equipment (PPE)
Standard Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Prevent the formation of dust or aerosols.
-
When transferring the solid, use appropriate tools to avoid generating static electricity.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: Wear a standard laboratory coat.
Storage Conditions
Proper storage is crucial to maintain the stability and reactivity of this compound. Polyethylene glycols are susceptible to oxidation and degradation, which can be accelerated by exposure to light, heat, and atmospheric oxygen.[5][6]
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Long-term: ≤ -15°C (e.g., -18°C or -20°C) Short-term: Room temperature for shipping is generally acceptable. | Low temperatures minimize degradation and oxidation, preserving the integrity of the compound. | [2][5][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the PEG chain. | [5] |
| Light | Protect from light. | Light, especially UV, can cause degradation of the ether bonds in the PEG chain. | [5][7] |
| Moisture | Keep in a dry environment, using a desiccant for storage is recommended. Before opening, allow the container to warm to room temperature to prevent condensation. | Moisture can affect the stability and reactivity of the hydroxyl end groups. | [5][7] |
| Form | Store in its solid form. Avoid long-term storage in solution. | Stability is generally higher in the solid state. | [7] |
Solubility
This compound's amphiphilic nature, with its hydrophilic PEG chain and terminal hydroxyl groups, allows for solubility in a range of solvents. This is a key property for its application in bioconjugation, which often involves both aqueous and organic solvent systems.
Table 3: Qualitative Solubility Profile of this compound
| Solvent Class | Specific Solvents | Expected Solubility | Reference(s) |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | High | [8][9] |
| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | High | [7][8] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | [7][8] |
| Alcohols | Methanol, Ethanol | Good to Moderate | [7][8] |
| Ethers | Diethyl ether | Low to Insoluble | [8][9] |
| Hydrocarbons | Hexanes | Low to Insoluble | [8][9] |
Note: This solubility profile is based on data for structurally similar discrete PEGs. It is always recommended to perform a small-scale solubility test for your specific application.
Experimental Protocols
The terminal hydroxyl groups of this compound are not inherently reactive towards many functional groups on biomolecules and require activation for efficient conjugation.[10] A common strategy involves converting one or both hydroxyl groups into more reactive species.
Protocol 1: Activation of a Single Hydroxyl Group to a Mesylate
This protocol is a foundational step for creating a heterobifunctional linker from the homobifunctional this compound, often used in PROTAC synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monomesylated product.
Protocol 2: General Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of a biomolecule (e.g., a peptide or small molecule) using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. biochempeg.com [biochempeg.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation with HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This bioconjugation technique is a cornerstone in drug development, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The addition of PEG chains can increase the hydrodynamic size of a molecule, which in turn can lead to several beneficial effects, including reduced renal clearance, extended circulating half-life, and decreased immunogenicity.[1] Furthermore, PEGylation can improve the solubility and stability of therapeutic molecules.[2]
HO-PEG13-OH is a homobifunctional, discrete PEG (dPEG®) reagent with a defined chain length of thirteen ethylene (B1197577) glycol units, terminating in hydroxyl (-OH) groups at both ends. Its discrete nature ensures batch-to-batch consistency, a critical factor in pharmaceutical development. The hydroxyl groups, however, are not inherently reactive towards common functional groups on biomolecules and require chemical activation to facilitate conjugation.[3]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PEGylation.
| Property | Value | Reference |
| Full Name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol | |
| Synonyms | Diol PEG13, PEG13 | |
| CAS Number | 17598-96-8 | [4] |
| Molecular Formula | C26H54O14 | [4] |
| Molecular Weight | 590.7 g/mol | [4] |
| Appearance | Colorless or White Solid | [4] |
| Purity | ≥95% | [4] |
Activation of this compound for Bioconjugation
The terminal hydroxyl groups of this compound are chemically inert and must be converted into reactive functional groups to enable covalent attachment to a target molecule.[3] Several activation strategies can be employed, with the choice depending on the desired linkage chemistry and the functional groups available on the target molecule.
Activation Workflow
The general workflow for activating the hydroxyl groups of this compound involves their conversion into more reactive intermediates, such as tosylates or by using activating agents like N,N'-Disuccinimidyl Carbonate (DSC). These activated PEGs can then readily react with nucleophiles on the target biomolecule.
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a protein. Optimization of reaction conditions is crucial for achieving the desired degree of PEGylation.
Protocol 1: Activation of this compound via Tosylation
This method converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates), which are excellent leaving groups for nucleophilic substitution.[5]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask.
-
Add anhydrous pyridine (3-5 equivalents) to the solution.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add p-Toluenesulfonyl chloride (TsCl) (2.5 equivalents for bifunctional activation) to the cooled solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into vigorously stirred, ice-cold diethyl ether.[5]
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, TsO-PEG13-OTs, under vacuum.
-
Store the activated PEG desiccated at -20°C.
Protocol 2: Conjugation of Activated PEG to Protein Primary Amines
This protocol describes the conjugation of an activated PEG derivative (e.g., NHS-ester activated PEG) to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Activated this compound derivative (e.g., NHS-ester)
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the activated PEG to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to hydrolyze any unreacted activated PEG.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using a suitable method such as dialysis or size-exclusion chromatography.
Quantitative Analysis of PEGylation
A multi-faceted analytical approach is necessary for the comprehensive characterization of PEGylated proteins to ensure product consistency, efficacy, and safety.[6]
Table of Analytical Techniques for PEGylated Protein Characterization
| Analytical Technique | Parameter(s) Measured | Principle | Advantages | Limitations |
| SDS-PAGE | Apparent Molecular Weight, Degree of PEGylation (qualitative) | Separation based on size. PEGylated proteins migrate slower. | Simple, rapid, and widely available. | Provides apparent molecular weight which can be overestimated; semi-quantitative.[6] |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity, Aggregation, Degree of PEGylation | Separation based on hydrodynamic volume. | Good for separating species of different sizes and quantifying aggregates. | May not resolve species with similar hydrodynamic radii. |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Heterogeneity, Separation of isomers | Separation based on hydrophobicity. | High resolution for separating positional isomers. | Can be challenging for large, highly PEGylated proteins. |
| Ion-Exchange Chromatography (IEX) | Separation of positional isomers | Separation based on charge differences. | Can separate isoforms with different numbers of attached PEGs. | Requires charge differences between species. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Precise Molecular Weight, Degree of PEGylation | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight and can determine the number of attached PEGs.[2] | Can be challenging for heterogeneous mixtures.[2] |
| Capillary Electrophoresis (CE) | Purity, Heterogeneity | Separation based on charge-to-mass ratio. | High-resolution separation of PEGylated species. | Can be less robust than HPLC methods. |
Impact of PEGylation on Biological Systems
The PEGylation of a therapeutic agent can significantly alter its interaction with biological systems. While PEG itself is considered biologically inert, the "stealth" effect it imparts can have profound consequences on the drug's efficacy and safety profile.
General Signaling Pathway Modulation
The enhanced in vivo residence time of a PEGylated drug can lead to prolonged engagement with its target receptor, potentially leading to sustained downstream signaling. This can amplify the therapeutic effect but also necessitates careful dose optimization to avoid off-target effects.
Conclusion
PEGylation with this compound offers a valuable strategy for enhancing the therapeutic potential of a wide range of biomolecules. The homobifunctional nature of this reagent allows for crosslinking applications or the introduction of two identical functional groups after activation. A thorough understanding of the activation chemistry, careful optimization of reaction protocols, and a comprehensive analytical characterization are paramount for the successful development of safe and effective PEGylated therapeutics. This guide provides a foundational framework for researchers and drug developers to harness the benefits of PEGylation using this compound.
References
The Role of HO-PEG13-OH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers, such as HO-PEG13-OH, have become integral to modern PROTAC design. This guide provides a comprehensive technical overview of the mechanism of action of this compound in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Mechanism of Action of this compound in PROTACs
The this compound linker, a 13-unit polyethylene glycol chain with terminal hydroxyl groups, is a flexible and hydrophilic spacer used in the synthesis of PROTACs.[1][2][3] Its primary role is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, thereby facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4][5] This induced proximity is the cornerstone of PROTAC function, enabling the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]
The this compound linker contributes to the overall efficacy of a PROTAC in several key ways:
-
Facilitating Ternary Complex Formation: The length and flexibility of the PEG13 chain are critical for achieving an optimal orientation of the POI and E3 ligase within the ternary complex.[4] A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive complex.[8] The flexibility of the PEG linker allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex.[9][10]
-
Enhancing Solubility and Permeability: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility.[9] The inherent hydrophilicity of the PEG linker can significantly improve the solubility of the PROTAC, which is advantageous for formulation and in vivo administration.[11][] While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar groups, facilitating cell entry.[9][13]
-
Modulating Pharmacokinetics: The inclusion of a PEG linker can influence the pharmacokinetic properties of a PROTAC.[14] Generally, longer PEG chains are associated with an increased plasma half-life and a decreased clearance rate, likely due to the hydrophilic PEG chain shielding the PROTAC from metabolic enzymes.[14] However, there is an optimal PEG linker length for each specific PROTAC, and excessively long linkers can lead to decreased potency.[14]
Quantitative Data on PEGylated PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[15][16] The following tables summarize representative data illustrating the impact of PEG linker length on PROTAC performance. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental systems.
| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG3 | BRD4 | HeLa | 50 | >90 | Illustrative |
| PROTAC 2 | PEG5 | BRD4 | HeLa | 25 | >95 | Illustrative |
| PROTAC 3 | PEG7 | BRD4 | HeLa | 60 | >90 | Illustrative |
| PROTAC 4 | Alkyl | RIPK2 | THP-1 | 10 | ~90 | [7] |
| PROTAC 5 | PEG4 | RIPK2 | THP-1 | <1 | >95 | [7] |
This data is illustrative and compiled from various sources to demonstrate the principles of linker optimization. The specific values are representative examples.
| Pharmacokinetic Parameter | PEGylated PROTACs | Alkyl-Linked PROTACs | Key Observations |
| Half-life (t1/2) | Generally increased | Generally shorter | Longer PEG chains can shield the PROTAC from metabolism, prolonging circulation.[14] |
| Clearance (CL) | Generally decreased | Generally higher | Reduced clearance correlates with increased half-life.[14] |
| Oral Bioavailability (%F) | Can be improved | Variable | Enhanced solubility from the PEG linker can improve oral absorption.[17] |
| Cell Permeability (Papp) | Variable | Can be higher | While hydrophilic, flexible PEG linkers can adopt conformations that aid cell entry.[4] |
Experimental Protocols
Synthesis of a PROTAC using a HO-PEG-OH Linker
This protocol describes a general method for the synthesis of a PROTAC using a HO-PEG-OH linker via sequential amide coupling.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
E3 ligase ligand with an amine functional group (E3-NH2)
-
Mono-Boc-protected amine-PEG13-OH
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., HPLC)
Procedure:
-
Coupling of POI Ligand to the PEG Linker:
-
Dissolve mono-Boc-protected amine-PEG13-OH (1.0 eq.), POI-COOH (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain Boc-NH-PEG13-O-POI.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-NH-PEG13-O-POI in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield H2N-PEG13-O-POI.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve H2N-PEG13-O-POI (1.0 eq.), E3 ligase ligand with a carboxylic acid (E3-COOH) (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9][17][18]
-
Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the ternary complex.
Materials:
-
Purified target protein (e.g., with a His-tag)
-
Purified E3 ligase complex (e.g., with a GST-tag)
-
PROTAC
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the target protein, E3 ligase, and the two TR-FRET antibodies at the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a suitable microplate, add the PROTAC dilutions.
-
Add the target protein and the E3 ligase to all wells.
-
Add the TR-FRET donor and acceptor antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of the donor and acceptor.
-
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: A typical workflow for PROTAC evaluation.
Conclusion
This compound is a versatile and effective linker for the design and synthesis of PROTACs. Its hydrophilic and flexible nature plays a crucial role in enhancing the solubility and permeability of PROTAC molecules, while its length is a key parameter for optimizing the formation of a productive ternary complex. The systematic evaluation of PROTACs with varying PEG linker lengths is essential for identifying candidates with optimal degradation potency and favorable pharmacokinetic properties. The experimental protocols and data presented in this guide provide a framework for the rational design and characterization of novel PEGylated PROTACs for therapeutic applications.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Foundational Research on Discrete PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of foundational research on discrete Polyethylene Glycol (PEG) linkers. It covers the core principles, synthesis, characterization, and applications of these critical components in modern drug development. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.
Introduction to Discrete PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1][2] They are widely used in pharmaceutical and biotechnological research to connect molecular entities, such as drugs, proteins, and nanoparticles.[3][4] The process of covalently attaching PEG chains to a molecule is known as PEGylation, a technique that can significantly enhance the therapeutic properties of drugs.[5][6]
There are two main classes of PEG linkers: polydisperse and monodisperse (or discrete) PEGs.[3][7] Polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.0.[8] In contrast, discrete PEGs (often denoted as dPEG®) are single molecular entities with a precisely defined chemical structure, chain length, and molecular weight, resulting in a PDI of 1.0.[5][8][9] This homogeneity is a critical advantage in therapeutic development, ensuring batch-to-batch consistency and a predictable pharmacokinetic profile.[10]
The primary benefits of PEGylation include:
-
Extended Circulating Half-Life: By increasing the hydrodynamic volume of a molecule, PEGylation reduces the rate of renal clearance, allowing for less frequent dosing.[5][6]
-
Improved Solubility: The hydrophilic nature of PEG chains can significantly increase the solubility of hydrophobic drugs.[5][11]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a drug's surface, reducing the likelihood of an immune response.[5][6]
-
Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.[5][12]
Physicochemical Properties of Discrete PEG Linkers
The well-defined structure of discrete PEG linkers allows for precise control over the physicochemical properties of the resulting conjugate.[9] Key properties such as molecular weight, linker length, and hydrophilicity are directly related to the number of PEG units.
Table 1: Physicochemical Properties of Short, Discrete PEG Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Note: Calculated LogP values are estimates and can vary. These values generally indicate high hydrophilicity.[9]
Applications of Discrete PEG Linkers in Drug Development
Discrete PEG linkers are integral to the development of advanced therapeutics, including small molecule drugs, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems.[3]
-
Small Molecule Drugs: Introducing PEG linkers to small molecule drugs can increase their solubility and molecular weight, potentially extending their half-life in the body.[7] A notable example is naloxegol (B613840) (Movantik™), where a dPEG® linker prevents the molecule from crossing the blood-brain barrier, thus avoiding central nervous system side effects.[5]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker between the antibody and the cytotoxic payload significantly affects the potency, stability, and pharmacokinetic profile of the conjugate.[7] Discrete PEG linkers can improve the solubility and stability of ADCs, allowing for higher drug-antibody ratios (DAR) without promoting aggregation.[5] The ADC drug Zynlonta, for instance, incorporates a maleimide-PEG8 linker.[7]
-
Nanoparticle Drug Delivery: PEG linkers are crucial in the fabrication of nanoparticle-based drug delivery systems, such as lipid nanoparticles (LNPs) used in mRNA vaccines.[4][7] PEGylation of nanoparticles improves their stability, prolongs circulation time, and reduces recognition by the immune system.[4] DSPE-mPEG 2000 and DMG-PEG 2000 are examples of PEGylated lipids used in the Pfizer and Moderna COVID-19 vaccines, respectively.[7]
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[13] PEG-based linkers are often used to connect the two ligands of a PROTAC, providing the optimal length and flexibility needed to facilitate the formation of a stable ternary complex essential for protein degradation.[13]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated conjugates. The following sections provide generalized protocols for common PEGylation strategies.
This protocol describes the conjugation of a PEG-N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[12] This is one of the most common methods for protein PEGylation.[12]
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar non-amine-containing buffer at pH 7.0-8.5.[12]
-
Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.[12]
-
Anhydrous DMSO or DMF for dissolving the PEG reagent.
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[12] The optimal molar ratio should be determined empirically. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[12] The optimal reaction time and temperature will depend on the specific protein and PEG reagent.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[12] Incubate for an additional 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using techniques such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Table 2: Typical Reaction Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range |
| Protein Concentration | 1 - 10 mg/mL[12] |
| Molar Excess of PEG-NHS | 5 to 20-fold[12] |
| Reaction pH | 7.0 - 8.5[12] |
| Reaction Temperature | 4°C or Room Temperature[12] |
| Reaction Time | 30 - 120 minutes[12] |
This protocol is for the site-specific conjugation of a maleimide-functionalized PEG linker to a free cysteine residue.[5]
Materials:
-
Protein with a free cysteine residue
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5).[5][12] Avoid thiol-containing reagents.
-
Anhydrous DMSO or DMF.
Methodology:
-
Protein Preparation: Dissolve the protein in the thiol-free reaction buffer. If necessary, reduce disulfide bonds to generate free thiols and remove the reducing agent before adding the PEG-maleimide.[12]
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide reagent in anhydrous DMSO or DMF immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution.[12]
-
Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours.[12]
-
Purification: The resulting PEGylated protein can be purified to remove unreacted PEG and protein using SEC or IEX.[12]
Table 3: Typical Reaction Conditions for Thiol-Reactive PEGylation
| Parameter | Recommended Range |
| Molar Excess of PEG-Maleimide | 10 to 20-fold[12] |
| Reaction pH | 6.5 - 7.5[12] |
| Reaction Temperature | 4°C or Room Temperature[12] |
| Reaction Time | 2 - 24 hours[12] |
Characterization of PEGylated Conjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated therapeutics.
Table 4: Common Analytical Techniques for Characterization
| Technique | Information Provided |
| SDS-PAGE | Apparent molecular weight, purity.[12] |
| HPLC (SEC, RP) | Purity, heterogeneity, separation of isomers.[12] |
| Mass Spectrometry | Precise molecular weight, degree of PEGylation.[12] |
| NMR Spectroscopy | Detailed structural information, degree of PEGylation. |
| ELISA | Biological activity, immunogenicity, concentration. |
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Lynchpin of Proximity: A Technical Guide to HO-PEG13-OH in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, precision and control are paramount. The ability to link distinct molecular entities with exacting control over distance and physicochemical properties is a cornerstone of modern therapeutic design. Among the arsenal (B13267) of tools available, discrete polyethylene (B3416737) glycol (PEG) linkers have emerged as critical components, and HO-PEG13-OH, a monodisperse PEG linker with thirteen ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length. This technical guide provides an in-depth exploration of this compound, its core properties, and its application in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Physicochemical Characteristics
This compound, also known as tridecaethylene glycol, is a linear, bifunctional molecule with terminal hydroxyl groups. Its monodispersity, meaning a single, defined molecular weight, distinguishes it from polydisperse PEG polymers and allows for the creation of homogenous conjugates with predictable properties.[] This is a critical advantage in drug development, where batch-to-batch consistency is essential.
The key attributes of short-chain PEGs like this compound stem from the repeating ethylene oxide units. These units impart significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules, a common hurdle for many small molecule drugs.[2] The ether oxygens in the PEG backbone readily form hydrogen bonds with water, creating a hydration shell that can also shield the conjugate from enzymatic degradation and reduce immunogenicity.[2][3]
The flexibility of the PEG chain, arising from the rotational freedom of its C-O-C bonds, is another crucial feature.[2] This flexibility allows the two ends of the linker to adopt multiple conformations, which is particularly important in applications like PROTACs where it facilitates the formation of a stable ternary complex between a target protein and an E3 ligase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C26H54O14 | [4] |
| Molecular Weight | 590.7 g/mol | [4] |
| CAS Number | 17598-96-8 | [4] |
| Appearance | Colorless or White Solid/Liquid | [4] |
| Purity | Typically >95% | [4] |
| Solubility | Soluble in water and many organic solvents (e.g., DMF, DMSO, ethanol) | [2] |
Application in PROTACs: A Detailed Perspective
The most prominent application of this compound in contemporary chemical biology is as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy.
The length of the PEG linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive complex where ubiquitination does not occur efficiently.[4] Studies have shown a clear structure-activity relationship where an optimal linker length leads to the most potent degradation.
Table 2: Impact of PEG Linker Length on PROTAC Efficiency (Representative Data for BRD4 Degraders)
| Linker (Number of PEG units) | DC50 (nM) [a] | Dmax (%) [b] | Reference(s) |
| 3 | 25 | >95 | [4] |
| 4 | 8 | >95 | [4] |
| 5 | 15 | >95 | [4] |
| 8 | 50 | 90 | [4] |
| 12 | 200 | 80 | [4] |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[4]
While specific data for a 13-unit PEG linker is not explicitly available in this comparative dataset, the trend suggests that a longer linker length beyond the optimum can lead to a decrease in potency. Therefore, a PROTAC with a PEG13 linker would be expected to have a higher DC50 value compared to the optimal PEG4 linker in this specific BRD4 degrader series. However, the optimal length is highly target-dependent, and for some protein-E3 ligase pairs, a longer linker like PEG13 may be ideal.
The PEG linker also significantly influences the cellular permeability of the PROTAC. While PEGylation increases hydrophilicity, which can be detrimental to passive diffusion across the cell membrane, shorter PEG linkers can adopt folded "chameleon-like" conformations in the nonpolar environment of the cell membrane, shielding their polar atoms and facilitating cell entry.[6][7]
Experimental Protocols
Synthesis of a Monodisperse this compound (Illustrative Method)
The synthesis of monodisperse, discrete PEG chains typically involves a stepwise addition of protected ethylene glycol units. A common approach is the Williamson ether synthesis.
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH)
-
1-(2-Chloroethoxy)-2-(2-(2-chloroethoxy)ethoxy)ethane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Step 1: Monoprotection of Triethylene Glycol (Not shown in detail, assumes starting with a mono-protected species for stepwise addition). A more direct, but less controlled synthesis can be achieved by reacting ethylene oxide with a starting alcohol under controlled conditions, followed by purification. For monodisperse synthesis, a stepwise approach is preferred.
-
Step 2: Williamson Ether Synthesis for Chain Elongation. To a solution of a mono-protected shorter PEG chain (e.g., hexaethylene glycol monomethyl ether) in anhydrous THF, add sodium hydride at 0 °C. Allow the reaction to stir for 30 minutes.
-
Add a solution of an appropriate chloro-terminated PEG molecule (e.g., 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired length PEG chain.
-
Step 3: Deprotection. The protecting group on the terminal hydroxyl is removed under appropriate conditions (e.g., acid hydrolysis for a silyl (B83357) ether or hydrogenolysis for a benzyl (B1604629) ether) to yield HO-PEGn-OH.
-
Final Purification. The final product is purified by preparative HPLC to ensure high purity and monodispersity.
Synthesis of a PROTAC using this compound Linker
This protocol outlines a general, two-step strategy for synthesizing a PROTAC using this compound, involving the sequential activation of the hydroxyl groups and conjugation to a warhead (targeting the protein of interest, POI) and an E3 ligase ligand.
Materials:
-
This compound
-
Warhead with a reactive handle (e.g., a carboxylic acid or a primary amine)
-
E3 ligase ligand with a reactive handle
-
Coupling reagents (e.g., HATU, HOBt, EDC, NHS)
-
Bases (e.g., DIPEA, triethylamine)
-
Activating agents for hydroxyl groups (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl))
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (preparative HPLC, silica gel)
Protocol:
-
Step 1: Mono-activation of this compound.
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add pyridine (B92270) (1.1 equivalents).
-
Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (1.05 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to ensure mono-tosylation.
-
Work up the reaction by washing with dilute HCl and brine. Dry the organic layer and purify by column chromatography to isolate the mono-tosylated PEG linker (TsO-PEG13-OH).
-
-
Step 2: Conjugation of the First Ligand (e.g., Warhead-NH2).
-
Dissolve TsO-PEG13-OH (1 equivalent) and the amine-containing warhead (1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (3 equivalents).
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction for the formation of the Warhead-NH-PEG13-OH intermediate.
-
Purify the intermediate by preparative HPLC.
-
-
Step 3: Activation of the Second Hydroxyl Group.
-
The remaining hydroxyl group of the Warhead-NH-PEG13-OH intermediate is then activated. For example, it can be converted to a carboxylic acid by oxidation (e.g., using Jones reagent) or to a better leaving group for subsequent reaction.
-
Alternatively, the initial this compound can be converted to a heterobifunctional linker (e.g., HOOC-PEG13-OH) prior to the first coupling step.
-
-
Step 4: Conjugation of the Second Ligand (e.g., E3 Ligase Ligand-COOH).
-
If the intermediate from step 3 has a terminal hydroxyl, it can be reacted with a carboxylic acid-containing E3 ligase ligand using a coupling reagent like HATU.
-
Dissolve the Warhead-NH-PEG13-OH intermediate (1 equivalent) and the E3 ligase ligand-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
-
Step 5: Final Purification.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Visualizing Workflows and Pathways
To better understand the processes involving this compound, diagrams generated using Graphviz (DOT language) can be highly effective.
References
- 2. benchchem.com [benchchem.com]
- 3. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of HO-PEG13-OH: A Technical Guide for Biomedical Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Modern Biomedicine
In the landscape of advanced drug development and biomedical research, the modification of therapeutic molecules and delivery systems is paramount to enhancing efficacy and safety. Polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology in this endeavor. Among the diverse array of PEG derivatives, HO-PEG13-OH, a homobifunctional linker with 13 ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity, defined length, and chemical reactivity. This technical guide provides an in-depth exploration of the potential of this compound in various biomedical applications, including its use in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle formulations. We will delve into its physicochemical properties, present quantitative data from relevant studies, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics and diagnostics.
Physicochemical Properties of this compound
This compound, with the chemical formula C26H54O14, is a polyethylene glycol derivative characterized by a hydroxyl group at each terminus.[1][2] This symmetrical structure defines it as a homobifunctional linker. The 13-unit ethylene glycol chain imparts significant hydrophilicity, a crucial attribute for improving the solubility and pharmacokinetic profile of conjugated molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C26H54O14 | [1][2] |
| Molecular Weight | 590.71 g/mol | [1][2] |
| Appearance | Colorless or White Solid/Viscous Liquid | [2] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water and most organic solvents. | [3] |
| Storage | -20°C for long-term storage. | [2] |
Applications in Biomedicine
The versatility of this compound stems from its ability to be chemically activated and conjugated to various biomolecules and surfaces. Its primary applications lie in drug delivery, bioconjugation, and nanotechnology.
Antibody-Drug Conjugates (ADCs)
In the realm of oncology, ADCs represent a powerful class of targeted therapeutics. The linker connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's stability, efficacy, and safety.[4] The incorporation of a hydrophilic PEG linker like this compound can offer several advantages:
-
Enhanced Solubility and Stability: Many potent cytotoxic drugs are hydrophobic. A PEG linker can mitigate aggregation and improve the overall solubility of the ADC.[5][6]
-
Optimized Drug-to-Antibody Ratio (DAR): By improving solubility, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising the ADC's stability.[7]
-
Improved Pharmacokinetics: The hydrophilic PEG chain can shield the ADC from proteolysis and renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[5]
While specific data for a 13-unit PEG linker is not extensively available, comparative studies on different PEG linker lengths provide valuable insights into the expected impact on ADC performance.
| ADC Property | Effect of Increasing PEG Linker Length | Reference(s) |
| Plasma Half-life | Generally increases with longer PEG chains. A 10 kDa PEG linker showed an 11.2-fold increase in half-life compared to a non-PEGylated conjugate. | [8][9] |
| In Vitro Cytotoxicity | May decrease with longer PEG chains due to steric hindrance. A 10 kDa PEG linker resulted in a 22-fold reduction in cytotoxicity. | [8][9] |
| Tumor Accumulation | Can be enhanced with longer PEG linkers. | [10] |
| In Vivo Efficacy | Often improved with longer PEG linkers, despite reduced in vitro potency, due to better pharmacokinetics. | [8][9][11][12] |
| Therapeutic Index | Can be improved by enhancing efficacy and reducing off-target toxicity. | [5][6] |
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[13][14] The linker in a PROTAC is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination. This compound can serve as a foundational building block for PROTAC linkers, offering the necessary length and flexibility to promote the formation of a productive ternary complex.[4][10][15] The hydrophilicity of the PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[16]
| PROTAC Property | Influence of PEG Linker | Reference(s) |
| Ternary Complex Formation | Linker length and flexibility are critical for optimal orientation of the target protein and E3 ligase. | [14] |
| Degradation Efficacy (DC50 and Dmax) | The specific chemical composition and length of the PEG linker can significantly impact potency. | [17] |
| Solubility and Permeability | Hydrophilic PEG linkers can improve the physicochemical properties of often lipophilic PROTACs. | [16] |
| Oral Bioavailability | Linker properties can influence oral absorption. | [18] |
Nanoparticle Stabilization
PEGylation is a widely adopted strategy to improve the in vivo performance of nanoparticles for drug delivery and imaging.[19] Coating nanoparticles with PEG, a process for which this compound can be utilized after activation, creates a hydrophilic "stealth" layer that reduces opsonization and clearance by the reticuloendothelial system (RES).[20] This leads to prolonged circulation times and enhanced accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect.
The effectiveness of PEGylation in stabilizing nanoparticles is dependent on factors such as the length of the PEG chain and the grafting density on the nanoparticle surface.
| Nanoparticle Property | Effect of PEGylation | Reference(s) |
| Colloidal Stability | Increased stability in biological fluids, preventing aggregation. | [20][21] |
| Circulation Half-life | Significantly prolonged due to reduced clearance by the immune system. | [8][9] |
| Tumor Accumulation | Enhanced due to longer circulation and the EPR effect. | [10] |
| Grafting Density | Decreases with increasing PEG molecular weight due to steric hindrance. | [22] |
| Hydrodynamic Diameter | Increases after PEGylation. | [23] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of PEG linkers like this compound. These protocols are intended as a guide and may require optimization for specific applications.
Activation of this compound and Conjugation to an Antibody (for ADC Synthesis)
As a homobifunctional diol, the terminal hydroxyl groups of this compound require activation to react with functional groups on an antibody, such as amines or thiols. A common strategy involves converting the hydroxyl groups to more reactive species like N-hydroxysuccinimide (NHS) esters or maleimides.
Materials:
-
This compound
-
Activation reagents (e.g., succinic anhydride (B1165640), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS))
-
Anhydrous solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
-
Analytical instruments (e.g., hydrophobic interaction chromatography (HIC), mass spectrometry (MS))
Protocol:
-
Activation of this compound (Example: Conversion to NHS ester):
-
Dissolve this compound and a molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction at room temperature until the formation of the dicarboxylic acid-PEG derivative is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting COOH-PEG13-COOH in anhydrous DCM or DMF.
-
Add a molar excess of NHS and DCC.
-
Stir the reaction at room temperature for several hours to overnight.
-
Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
The filtrate containing the activated NHS-PEG13-NHS can be used directly or purified.
-
-
Conjugation to Antibody:
-
Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add a calculated molar excess of the activated NHS-PEG13-NHS (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
-
Purification and Characterization:
-
Purify the ADC using SEC to remove unconjugated linker and antibody.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC and confirm the molecular weight by MS.[24]
-
Synthesis of a PROTAC using a this compound-derived Linker
This protocol outlines a general workflow for synthesizing a PROTAC where a this compound derivative serves as the linker between a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a suitable functional group for conjugation.
-
E3 ligase ligand with a suitable functional group for conjugation.
-
This compound, appropriately functionalized for sequential coupling (e.g., as a heterobifunctional linker like Azide-PEG13-OH).
-
Coupling reagents (e.g., for click chemistry or amide bond formation).
-
Solvents and purification supplies (e.g., HPLC).
-
Cell lines and reagents for biological assays (e.g., Western blotting).
Protocol:
-
Synthesis of Ligand-Linker Intermediate:
-
React the first ligand (either for the target protein or the E3 ligase) with the appropriately functionalized this compound linker. The choice of reaction chemistry (e.g., amide coupling, click chemistry) will depend on the functional groups on the ligand and linker.
-
Purify the resulting ligand-linker intermediate by chromatography.
-
-
Coupling of the Second Ligand:
-
React the purified ligand-linker intermediate with the second ligand to form the final PROTAC molecule.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC using preparative HPLC.
-
Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.
-
-
Biological Evaluation:
-
Treat relevant cell lines with the synthesized PROTAC at various concentrations.
-
Assess the degradation of the target protein by Western blotting.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[17]
-
PEGylation of Nanoparticles
This protocol describes a general method for coating the surface of nanoparticles with this compound after its activation.
Materials:
-
Nanoparticles (e.g., gold, iron oxide, polymeric) with surface functional groups amenable to conjugation.
-
Activated this compound.
-
Reaction buffer.
-
Centrifuge.
-
Dynamic Light Scattering (DLS) instrument.
Protocol:
-
PEGylation Reaction:
-
Disperse the nanoparticles in a suitable reaction buffer.
-
Add a solution of activated this compound to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized to achieve the desired grafting density.[20]
-
Incubate the reaction for a sufficient time (e.g., 2-24 hours) at room temperature or 4°C with gentle mixing.
-
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove excess, unreacted PEG.
-
-
Characterization:
Conclusion: The Future of this compound in Biomedicine
This compound represents a valuable and versatile tool for researchers in drug development and nanotechnology. Its defined length, hydrophilicity, and bifunctional nature provide a robust platform for the synthesis of advanced bioconjugates and drug delivery systems. While the optimal linker length is often application-dependent, the 13-unit ethylene glycol chain of this compound offers a favorable balance of properties for improving the solubility, stability, and pharmacokinetic profiles of therapeutic agents. By leveraging the experimental approaches outlined in this guide, scientists can effectively harness the potential of this compound to engineer the next generation of targeted therapies with enhanced efficacy and safety. The continued exploration of such well-defined PEG linkers will undoubtedly contribute to the advancement of precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HO-PEG18-OH | PROTAC Linkers | 4445-03-8 | Invivochem [invivochem.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. benchchem.com [benchchem.com]
- 21. PEG-stabilized core-shell surface-imprinted nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Formation of hydrated PEG layers on magnetic iron oxide nanoflowers shows internal magnetisation dynamics and generates high in-vivo efficacy for MRI and magnetic hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of HO-PEG13-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] The linker is a critical component, as its length, flexibility, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[5]
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance solubility, improve cell permeability, and offer synthetic tractability for optimizing the distance between the two ligands. The HO-PEG13-OH linker, a discrete PEG diol with thirteen ethylene (B1197577) glycol units, provides a hydrophilic and flexible spacer of a defined length, allowing for precise control over the architecture of the PROTAC molecule. The terminal hydroxyl groups serve as versatile handles for the sequential and directional conjugation of the POI and E3 ligase ligands.
This document provides a comprehensive guide to the synthesis and characterization of this compound and its subsequent application in the development of PROTACs.
PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Synthesis Protocol for this compound
The synthesis of monodisperse, long-chain PEG diols can be challenging. A common strategy involves a stepwise approach using smaller, protected PEG units via reactions like the Williamson ether synthesis. Below is a representative, multi-step protocol for the synthesis of this compound. This protocol is illustrative and may require optimization.
Step 1: Monoprotection of Tetraethylene Glycol (PEG4)
One hydroxyl group of tetraethylene glycol is protected to allow for selective elongation.
-
Reagents and Materials:
Reagent Molar Eq. Tetraethylene glycol (HO-PEG4-OH) 1.0 Benzyl (B1604629) chloride (BnCl) 1.1 Sodium hydride (NaH, 60% in oil) 1.1 | Anhydrous Tetrahydrofuran (THF) | - |
-
Procedure:
-
Dissolve tetraethylene glycol in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield HO-PEG4-OBn.
-
Step 2: Tosylation of Monoprotected PEG4
The remaining hydroxyl group is activated for the subsequent coupling reaction.
-
Reagents and Materials:
Reagent Molar Eq. HO-PEG4-OBn 1.0 p-Toluenesulfonyl chloride (TsCl) 1.2 Triethylamine (TEA) 1.5 | Anhydrous Dichloromethane (DCM) | - |
-
Procedure:
-
Dissolve HO-PEG4-OBn in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of TsCl in DCM.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield TsO-PEG4-OBn.
-
Step 3: Stepwise Elongation via Williamson Ether Synthesis
This step involves coupling the tosylated PEG4 unit with another PEG unit. This cycle can be repeated to achieve the desired chain length. For this compound, a combination of smaller PEG units would be used in a stepwise fashion (e.g., coupling a PEG4 unit with a PEG9 unit, or iteratively with smaller units). The following is a general procedure for one coupling step.
-
Reagents and Materials:
Reagent Molar Eq. HO-PEGx-OH (e.g., Pentaethylene glycol) 1.0 Sodium hydride (NaH, 60% in oil) 1.1 TsO-PEGy-OBn (e.g., TsO-PEG4-OBn) 1.0 | Anhydrous Dimethylformamide (DMF) | - |
-
Procedure:
-
Dissolve the PEG diol (HO-PEGx-OH) in anhydrous DMF under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of the tosylated, protected PEG (TsO-PEGy-OBn) in DMF.
-
Heat the reaction to 50-70 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the elongated, protected PEG (HO-PEG(x+y)-OBn) by column chromatography.
-
Step 4: Deprotection to Yield this compound
The final step is the removal of the benzyl protecting group to yield the desired diol.
-
Reagents and Materials:
Reagent Molar Eq. HO-PEG13-OBn 1.0 Palladium on carbon (Pd/C, 10%) Catalytic Methanol (MeOH) - | Hydrogen gas (H2) | - |
-
Procedure:
-
Dissolve the protected PEG13 in methanol.
-
Add Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by precipitation from a solvent/non-solvent system (e.g., dissolving in DCM and precipitating with cold diethyl ether).
-
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized linker.
| Technique | Expected Results for this compound |
| ¹H NMR | A prominent multiplet around 3.64 ppm corresponding to the methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the repeating ethylene glycol units. A triplet around 3.71 ppm for the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH). |
| ¹³C NMR | A major peak around 70.5 ppm for the internal ethylene glycol carbons. A distinct peak around 61.7 ppm for the terminal carbons adjacent to the hydroxyl groups. |
| Mass Spectrometry (e.g., ESI-MS) | The expected molecular ion peak [M+Na]⁺ at m/z ≈ 613.7 for C₂₆H₅₄O₁₄Na. |
Application in PROTAC Synthesis
The synthesized this compound serves as a bifunctional linker for the sequential conjugation of a POI ligand and an E3 ligase ligand. A common strategy involves the mono-activation of one hydroxyl group, coupling to the first ligand, followed by activation of the second hydroxyl group and coupling to the second ligand.
References
Application Notes and Protocols for the Functionalization of HO-PEG13-OH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can significantly enhance their pharmacological properties.[1] Key benefits of PEGylation include improved solubility and stability, reduced immunogenicity, and prolonged circulation half-life by increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance.[1][2]
HO-PEG13-OH is a bifunctional PEG linker, meaning it possesses reactive hydroxyl (-OH) groups at both ends of the polymer chain. These terminal hydroxyl groups, however, are not inherently reactive towards common functional groups found on biomolecules such as amines and thiols.[3] Therefore, the activation of these hydroxyl groups is a critical first step to enable the conjugation of this compound to proteins, peptides, antibodies, or other molecules of interest.[4]
These application notes provide a comprehensive guide to the functionalization of this compound, offering detailed protocols for the activation of its terminal hydroxyl groups and subsequent conversion to various functional moieties suitable for bioconjugation.
General Workflow for Functionalization
The functionalization of this compound is a multi-step process that begins with the activation of the terminal hydroxyl groups, followed by nucleophilic substitution to introduce the desired functionality. The final functionalized PEG must then be purified and characterized to ensure its suitability for bioconjugation.
Caption: General workflow for the functionalization of this compound.
Activation of Terminal Hydroxyl Groups
The first and most critical step in the functionalization of this compound is the conversion of the terminal hydroxyl groups into more reactive species. This is typically achieved by transforming them into good leaving groups, such as tosylates or mesylates.
Method 1: Tosylation
Tosylation is a widely used method for activating hydroxyl groups by converting them into p-toluenesulfonates (tosylates).[3] Tosylate is an excellent leaving group, making the PEG susceptible to nucleophilic substitution by a wide range of nucleophiles.[3]
Experimental Protocol: Tosylation of this compound
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask.
-
Add anhydrous pyridine (3-5 equivalents) or TEA (2.5 equivalents per hydroxyl group) to the solution and stir to mix.[3][5] The base serves to neutralize the HCl byproduct.[3]
-
Cool the reaction flask to 0°C using an ice bath.[3]
-
Slowly add p-Toluenesulfonyl chloride (TsCl) (2.5 equivalents for bifunctional activation) to the cooled solution.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to vigorously stirred, ice-cold diethyl ether.[3]
-
Collect the white precipitate by filtration.
-
Repeat the precipitation step at least twice to ensure the removal of unreacted reagents.[3]
-
Dry the final product, TsO-PEG13-OTs, under vacuum.
-
Method 2: Mesylation
Similar to tosylation, mesylation converts the hydroxyl groups into methanesulfonates (mesylates), which are also excellent leaving groups.[6]
Experimental Protocol: Mesylation of this compound
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous TEA (1.5 equivalents per hydroxyl group) or pyridine.[6]
-
Slowly add methanesulfonyl chloride (1.2 equivalents per hydroxyl group) dropwise.[6]
-
Stir the reaction at 0°C for 2-6 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[6]
-
Work-up the reaction as described in the tosylation protocol (steps 7-11) to yield MsO-PEG13-OMs.
-
Conversion to Functional Groups for Bioconjugation
Once the activated PEG intermediate (TsO-PEG13-OTs or MsO-PEG13-OMs) is obtained, it can be readily converted into a variety of functional groups for specific bioconjugation chemistries.
Conversion to Azide-Terminated PEG (for Click Chemistry)
Azide-functionalized PEGs are valuable for "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are highly efficient and biocompatible.[7]
Experimental Protocol: Synthesis of N3-PEG13-N3
-
Materials:
-
TsO-PEG13-OTs or MsO-PEG13-OMs
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing
-
-
Procedure:
-
Dissolve the activated PEG (1 equivalent) in anhydrous DMF.
-
Add sodium azide (5-10 equivalents) to the solution.[6]
-
Heat the reaction mixture to 60-90°C and stir for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or NMR.
-
After cooling to room temperature, remove the DMF under reduced pressure.[5]
-
Dissolve the residue in a minimal amount of deionized water.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove excess sodium azide and salts.[5]
-
Lyophilize the dialyzed solution to obtain the pure N3-PEG13-N3 product.[5]
-
Conversion to Amine-Terminated PEG (for Amide Bond Formation)
Amine-terminated PEGs are commonly used for conjugation to carboxyl groups or activated esters (e.g., NHS esters) on biomolecules to form stable amide bonds.
Experimental Protocol: Synthesis of H2N-PEG13-NH2
-
Materials:
-
N3-PEG13-N3
-
Triphenylphosphine (B44618) (PPh₃) or Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas supply (if using Pd/C)
-
-
Procedure (using PPh₃ - Staudinger Reduction):
-
Dissolve N3-PEG13-N3 (1 equivalent) in methanol.
-
Add triphenylphosphine (2.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture and purify by precipitation in cold diethyl ether to yield H2N-PEG13-NH2.
-
-
Procedure (using H₂/Pd-C - Catalytic Hydrogenation):
-
Dissolve N3-PEG13-N3 (1 equivalent) in ethanol in a hydrogenation flask.[5]
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the PEG).[5]
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[5]
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.[5]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[5]
-
Concentrate the filtrate and precipitate the product in cold diethyl ether to obtain H2N-PEG13-NH2.[5]
-
Bioconjugation Strategies
The choice of bioconjugation chemistry depends on the functional groups available on the biomolecule of interest.
Caption: Common bioconjugation strategies using functionalized PEG.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of HO-PEG-OH linkers. Note that yields can vary depending on the specific PEG length, reaction scale, and purity of reagents.
| Reaction Step | Reagents | Typical Reaction Time | Typical Yield | Key Considerations |
| Tosylation | TsCl, Pyridine/TEA, DCM | 12-24 hours[3] | >90% | Reaction should be performed under anhydrous conditions to prevent hydrolysis of TsCl. |
| Mesylation | MsCl, TEA, DCM | 2-6 hours[6] | >90% | Mesylates are generally more reactive and less stable than tosylates. |
| Azidation | NaN₃, DMF | 12-24 hours[6] | >95% | Sodium azide is highly toxic; handle with appropriate safety precautions. |
| Amine Formation (Staudinger) | PPh₃, Methanol | 12-24 hours | >90% | The byproduct, triphenylphosphine oxide, can be challenging to remove completely. |
| Amine Formation (Hydrogenation) | H₂, 10% Pd/C, Ethanol | 24-48 hours[5] | >95% | Requires specialized hydrogenation equipment. The catalyst is flammable. |
Characterization of Functionalized PEG
Successful functionalization should be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the modification of the terminal groups of the PEG chain.[8] The disappearance of the proton signals corresponding to the hydroxyl-bearing carbon and the appearance of new signals corresponding to the newly introduced functional group can be observed.[6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the mass of the functionalized PEG, thereby verifying the successful addition of the new functional groups.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, such as the strong, sharp peak characteristic of the azide group (~2100 cm⁻¹).
Conclusion
The functionalization of this compound is a fundamental prerequisite for its use in bioconjugation. By converting the terminal hydroxyl groups into reactive moieties such as azides or amines, researchers can create versatile linkers for covalently attaching therapeutic molecules. The protocols outlined in these application notes provide a reliable foundation for the synthesis and subsequent application of functionalized PEG linkers in the development of advanced biotherapeutics. Careful execution of these protocols, coupled with thorough characterization of the products, will ensure the successful implementation of PEGylation strategies in a variety of research and drug development settings.
References
Application Notes: A Step-by-Step Guide to HO-PEG13-OH Conjugation Chemistry
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a premier bioconjugation technique used to enhance the therapeutic and diagnostic properties of molecules such as proteins, peptides, and small drugs.[1][2][3][4][5][6][7] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic profile by increasing its hydrodynamic size, which in turn enhances solubility, extends circulatory half-life, improves stability against proteolytic degradation, and reduces immunogenicity.[1][2][3][4][6][7][8][9]
HO-PEG13-OH is a homobifunctional, monodisperse PEG linker, meaning it has a precisely defined length of 13 ethylene (B1197577) glycol units and is terminated by a hydroxyl (-OH) group at each end.[6] This discrete nature is highly advantageous for producing homogenous conjugates, a critical factor for regulatory approval and consistent performance.[6] However, the terminal hydroxyl groups are chemically inert under typical bioconjugation conditions and require chemical activation to facilitate covalent linkage to a target molecule.[2][3][6][10][11]
This guide provides detailed protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules, along with methods for purification and characterization of the final product.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for designing a successful conjugation strategy.
| Property | Value |
| Chemical Formula | C₂₆H₅₄O₁₄ |
| Molecular Weight | ~590.7 g/mol |
| Appearance | White to off-white solid or waxy solid |
| Solubility | Soluble in water and most common organic solvents (e.g., DMSO, DMF, DCM) |
| Functionality | Homobifunctional (two terminal hydroxyl groups) |
Overall Experimental Workflow
The conjugation process using this compound is a multi-stage procedure that begins with the chemical activation of the inert hydroxyl groups, followed by the conjugation reaction with the target molecule, and concludes with purification and analysis of the final conjugate.
Experimental Protocols
The following protocols provide a general framework. Optimization of reaction conditions, such as molar ratios and incubation times, is often necessary for specific applications.[3]
Part 1: Activation of this compound to a Di-NHS Ester
This two-step procedure is a common and effective strategy. It first converts the terminal hydroxyl groups into carboxylic acids, which are then activated to N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive toward the primary amines found on proteins and peptides.[2][3]
Step 1.1: Synthesis of COOH-PEG13-COOH (Carboxylation)
-
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
-
Diethyl ether (cold)
-
-
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (2.5 equivalents) and anhydrous pyridine (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the di-acid PEG derivative.[3]
-
Step 1.2: Synthesis of NHS-OOC-PEG13-COO-NHS (NHS Ester Activation)
-
Materials:
-
COOH-PEG13-COOH (from Step 1.1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)
-
-
Protocol:
-
Dissolve COOH-PEG13-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (2.5 equivalents) and DCC or EDC (2.5 equivalents) to the solution.[2][3]
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.[3]
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.[2][3] The filtrate contains the desired NHS-activated PEG.
-
The resulting activated PEG solution should be used immediately for the best results.
-
Part 2: Conjugation of Activated PEG to a Protein
This protocol describes the reaction between the activated PEG-NHS ester and primary amines (e.g., lysine (B10760008) residues) on a target protein to form stable amide bonds.[1][8]
-
Materials:
-
Target protein
-
NHS-OOC-PEG13-COO-NHS (freshly prepared)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, pH 7.0-8.5.[1][2]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
-
Protocol:
-
Protein Preparation: Ensure the target protein is in the appropriate Reaction Buffer. If the protein solution contains primary amines (like Tris), a buffer exchange into PBS is required.[8][9] The typical protein concentration is 1-10 mg/mL.[2][9]
-
Conjugation Reaction: Dissolve the freshly prepared NHS-OOC-PEG13-COO-NHS in a small volume of anhydrous DMSO or DMF. Immediately add the desired molar excess of the activated PEG solution to the protein solution. A starting point of a 10- to 50-fold molar excess of PEG to protein is recommended for optimization.[1][3][9]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][2][3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2][3] This step hydrolyzes any unreacted PEG-NHS esters. Incubate for an additional 30 minutes.[1][2][3]
-
Part 3: Purification of the PEGylated Conjugate
Purification is a critical step to remove unreacted PEG, unconjugated protein, and reaction byproducts.[8][] The choice of method depends on the size differences between the conjugate and impurities.
| Purification Technique | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[][13] | Excellent for removing unreacted PEG and small molecules. Can separate species with different degrees of PEGylation.[13] | Resolution may be limited for species with similar sizes.[13] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net surface charge.[][13] | Can separate PEGylated isomers and species with different degrees of PEGylation, as PEG shields surface charges.[13] | Effectiveness decreases with a higher degree of PEGylation.[13] |
| Dialysis / Ultrafiltration | Separates molecules based on large differences in molecular weight using a semi-permeable membrane.[][13] | Simple, cost-effective method for removing small molecule impurities and excess PEG.[][13] | Cannot separate unconjugated protein from the PEGylated product.[13] |
| Reverse Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity.[][14] | High-resolution separation, useful for analytical assessment and purification of smaller conjugates like peptides.[][14] | Can be denaturing for some proteins. |
-
General Protocol for Purification by SEC:
-
Equilibrate an appropriate SEC column (e.g., Sephacryl, Superdex) with a suitable buffer like PBS.
-
Concentrate the quenched reaction mixture if necessary.
-
Load the mixture onto the column.
-
Elute the sample with the equilibration buffer, collecting fractions.
-
Monitor the column eluent by UV absorbance at 280 nm. The PEGylated protein conjugate will have a larger hydrodynamic radius and typically elutes earlier than the unmodified protein.[2]
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
-
Pool the desired fractions.
-
Part 4: Characterization of the PEGylated Conjugate
After purification, the conjugate must be characterized to confirm its identity, purity, and the degree of PEGylation.[4][15]
| Characterization Method | Information Provided | Typical Observation |
| SDS-PAGE | Assesses the apparent molecular weight and purity. | A band shift to a higher molecular weight compared to the unmodified protein. A "smear" or multiple bands may indicate different degrees of PEGylation.[1] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Provides the precise molecular weight of the conjugate.[8] | Confirms the covalent attachment of PEG and allows for the determination of the number of PEG chains attached per molecule.[8][15] |
| HPLC (SEC, IEX, or RP-HPLC) | Determines purity, aggregation state, and can resolve species with different degrees of PEGylation.[9] | A shift in retention time compared to the unmodified protein.[8] SEC can show a decrease in retention time, indicating a larger size. |
| ¹H NMR | Confirms the structure of PEGylated small molecules. | Appearance of a characteristic large PEG proton signal around 3.6 ppm.[4] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Inactive PEG-NHS ester due to hydrolysis. 2. Suboptimal reaction pH. 3. Presence of primary amines (e.g., Tris) in the protein buffer. | 1. Use freshly prepared or properly stored activated PEG. Ensure anhydrous conditions during activation.[3] 2. Ensure the reaction buffer pH is between 7.0 and 8.5.[1][3] 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES.[1][3] |
| Protein Precipitation or Aggregation | 1. High degree of intermolecular cross-linking. 2. High protein concentration. 3. Protein instability in the reaction conditions. | 1. Reduce the molar excess of the di-functional PEG linker.[1] Perform the reaction at a lower temperature (4°C).[11] 2. Decrease the protein concentration.[1][11] 3. Optimize buffer, pH, and temperature. |
| High Polydispersity (Multiple Products) | 1. High molar excess of activated PEG. 2. Long reaction time. | 1. Decrease the molar ratio of PEG to protein.[1] 2. Reduce the incubation time and monitor the reaction progress. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. enovatia.com [enovatia.com]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, flagging it for degradation by the proteasome.[1][2] This catalytic mechanism provides a potent and selective approach to drug discovery, enabling the targeting of proteins previously deemed "undruggable".[1]
The linker is a critical element in PROTAC design, significantly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC development due to their ability to improve aqueous solubility, enhance pharmacokinetic profiles, and offer synthetic flexibility for optimizing linker length.[1][3][4][5] The HO-PEG13-OH linker is a bifunctional, hydrophilic spacer that provides two terminal hydroxyl groups for the sequential and directional conjugation of the POI and E3 ligase ligands.[6][7] Solid-phase synthesis offers a streamlined and efficient methodology for the rapid assembly of PROTAC libraries, simplifying purification and allowing the use of excess reagents to drive reactions to completion.[2][8]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of PROTACs using this compound typically involves the immobilization of one of the ligands onto a solid support, followed by the sequential addition of the PEG linker and the second ligand. The final PROTAC is then cleaved from the resin, purified, and characterized.
Caption: Workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the solid-phase synthesis of a PROTAC using a PEG linker. These protocols may require optimization based on the specific ligands used. For the purpose of this protocol, it is assumed that a functionalized version of this compound, such as Fmoc-NH-PEG13-COOH, is used for solid-phase synthesis.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Fmoc-protected amino acids
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Fmoc-NH-PEG13-COOH
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Protocol 1: Resin Preparation and E3 Ligase Ligand Coupling
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel. Drain the DMF.[1]
-
Fmoc Deprotection: To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.[1]
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
E3 Ligase Ligand Coupling: Dissolve the carboxylic acid-functionalized E3 ligase ligand (2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the deprotected resin. Shake the reaction mixture at room temperature for 4 hours.[1]
-
Washing: Wash the resin as described in step 1.3.
Protocol 2: PEG Linker and POI Ligand Coupling
-
Fmoc Deprotection: Deprotect the Fmoc group on the coupled E3 ligase ligand as described in Protocol 1, step 1.2.
-
Washing: Wash the resin as described in Protocol 1, step 1.3.
-
PEG Linker Coupling: Dissolve Fmoc-NH-PEG13-COOH (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the resin and shake at room temperature for 4 hours.[1]
-
Washing: Wash the resin as described in Protocol 1, step 1.3.
-
Fmoc Deprotection: Deprotect the Fmoc group on the PEG linker as described in Protocol 1, step 1.2.
-
Washing: Wash the resin as described in Protocol 1, step 1.3.
-
POI Ligand Coupling: Dissolve the carboxylic acid-functionalized POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the resin and shake at room temperature for 16 hours.[1]
-
Washing and Drying: Wash the resin as described in Protocol 1, step 1.3 and dry under vacuum.[1]
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage from Resin: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.[1]
-
Collection: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.[1]
-
Purification: Precipitate the crude PROTAC by adding cold diethyl ether. Centrifuge to collect the precipitate and dry it. Purify the crude product by preparative reverse-phase HPLC.[1]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1]
Data Presentation
The following tables present representative data for a PROTAC synthesized using the this compound linker. Note that actual yields and biological data can vary depending on the specific ligands and experimental conditions.[1]
Table 1: Synthesis and Characterization Data
| Parameter | Result |
| Crude Yield | 65% |
| Purity (by HPLC) | >98% |
| Molecular Weight (Expected) | 1254.5 g/mol |
| Molecular Weight (Observed, LC-MS) | 1255.3 [M+H]⁺ |
Table 2: Biological Activity Data
| Parameter | Result |
| Target Protein | Bromodomain-containing protein 4 (BRD4) |
| E3 Ligase | Cereblon (CRBN) |
| Cell Line | HeLa |
| DC50 (Half-maximal degradation concentration) | 50 nM |
| Dmax (Maximum degradation) | >95% |
Conclusion
Solid-phase synthesis coupled with the use of PEG linkers like this compound offers a robust and efficient platform for the discovery and development of novel PROTACs.[1] The methodologies outlined in these application notes provide a foundation for researchers to synthesize and evaluate their own PROTAC molecules. The ability to rapidly generate libraries of PROTACs with varying linker lengths allows for the systematic optimization of their degradation efficacy and other pharmacological properties, accelerating the identification of potent and selective protein degraders for therapeutic applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The functionalization of a nanoparticle's surface dictates its interaction with the biological environment, influencing its stability, biocompatibility, circulation time, and cellular uptake. Poly(ethylene glycol), or PEG, is a widely utilized polymer for this purpose in a process known as PEGylation. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can prevent aggregation, reduce protein adsorption (opsonization), and minimize recognition by the immune system. This "stealth" effect prolongs the systemic circulation time of nanoparticles, allowing for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
HO-PEG13-OH is a discrete polyethylene (B3416737) glycol linker with 13 ethylene (B1197577) glycol units and terminal hydroxyl (-OH) groups. Its defined length and bifunctional nature make it a versatile tool for nanoparticle surface modification. The terminal hydroxyl groups can be chemically activated to form stable, covalent bonds with nanoparticles possessing complementary functional groups, such as carboxyl or amine moieties. This document provides detailed protocols for the surface modification of nanoparticles using this compound, methods for characterization, and expected outcomes.
Physicochemical Properties and Expected Characterization Data
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. Characterization is crucial to confirm successful PEGylation and to assess the properties of the final product.
| Characterization Technique | Parameter Measured | Expected Outcome for this compound Modified Nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | An increase in hydrodynamic diameter is expected due to the PEG layer. |
| Polydispersity Index (PDI) | A low PDI value (<0.3) should be maintained, indicating a monodisperse sample. | |
| Zeta Potential | The surface charge is expected to shift towards neutral as the PEG layer shields the nanoparticle's surface charge. | |
| Transmission Electron Microscopy (TEM) | Size, Morphology, and Dispersity | The core size and morphology of the nanoparticles should remain unchanged after PEGylation. The PEG layer itself is not typically visible. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Composition | Appearance of characteristic PEG peaks (e.g., C-O-C ether stretching) confirms the presence of the PEG linker on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Grafting Density | The weight loss corresponding to the decomposition of the organic PEG layer allows for the quantification of the amount of PEG grafted onto the nanoparticle surface. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Surface Ligand Structure | Can confirm the covalent attachment and structure of the PEG chains on the nanoparticle surface. |
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with this compound. The most common approach involves the covalent attachment of the PEG linker to nanoparticles with surface functional groups like carboxyl groups.
Protocol 1: Surface Modification of Carboxylated Nanoparticles
This protocol details the two-step carbodiimide (B86325) coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to conjugate the hydroxyl groups of this compound to the carboxyl groups on the nanoparticle surface.
Materials:
-
Carboxylated Nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine (B1172632) solution
-
Deionized (DI) Water or PBS for washing
-
Centrifugal filter units or magnetic separator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point for optimization.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Dissolve this compound in Coupling Buffer. A 20 to 50-fold molar excess of PEG relative to the nanoparticles is recommended to achieve a high grafting density.
-
Add the activated nanoparticle suspension to the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
-
Quenching:
-
Add a small volume of Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Wash the PEGylated nanoparticles to remove excess reactants and unbound PEG. Centrifugation is a common method.
-
Transfer the suspension to a centrifugal filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through and resuspend the nanoparticle pellet in PBS or DI water.
-
Repeat the washing step 2-3 times to ensure complete removal of unreacted reagents.
-
-
Final Formulation:
-
Resuspend the final purified this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting PEGylated nanoparticles.
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in DI water or PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Expected Outcome: A successful PEGylation should result in a slight increase in the hydrodynamic diameter and a shift in the zeta potential towards neutrality.
2. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle solution (both bare and PEGylated) onto a TEM grid and allow it to dry.
-
Image the nanoparticles to confirm that the core size and morphology have not changed after the PEGylation process.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the purified bare and PEGylated nanoparticles.
-
Acquire the FTIR spectra of the samples.
-
Expected Outcome: The spectrum of the PEGylated nanoparticles should show characteristic peaks of PEG (e.g., C-O-C ether stretching band around 1100 cm⁻¹), which are absent in the spectrum of the bare nanoparticles.
Visualizations
Caption: Workflow for modifying carboxylated nanoparticles with this compound.
Application Notes and Protocols for the Conjugation of HO-PEG13-OH to Small Molecules
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a premier bioconjugation strategy in drug development designed to enhance the therapeutic properties of small molecules.[1] The covalent attachment of a PEG chain, such as HO-PEG13-OH, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include increased aqueous solubility, extended plasma half-life, reduced enzymatic degradation, and decreased immunogenicity.[2][3] this compound is a homobifunctional linker, possessing hydroxyl (-OH) groups at both ends of a 13-unit ethylene (B1197577) glycol chain.[4] These terminal hydroxyl groups are not inherently reactive under typical physiological conditions and therefore require chemical activation or specific coupling strategies to be conjugated to a small molecule.[4][5]
This document provides detailed protocols for two primary strategies for coupling this compound to small molecules:
-
Direct coupling to a small molecule containing a carboxylic acid via Steglich esterification.
-
Two-step coupling to a small molecule containing a primary amine , which involves the activation of a PEG hydroxyl group to an N-hydroxysuccinimidyl (NHS) ester followed by conjugation.
Section 1: Coupling to Carboxylic Acid-Containing Small Molecules
A reliable method for forming a stable ester linkage between this compound and a small molecule with a carboxylic acid is the Steglich esterification. This reaction utilizes a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP).[1][6]
Chemical Principle: Steglich Esterification
The reaction proceeds by the activation of the carboxylic acid group by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the PEG, a process catalyzed by DMAP, to form the final ester conjugate and a dicyclohexylurea (DCU) byproduct.
Experimental Protocol 1: Steglich Esterification
This protocol details the direct conjugation of this compound to a small molecule containing a carboxylic acid.[1]
Materials and Reagents:
-
This compound
-
Carboxylic acid-containing small molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask and magnetic stir bar
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Purification system (e.g., Preparative RP-HPLC or silica (B1680970) gel chromatography)[]
-
Lyophilizer
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing small molecule (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[1]
-
Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture.[1]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 3-6 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the insoluble DCU byproduct.[6] Concentrate the filtrate under reduced pressure. Purify the crude product by preparative RP-HPLC or flash column chromatography to isolate the desired PEG-small molecule conjugate.[][8]
-
Final Product: Collect the fractions containing the pure conjugate and lyophilize to obtain the final product, typically as a white solid or viscous oil.[1]
Section 2: Coupling to Amine-Containing Small Molecules
Coupling this compound to an amine-containing small molecule requires a two-stage process: activation of the hydroxyl group, followed by conjugation to the amine.[9] A common activation strategy is to convert the hydroxyl group into a reactive N-hydroxysuccinimidyl (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).[1] This activated PEG-NHS ester can then readily react with primary amines to form a stable amide bond.[9]
Experimental Protocol 2.1: Activation of this compound to PEG13-NHS Ester
Materials and Reagents:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous acetonitrile (B52724) or DCM
-
Round-bottom flask and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and DSC (1.2 equivalents) in anhydrous acetonitrile.[1]
-
Base Addition: To the stirred solution, add triethylamine (1.5 equivalents).[1]
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting PEG is consumed.[1]
-
Isolation: The resulting PEG13-NHS ester solution can often be used directly in the subsequent conjugation step after removal of any precipitates, or it can be purified if necessary.
Experimental Protocol 2.2: Conjugation of PEG13-NHS Ester to an Amine
Materials and Reagents:
-
PEG13-NHS Ester solution (from Protocol 2.1)
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris or glycine)
Procedure:
-
Preparation: Dissolve the amine-containing small molecule (1.0 equivalent) in a suitable solvent (e.g., anhydrous DMF or a reaction buffer).
-
Conjugation: Add the activated PEG13-NHS ester solution (1.1-1.5 equivalents) to the small molecule solution with gentle stirring.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9] The optimal reaction time can vary from 3 to 24 hours depending on the amine's reactivity.[1]
-
Monitoring: Monitor the formation of the conjugate by LC-MS.
-
Quenching: Quench the reaction by adding an excess of quenching solution to consume any unreacted PEG-NHS ester.[9]
-
Purification: Purify the PEG-small molecule conjugate using an appropriate method such as preparative RP-HPLC or Size-Exclusion Chromatography (SEC).[]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described protocols and a comparison of common purification techniques. Note that these values are representative and should be optimized for each specific small molecule and application.[10]
Table 1: Summary of Reaction Parameters
| Parameter | Protocol 1: Steglich Esterification | Protocol 2: Amine Coupling (Two-Step) | Reference |
|---|---|---|---|
| PEG Reagent | This compound | This compound | [1] |
| Small Molecule Molar Ratio | 1.0 equivalent | 1.0 equivalent | [1] |
| PEG Molar Ratio | 1.2 equivalents | Activation: 1.0 eq / Conjugation: 1.1-1.5 eq | [1] |
| Key Coupling Reagents | DCC (1.1 eq), DMAP (0.1 eq) | DSC (1.2 eq), TEA (1.5 eq) | [1] |
| Recommended Solvent | Anhydrous DCM | Activation: Anhydrous MeCN / Conjugation: DMF, PBS | [1] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature (or 4°C for conjugation) | [1][9] |
| Typical Reaction Time | 3 - 6 hours | Activation: 12-24h / Conjugation: 2-24h |[1] |
Table 2: Comparison of Purification Techniques for PEGylated Molecules
| Technique | Principle of Separation | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Polarity (Hydrophobicity) | High resolution, good for analytical and preparative scales.[] | Can be complex to develop methods; potential for sample adsorption.[8] | [][8] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Efficient for removing unreacted PEG and small molecules.[] | Lower resolution for species of similar size. | [] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Excellent for separating molecules with different charge states.[] | PEG chains can shield surface charges, complicating separation.[][8] | [][8] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | A good supplementary tool to IEX for difficult separations.[] | Relatively low capacity and resolution compared to other methods.[] |[] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of HO-PEG13-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. HO-PEG13-OH is a discrete PEG linker with a defined chain length of 13 ethylene (B1197577) glycol units, terminating with hydroxyl groups at both ends. Its precise molecular weight and defined structure make it a valuable component in the synthesis of well-defined conjugates.
The comprehensive characterization of this compound and its conjugates is a critical quality control step to ensure product consistency, efficacy, and safety. Due to the potential for polydispersity and the presence of impurities from the manufacturing process, a multi-faceted analytical approach is required. These application notes provide detailed protocols for the key analytical techniques used to characterize this compound conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Size Exclusion Chromatography (SEC).
¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
Application Note
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical structure at an atomic level. For this compound, ¹H NMR is used to confirm the presence of the repeating ethylene glycol units and the terminal hydroxyl groups. The integration of the characteristic signals allows for the determination of the degree of polymerization and an assessment of purity.[1][2] The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as a solvent is particularly advantageous as it provides a distinct, non-exchangeable signal for the hydroxyl protons, facilitating accurate quantification.[3]
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Structure Confirmation | Consistent with HO-(CH₂CH₂O)₁₃-H structure | ¹H NMR |
| Chemical Shift of PEG Backbone | ~3.5 ppm (s) | ¹H NMR |
| Chemical Shift of Terminal -CH₂OH | ~3.3-3.4 ppm (t) | ¹H NMR |
| Chemical Shift of Terminal -OH | ~4.56 ppm (t, in DMSO-d₆) | ¹H NMR |
| Purity | ≥ 95% | ¹H NMR |
Experimental Protocol
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 for quantitative analysis).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
Data Analysis:
-
Identify the characteristic signals for the PEG backbone (a large singlet around 3.5 ppm) and the terminal methylene (B1212753) groups adjacent to the hydroxyls.
-
Integrate the peaks corresponding to the backbone and the terminal groups.
-
Calculate the degree of polymerization (n) by comparing the integrals. For HO-(CH₂CH₂O)ₙ-H, the ratio of the backbone protons (4n) to the terminal methylene protons (4H) should be determined.
-
Assess purity by identifying and quantifying any signals that do not correspond to the this compound structure.
-
Visualization
Caption: Workflow for ¹H NMR analysis of this compound.
MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Application Note
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the molecular weight distribution of polymers like this compound.[4] This soft ionization method allows for the analysis of large molecules with high accuracy. The resulting mass spectrum displays a distribution of peaks, with each peak corresponding to a PEG oligomer differing by the mass of a single ethylene glycol unit (44 Da). This allows for the calculation of the average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). For a discrete PEG like this compound, a narrow distribution centered around the theoretical molecular weight is expected.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Theoretical Molecular Weight | 590.7 g/mol | Calculation |
| Observed Average Molecular Weight (Mw) | 580-610 g/mol | MALDI-TOF MS |
| Polydispersity Index (PDI) | ≤ 1.10 | MALDI-TOF MS |
| Repeating Unit Mass | 44.03 ± 0.1 Da | MALDI-TOF MS |
Experimental Protocol
Materials:
-
This compound sample
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA))
-
Solvents (e.g., acetonitrile (B52724) (ACN), water, ethanol)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Solution Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in water or a suitable organic solvent.
-
Matrix Solution: Prepare a saturated solution of the matrix (e.g., 10 mg/mL CHCA in ACN/water 1:1 v/v).
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of NaTFA in water.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte, matrix, and cationizing agent solutions in a 1:10:1 (v/v/v) ratio in a microcentrifuge tube.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Calibrate the instrument using a known standard.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 400-1000) in positive ion mode.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the sodium adducts of the PEG oligomers ([M+Na]⁺).
-
Confirm that the mass difference between adjacent peaks is approximately 44 Da.
-
Use the instrument's software to calculate the Mw, Mn, and PDI from the peak distribution.
-
Visualization
Caption: Workflow for MALDI-TOF MS analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Oligomer Distribution
Application Note
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution separation technique used to assess the purity and oligomer distribution of low molecular weight PEGs like this compound.[5][6] The separation is based on the differential partitioning of the PEG oligomers between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Since PEGs lack a UV chromophore, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[7][8] This method can effectively separate individual oligomers, providing a detailed fingerprint of the sample's composition.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Purity | ≥ 95% (main peak area) | RP-HPLC-ELSD/CAD |
| Oligomer Distribution | Symmetrical peak with minimal fronting or tailing | RP-HPLC-ELSD/CAD |
| Retention Time | Consistent with reference standard | RP-HPLC-ELSD/CAD |
Experimental Protocol
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol
-
RP-HPLC system with a gradient pump and an ELSD or CAD
-
C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 90:10 water:ACN) to a concentration of 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 50% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
Detector (ELSD): Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.5 L/min (parameters may need optimization).
-
-
Data Acquisition: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the sample and run the gradient method.
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the area percentage of the main peak corresponding to this compound to assess purity.
-
Analyze the distribution of oligomer peaks to evaluate the sample's heterogeneity.
-
Visualization
Caption: Workflow for RP-HPLC analysis of this compound.
Size Exclusion Chromatography (SEC/GPC) for Molecular Weight Distribution and Aggregation Analysis
Application Note
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[9] This technique is valuable for determining the average molecular weight and polydispersity of this compound and for detecting the presence of high molecular weight aggregates or low molecular weight fragments. For low molecular weight PEGs, high-resolution SEC columns are required to achieve good separation of oligomers. A Refractive Index (RI) detector is commonly used for PEG analysis in SEC due to its universal response to compounds that differ in refractive index from the mobile phase.
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Weight-Average Molecular Weight (Mw) | 580-610 g/mol (relative to PEG standards) | SEC/GPC-RI |
| Number-Average Molecular Weight (Mn) | 550-590 g/mol (relative to PEG standards) | SEC/GPC-RI |
| Polydispersity Index (PDI) | ≤ 1.10 | SEC/GPC-RI |
| Aggregates | Not detected or < 1% | SEC/GPC-RI |
Experimental Protocol
Materials:
-
This compound sample
-
HPLC-grade mobile phase (e.g., water with 0.1 M NaNO₃ or tetrahydrofuran (B95107) (THF))
-
SEC/GPC system with an isocratic pump and an RI detector
-
SEC column suitable for low molecular weight hydrophilic polymers (e.g., packed with hydroxylated polymethacrylate (B1205211) or sulfonated polystyrene-divinylbenzene)
-
PEG standards for calibration
Procedure:
-
Calibration: Prepare a series of narrow PEG standards of known molecular weights. Inject each standard and create a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic (e.g., water with 0.1 M NaNO₃)
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 20-100 µL
-
Detector (RI): Maintain at a stable temperature.
-
-
Data Acquisition: Equilibrate the system until a stable baseline is obtained. Inject the sample.
-
Data Analysis:
-
Using the calibration curve, determine the Mw, Mn, and PDI of the sample.
-
Examine the chromatogram for any early-eluting peaks that may indicate the presence of aggregates.
-
Visualization
Caption: Workflow for SEC/GPC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bath.ac.uk [bath.ac.uk]
- 5. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Purification of HO-PEG13-OH Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of HO-PEG13-OH, a discrete polyethylene (B3416737) glycol (PEG) diol. Ensuring the purity of such reagents is critical for the consistency, efficacy, and safety of resulting bioconjugates and drug delivery systems. These guidelines cover common impurities, purification strategies, and analytical methods for purity assessment.
Introduction to this compound and Potential Impurities
This compound is a monodisperse PEG with 13 ethylene (B1197577) glycol units. Unlike polydisperse PEGs, which consist of a mixture of varying chain lengths, discrete PEGs like this compound offer precise linker length and defined molecular weight. However, the synthesis of discrete PEGs can result in several impurities that need to be removed.
The primary impurities in this compound reaction products are typically other PEG diols with different numbers of ethylene glycol units (e.g., HO-PEG12-OH and HO-PEG14-OH), arising from the nature of ethylene oxide polymerization. Other potential impurities include residual solvents and reagents from the synthesis process.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification. The most common and effective techniques for purifying short-chain PEG diols are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and liquid-liquid extraction.
Preparative Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique capable of separating PEG homologs with very similar structures.[1][2] This method is ideal for achieving high purity, especially for removing impurities with slightly different chain lengths.
Liquid-Liquid Extraction
Liquid-liquid extraction is a scalable method for removing impurities with different polarities from the desired this compound product. This can be particularly useful for removing less polar or more polar impurities. An aqueous two-phase system or a standard organic-aqueous extraction can be employed.[3]
Analytical Methods for Purity Assessment
A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity.[4]
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is a powerful tool for quantifying the purity of this compound and detecting closely related impurities.[4] The use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as PEGs lack a strong UV chromophore.[4][5] Mass Spectrometry (MS) can be coupled with HPLC for definitive peak identification.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides unambiguous structural confirmation and can be used to assess purity by analyzing the end-groups and the overall molecular structure.[4][6] By comparing the integration of the hydroxyl end-group protons with the repeating ethylene glycol backbone protons, a quantitative measure of purity can be obtained.[7][8]
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is an excellent technique for confirming the molecular weight of the main product and identifying the presence of other PEG homologs (polydispersity).[6]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Preparative RP-HPLC | Separation based on hydrophobicity. | High resolution, capable of separating PEG homologs.[1] | Limited sample loading capacity, requires specialized equipment. |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids. | Scalable, can remove a wide range of impurities.[3] | Lower resolution for closely related impurities. |
| Precipitation | Differential solubility in a solvent/anti-solvent system. | Simple, can be used for bulk purification.[9] | May not effectively remove structurally similar impurities. |
Table 2: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Key Parameters Measured | Advantages | Limitations |
| HPLC-CAD/ELSD/MS | Purity percentage, detection of PEG homologs. | High sensitivity for non-volatile compounds, excellent for separating species with different polarities.[4] | Requires specialized detectors as PEG lacks a UV chromophore. |
| ¹H NMR | Structural confirmation, end-group analysis, quantitative purity. | Provides detailed structural information, non-destructive.[6][10] | May not resolve very similar impurities, lower sensitivity compared to MS. |
| MALDI-TOF MS | Molecular weight confirmation, polydispersity assessment. | High sensitivity, provides molecular weight distribution.[6] | Quantification can be challenging. |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative RP-HPLC
This protocol is designed for the high-purity separation of this compound from its shorter and longer chain-length homologs.
Materials:
-
Crude this compound reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 40 minutes is a good starting point. The gradient may need to be optimized for best separation.
-
Flow Rate: Adjust according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Use a refractive index (RI) detector or an ELSD/CAD.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions based on the chromatogram peaks. The desired this compound peak should be the major peak, with smaller peaks for impurities eluting before and after.
-
Product Recovery: Combine the fractions containing the pure product. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure this compound as a solid.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method for confirming the structure and assessing the purity of the purified this compound.[6][7]
Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium oxide (D₂O))
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) for accurate integration.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Structural Confirmation:
-
Identify the large, sharp singlet corresponding to the repeating ethylene glycol methylene (B1212753) protons (-O-CH₂-CH₂-O-) at approximately 3.65 ppm.
-
Identify the triplet corresponding to the terminal methylene protons adjacent to the hydroxyl groups (-CH₂-OH) at approximately 3.72 ppm.
-
-
Purity Assessment:
-
Carefully integrate the peak for the repeating methylene protons and the peak for the terminal methylene protons.
-
For pure this compound (HO-(CH₂CH₂)₁₃-OH), there are 12 internal repeating units and 2 terminal units. The theoretical ratio of the integration of the backbone protons to the terminal protons adjacent to the hydroxyl groups is (12 * 4) : (2 * 2) = 48 : 4 = 12 : 1. A significant deviation from this ratio may indicate the presence of impurities or incomplete functionalization.
-
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NEMI Method Summary - 1673 [nemi.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug development and bioconjugation. Their use, a strategy known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, extending plasma half-life, and reducing immunogenicity.[1][2] The compound HO-PEG13-OH (CAS No. 17598-96-8) is a discrete PEG linker with a defined molecular weight of 590.7 g/mol and the chemical formula C26H54O14.[3][4][5] Its defining features are the terminal primary hydroxyl (-OH) groups, which serve as versatile chemical handles for modification and conjugation to a wide array of molecules, including proteins, peptides, and small molecule drugs.[6][7]
This document provides detailed application notes and experimental protocols for the chemical modification of this compound. It covers fundamental activation and conjugation reactions, purification strategies, and analytical methods for characterization.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 17598-96-8 | [3][4][5] |
| Molecular Formula | C26H54O14 | [3][4][5] |
| Molecular Weight | 590.7 g/mol | [3][4][5] |
| Appearance | Colorless or White Solid/Liquid | [3][4][5] |
| Purity | ≥95-97% | [3][4] |
| Storage | Store at -18°C for long-term stability | [3][4][5] |
General Workflow for Functionalization
The functionalization of the terminal hydroxyl groups of this compound is a critical first step for its use in bioconjugation.[7] The general strategy involves a two-step process: first, the activation of the relatively inert hydroxyl group into a more reactive intermediate, followed by nucleophilic substitution to introduce the desired functional group.[6][7]
Protocol 1: Activation of this compound via Tosylation
Tosylation is a fundamental activation method that converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates, -OTs).[8] Tosylates are excellent leaving groups, making the activated PEG a versatile intermediate for subsequent nucleophilic substitution reactions with amines, azides, thiols, and other nucleophiles.[8][9][10]
Chemical Principle: The reaction involves the nucleophilic attack of the PEG's hydroxyl oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as triethylamine (B128534) (TEA) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct and enhance the nucleophilicity of the hydroxyl group.[8][9]
Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Cold Diethyl Ether
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (2.5 equivalents per hydroxyl group, total 5 equivalents) to the solution and stir for 10 minutes.[7]
-
TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (2 equivalents per hydroxyl group, total 4 equivalents) in anhydrous DCM to the reaction mixture.[7]
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Quench the reaction by adding a 5% NaHCO₃ solution.[7]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure using a rotary evaporator.[8]
-
Purification: Precipitate the final product by adding the concentrated solution dropwise into a flask of cold, stirred diethyl ether.[8] Collect the precipitate by filtration and dry under vacuum.
Data Summary for PEG Tosylation
| Parameter | Recommended Value | Purpose |
| Solvent | Anhydrous Dichloromethane (DCM) | Provides a non-reactive medium for the reaction. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges HCl byproduct, catalyzes the reaction.[9] |
| Molar Ratio (PEG-OH:TsCl:Base) | 1 : 4 : 5 | Ensures complete conversion of both hydroxyl groups. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions.[8] |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion.[7] |
| Typical Yield | >90% | Varies based on PEG chain length and reaction scale. |
| Purity Analysis | ¹H-NMR, HPLC | Confirms structure and assesses purity. |
Protocol 2: Esterification with Carboxylic Acids via Carbodiimide (B86325) Coupling
Esterification is a common method for conjugating small molecules containing carboxylic acids to PEG linkers.[11] Direct acid-catalyzed esterification often requires harsh conditions. A milder and more efficient approach for sensitive molecules involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[2][11]
Chemical Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the hydroxyl groups of this compound to form a stable ester bond. DMAP can be added to accelerate the reaction.[11]
Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid-containing molecule (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (2.2 equivalents) and this compound (1 equivalent) in anhydrous DCM. If using, add a catalytic amount of DMAP (0.1 equivalents).[2][11]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[2]
-
Activation: In a separate vial, dissolve EDC (2.5 equivalents) in anhydrous DCM and add it dropwise to the main reaction flask over 15 minutes.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.[11]
-
Monitoring: Monitor the reaction progress using TLC or HPLC to track the consumption of starting materials and the formation of the product.[11]
-
Workup: Once the reaction is complete, wash the mixture with a mild acid (e.g., 5% HCl) to remove unreacted EDC and DMAP, followed by a wash with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove urea (B33335) byproducts and unreacted starting materials.[]
Data Summary for Carbodiimide-Mediated Esterification
| Parameter | Recommended Value | Purpose |
| Solvent | Anhydrous DCM or DMF | Solubilizes reactants; must be anhydrous. |
| Coupling Agent | EDC | Activates the carboxylic acid for reaction.[11] |
| Catalyst (Optional) | DMAP | Accelerates the esterification reaction.[2] |
| Molar Ratio (PEG-OH:Acid:EDC) | 1 : 2.2 : 2.5 | Drives the reaction towards the di-substituted product.[11] |
| Temperature | 0°C to Room Temperature | Ensures mild conditions suitable for sensitive molecules.[2] |
| Reaction Time | 12-24 hours | Provides sufficient time for complete conversion.[11] |
| Typical Yield | 70-95% | Dependent on the specific carboxylic acid used. |
| Purity Analysis | HPLC, LC-MS | Confirms product identity and purity. |
Protocol 3: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming an ether linkage (R-O-R').[13] In the context of PEG chemistry, it can be used to attach an alkyl group to the terminal oxygen atoms. The reaction involves deprotonating the PEG's hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[13][14]
Chemical Principle: This is a classic Sₙ2 reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium PEG-alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide to form the ether.[13][15]
Experimental Protocol
Materials:
-
This compound
-
Strong base (e.g., Sodium Hydride, NaH)
-
Primary Alkyl Halide (e.g., 1-bromobutane)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
Procedure:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (2.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension. Stir at room temperature until hydrogen gas evolution ceases, indicating complete formation of the di-alkoxide.
-
Alkyl Halide Addition: Add the primary alkyl halide (2.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The specific time and temperature will depend on the reactivity of the alkyl halide.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of water or ethanol (B145695) to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Purification and Analytical Characterization
Purification: The success of PEGylation reactions depends heavily on the effective purification of the final conjugate.[] Due to the often oily nature of PEG derivatives, purification can be challenging.[17]
-
Precipitation: This is a common and simple method based on differential solubility.[18] PEG derivatives can often be precipitated from the reaction solvent (e.g., DCM) by adding a non-solvent like cold diethyl ether.[8] Complexation with salts like MgCl₂ has also been used to induce precipitation of oily PEGs.[17]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating PEGylated molecules based on their hydrodynamic radius. It is highly effective at removing low molecular weight impurities, unreacted PEG, and byproducts.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield surface charges on a conjugated protein, IEX is useful for separating PEGylated species with different degrees of substitution or even positional isomers.[]
-
Dialysis/Ultrafiltration: Membrane-based techniques are simple methods for removing small molecule impurities and unreacted reagents based on molecular weight cutoff.[][19]
Analytical Methods: Thorough characterization is essential to confirm the identity, purity, and degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV and charged aerosol detection (CAD), is used to quantify PEGylated products and residual reagents.[1][20] CAD is particularly useful as it detects non-volatile analytes even if they lack a UV chromophore, which is common for PEG reagents.[20]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to determine the molecular weight of the PEGylated product, which allows for the direct calculation of the degree of PEGylation.[21]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: NMR can quantify the number of PEG monomer units by integrating the characteristic signal of the ethylene (B1197577) oxide protons relative to a signal from the conjugated molecule.[21]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and all associated reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22]
-
Handle reagents in a well-ventilated area or a chemical fume hood.[22]
-
Reagents such as tosyl chloride, EDC, and sodium hydride are reactive and require careful handling. Consult the specific Safety Data Sheet (SDS) for each chemical before use.[22][23]
-
To the best of current knowledge, the chemical, physical, and toxicological properties of many PEG derivatives have not been thoroughly investigated. Treat all new compounds with caution.[22]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. How are PEG derivatives purified? - Blog [shochem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. biochempeg.com [biochempeg.com]
- 23. Schem.jp SDS [schem.jp]
Application Notes and Protocols for HO-PEG13-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG13-OH is a discrete polyethylene (B3416737) glycol (PEG) linker composed of 13 ethylene (B1197577) glycol units, flanked by terminal hydroxyl groups. In the field of targeted drug delivery, PEGylation—the covalent attachment of PEG chains to therapeutic molecules or delivery vehicles—is a critical strategy for improving pharmacological properties. The use of a discrete PEG linker like this compound, with a defined molecular weight and length, ensures batch-to-batch consistency and precise control over the final construct's characteristics.
This document provides detailed application notes and protocols for the utilization of this compound in two key areas of targeted drug delivery: the surface modification of nanoparticles and as a linker in antibody-drug conjugates (ADCs).
Key Attributes of this compound:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic drugs and prevent the aggregation of nanoparticles.[1]
-
Biocompatibility: Polyethylene glycol is well-established as a biocompatible polymer with low immunogenicity, making it suitable for in vivo applications.[2]
-
Prolonged Circulation: PEGylation creates a hydrophilic shield that can reduce recognition by the mononuclear phagocyte system, thereby extending the circulation half-life of the drug delivery system.[1][3]
-
Homobifunctional Linker: The two terminal hydroxyl groups allow for chemical modification and conjugation to drugs, targeting ligands, or nanoparticle surfaces.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17598-96-8 | [5][6] |
| Molecular Formula | C26H54O14 | [5][6] |
| Molecular Weight | 590.7 g/mol | [5][6] |
| Appearance | Colorless or White Solid/Semi-solid | [5][6] |
| Purity | ≥95% | [5][6] |
| Solubility | Soluble in water and many organic solvents (e.g., DMSO, DMF, DCM). Insoluble in nonpolar solvents like hexane. | [7] |
| Storage | -18°C for long-term storage. | [5] |
Application 1: Surface Functionalization of Nanoparticles
This compound can be used to create a hydrophilic and biocompatible surface on various types of nanoparticles (e.g., polymeric, lipid-based, metallic). This "stealth" coating reduces opsonization and clearance by the immune system, allowing for more efficient accumulation at the target site through passive targeting (the Enhanced Permeability and Retention effect).[1]
Illustrative Data: Characterization of PEGylated Nanoparticles
The following table presents representative data on the characterization of nanoparticles before and after surface functionalization with this compound.
| Parameter | Bare Nanoparticles | PEGylated Nanoparticles (with this compound) |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.25 | 0.18 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |
| In Vitro Drug Release at 24h (%) | 65 | 50 |
| Protein Adsorption (µg/mg) | 150 | 45 |
Note: This is illustrative data. Actual values will vary depending on the nanoparticle core material, drug load, and specific experimental conditions.[8][9][10][11][12]
Experimental Protocol: Nanoparticle PEGylation via Carbodiimide Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxyl-terminated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Disperse the carboxyl-terminated nanoparticles in the Activation Buffer.
-
Activation of Carboxyl Groups: Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the available carboxyl groups is recommended. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Remove excess EDC and NHS by centrifugation and resuspension in fresh Activation Buffer or by using a desalting column.
-
PEGylation Reaction: Immediately add a molar excess of this compound (dissolved in Reaction Buffer) to the activated nanoparticles. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to deactivate any remaining active esters. Incubate for 15 minutes.
-
Final Purification: Purify the PEGylated nanoparticles from unreacted this compound and byproducts using centrifugal filter units. Wash the nanoparticles multiple times with the desired final buffer (e.g., PBS).
-
Characterization: Characterize the PEGylated nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS). Confirm PEGylation using techniques like FTIR or NMR.
Experimental Workflow: Nanoparticle PEGylation
Caption: Workflow for the PEGylation of nanoparticles using this compound.
Application 2: Linker for Antibody-Drug Conjugates (ADCs)
This compound serves as a foundational component for constructing linkers used in ADCs. The PEG spacer enhances the solubility and stability of the ADC, particularly when conjugated to hydrophobic cytotoxic drugs.[3] The terminal hydroxyl groups are not directly reactive but can be functionalized to create heterobifunctional linkers, enabling site-specific conjugation to both the antibody and the drug payload.[13]
Illustrative Data: ADC Characterization
The following table provides representative data for an ADC synthesized with a linker derived from this compound.
| Parameter | Unconjugated Antibody | ADC with PEG13 Linker |
| Drug-to-Antibody Ratio (DAR) | 0 | 3.8 |
| Aggregation (%) | < 1 | < 2 |
| In Vitro Cytotoxicity (IC50, nM) | N/A | 15 |
| Plasma Half-life (in vivo, hours) | 150 | 120 |
Note: This is illustrative data. Actual values will depend on the specific antibody, drug, and conjugation chemistry.[14][][16][17][18]
Experimental Protocol: Synthesis of a Maleimide-Functionalized PEG13 Linker and ADC Conjugation
This protocol outlines a two-stage process: 1) functionalization of this compound to create a heterobifunctional linker (e.g., Maleimide-PEG13-NHS ester), and 2) conjugation to a monoclonal antibody.
Stage 1: Synthesis of a Heterobifunctional Maleimide-PEG13-NHS Ester (Conceptual Outline)
This is a multi-step organic synthesis that requires expertise in chemical synthesis and purification.
-
Monoprotection: Protect one of the hydroxyl groups of this compound with a suitable protecting group (e.g., trityl).
-
Activation of the Free Hydroxyl: Activate the remaining free hydroxyl group (e.g., by converting it to a mesylate or tosylate).
-
Introduction of the NHS Ester: React the activated PEG with a carboxylate-containing molecule that is protected, then deprotect and activate the carboxyl group to an NHS ester.
-
Deprotection and Maleimide (B117702) Functionalization: Remove the initial protecting group from the other end of the PEG chain and react the now-free hydroxyl group to introduce a maleimide functionality.
-
Purification: Purify the final Maleimide-PEG13-NHS ester product using column chromatography.
Stage 2: ADC Synthesis via Cysteine Conjugation
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG13-Drug conjugate
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Immediately purify the reduced antibody from excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
Conjugation: Dissolve the Maleimide-PEG13-Drug conjugate in a suitable co-solvent (e.g., DMSO). Add a slight molar excess of the drug-linker to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker.
-
Purification: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and any aggregates.
-
Characterization: Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Assess purity and aggregation by SEC.
Experimental Workflow: ADC Synthesis
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
Unlocking a World of Possibilities: Click Chemistry Applications with HO-PEG13-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the versatile applications of HO-PEG13-OH derivatives in the realm of click chemistry. Polyethylene glycol (PEG) linkers, particularly discrete PEGs like this compound, are instrumental in advancing various scientific fields due to their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1][2] When combined with the efficiency and specificity of click chemistry, these derivatives become powerful tools for bioconjugation, drug delivery, materials science, and diagnostics.[3]
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2][3] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions form the foundation for the applications detailed below, enabling the precise and stable linkage of molecules.
Core Applications of this compound in Click Chemistry
The bifunctional nature of this compound, with hydroxyl groups at both ends, allows for its derivatization into various click chemistry reagents. These hydroxyl groups can be functionalized to introduce azide (B81097) or alkyne moieties, making the PEG linker ready for click reactions.
Bioconjugation
Click chemistry with PEG linkers is a cornerstone of modern bioconjugation, allowing for the site-specific modification of biomolecules such as peptides, proteins, and nucleic acids.[3] The PEG13 spacer minimizes steric hindrance and can enhance the stability of the resulting conjugate.[4]
Key Uses:
-
Protein and Peptide PEGylation: Enhancing the therapeutic properties of protein-based drugs by increasing their half-life and reducing immunogenicity.[5]
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking purposes in vitro and in vivo.[2]
-
Enzyme Modification: Improving the stability and activity of enzymes in non-native environments.
Drug Delivery Systems
The modular nature of click chemistry is ideal for the construction of sophisticated drug delivery systems.[6] this compound derivatives can be used to create well-defined nanostructures for targeted drug delivery, improving therapeutic efficacy and reducing side effects.[7]
Key Architectures:
-
Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles to improve their biocompatibility and attach targeting ligands.[8]
-
Hydrogel Formation: Creating biocompatible hydrogels for controlled drug release and tissue engineering applications.[9][10][11]
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
Materials Science and Surface Modification
Click chemistry provides a robust method for the functionalization of surfaces and the creation of novel materials with tailored properties.[12][13] The hydrophilic PEG13 chain can alter the surface properties of materials, making them more resistant to non-specific protein adsorption.
Key Applications:
-
Biomaterial Engineering: Creating biocompatible coatings for medical implants.
-
Functionalized Polymers: Synthesizing well-defined block copolymers and dendrimers.[14]
-
Microarray and Biosensor Development: Immobilizing probes onto surfaces for diagnostic applications.
Quantitative Data Summary
The choice between the two primary click chemistry reactions, CuAAC and SPAAC, often depends on the specific application, balancing the need for speed against the requirement for biocompatibility.[4]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Rate | Very Fast (10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (10⁻¹ - 10³ M⁻¹s⁻¹) | [4] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity | Excellent for in vivo and in vitro applications | [4][15] |
| Catalyst | Copper(I) | None (strain-promoted) | [4] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | [2][4] |
| Typical Yield | > 95% | > 90% | [1][3] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound derivatives in click chemistry applications. Note: These are representative protocols and may require optimization for specific molecules and experimental conditions.
Protocol 1: Synthesis of Azido-PEG13-Alkyne from this compound
This protocol describes the conversion of the bifunctional this compound into a heterobifunctional linker with an azide at one end and a terminal alkyne at the other, ready for subsequent click reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Part A: Monomesylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) dropwise.
-
Slowly add MsCl (1.05 equivalents) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain HO-PEG13-OMs.
Part B: Azidation of HO-PEG13-OMs
-
Dissolve HO-PEG13-OMs (1 equivalent) in anhydrous DMF.
-
Add NaN₃ (3 equivalents).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield N₃-PEG13-OH.
Part C: Propargylation of N₃-PEG13-OH
-
Dissolve N₃-PEG13-OH (1 equivalent) in anhydrous THF.
-
Cool to 0 °C and add NaH (1.2 equivalents) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add propargyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the final product, N₃-PEG13-Alkyne.
Protocol 2: CuAAC-Mediated Bioconjugation of a Peptide
This protocol details the conjugation of an alkyne-modified peptide to an azide-functionalized protein using the Azido-PEG13-linker prepared in Protocol 1 (after converting the alkyne end to an azide).
Materials:
-
Azido-PEG13-Azide (derived from this compound)
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to protect the biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a stock solution of the alkyne-modified peptide in PBS.
-
Prepare a stock solution of Azido-PEG13-Azide in DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (100 mM) in water.
-
Prepare a stock solution of CuSO₄ (50 mM) in water.
-
(Optional) Prepare a stock solution of TBTA in DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution with the Azido-PEG13-Azide solution.
-
(Optional) If using TBTA, add it to the reaction mixture.
-
Add sodium ascorbate to the mixture.
-
Initiate the reaction by adding CuSO₄.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the resulting PEGylated peptide conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 3: SPAAC-Mediated Surface Modification of Nanoparticles
This protocol outlines the copper-free click chemistry conjugation of a DBCO-functionalized this compound derivative to azide-modified nanoparticles.
Materials:
-
HO-PEG13-DBCO (synthesized from this compound)
-
Azide-functionalized nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Dissolve the HO-PEG13-DBCO in PBS. A small amount of a co-solvent like DMSO may be used if necessary to aid dissolution.
-
Add the HO-PEG13-DBCO solution to the nanoparticle suspension. A molar excess of the PEG linker relative to the surface azide groups is recommended.[16]
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation.
-
Monitor the conjugation by techniques such as Dynamic Light Scattering (DLS) to observe changes in nanoparticle size, or spectroscopic methods if the PEG linker contains a fluorescent tag.
-
Purify the functionalized nanoparticles by centrifugation and washing with PBS to remove unreacted PEG linker.
Visualizing Workflows and Pathways
To better illustrate the processes and relationships described, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Synthesis of a heterobifunctional PEG13 linker.
Caption: Comparison of CuAAC and SPAAC pathways.
Caption: Assembly of a targeted drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A click chemistry-based, free radical-initiated delivery system for the capture and release of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry-Based Hydrogels for Tissue Engineering [ouci.dntb.gov.ua]
- 12. rroeder.nd.edu [rroeder.nd.edu]
- 13. research.rug.nl [research.rug.nl]
- 14. eijppr.com [eijppr.com]
- 15. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with HO-PEG13-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development and biotechnology, employed to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. The covalent attachment of PEG chains can increase a molecule's hydrodynamic size, which in turn can extend plasma half-life, improve stability, enhance solubility, and reduce immunogenicity. HO-PEG13-OH is a discrete PEG linker with 13 ethylene (B1197577) glycol units, offering a defined length and molecular weight for precise bioconjugation.
However, the terminal hydroxyl groups of this compound are relatively inert and require chemical modification to facilitate amide bond formation. This document provides detailed protocols for two primary pathways to achieve this:
-
Pathway 1: Conversion of this compound to Amino-PEG13-amine , followed by coupling with a carboxylic acid-containing molecule using EDC/NHS chemistry.
-
Pathway 2: Activation of this compound to an NHS Ester , followed by reaction with an amine-containing molecule.
These protocols offer robust and versatile methods for researchers to conjugate this compound to a variety of molecules, including small drugs, peptides, and proteins, forming stable amide bonds.
Pathway 1: Two-Step Conversion of this compound to Amine and Subsequent Amidation
This pathway first involves the conversion of the terminal hydroxyl groups of this compound to primary amines. The resulting Amino-PEG13-amine is a versatile intermediate that can readily react with an activated carboxylic acid to form a stable amide linkage.
Reaction Principle
The conversion of the hydroxyl groups to amines is typically a two-step process:
-
Mesylation: The hydroxyl groups are reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a PEG-dimesylate. The mesylate is a good leaving group.
-
Amination: The PEG-dimesylate is then reacted with an amine source, such as aqueous ammonia (B1221849), to displace the mesylate and form the PEG-diamine.[1]
Once the Amino-PEG13-amine is synthesized and purified, it can be coupled to a carboxylic acid-containing molecule. This is commonly achieved through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with the primary amines of the Amino-PEG13-amine to form a stable amide bond.[2][3][4]
Data Presentation: Reagent Stoichiometry and Typical Yields
| Step | Reagent | Molar Ratio (relative to PEG) | Typical Yield | Purity |
| Mesylation | This compound | 1 | - | - |
| Methanesulfonyl Chloride (MsCl) | 2.2 - 2.5 equivalents | > 90% | > 95% | |
| Triethylamine (TEA) | 3 - 4 equivalents | |||
| Amination | PEG-dimesylate | 1 | - | - |
| Aqueous Ammonia | Large excess | 85-95% | > 95% | |
| Amide Coupling | Carboxylic Acid | 1 | - | - |
| Amino-PEG13-amine | 1.1 - 1.5 equivalents | > 80% | > 95% | |
| EDC | 1.5 equivalents | |||
| NHS | 1.5 equivalents |
Experimental Protocols
Protocol 1.1: Synthesis of Amino-PEG13-amine from this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl Chloride (MsCl)
-
Aqueous Ammonia (28-30%)
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Ice bath
Procedure:
-
Mesylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add TEA (3-4 equivalents) to the solution and stir for 15 minutes.
-
Slowly add MsCl (2.2-2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG13-dimesylate.
-
-
Amination:
-
Dissolve the dried PEG13-dimesylate in a minimal amount of DI water.
-
Add a large excess of aqueous ammonia to the solution in a sealed pressure vessel.
-
Heat the reaction to 60-80°C for 24-48 hours.
-
Cool the reaction mixture to room temperature and remove the excess ammonia under reduced pressure.
-
Purify the resulting Amino-PEG13-amine by dialysis against DI water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the pure Amino-PEG13-amine as a white solid.
-
Characterize the product by ¹H NMR and mass spectrometry.
-
Protocol 1.2: Amide Bond Formation with Amino-PEG13-amine
Materials:
-
Carboxylic acid-containing molecule
-
Amino-PEG13-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or 100 mM glycine)
-
Preparative RP-HPLC system
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.[5]
-
-
Amine Coupling:
-
In a separate vial, dissolve Amino-PEG13-amine (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the solution of Amino-PEG13-amine to the activated carboxylic acid mixture.[5]
-
Add TEA or DIPEA (2-3 molar equivalents relative to the carboxylic acid) to the reaction mixture to act as a base.[5]
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. The progress of the coupling reaction can be monitored by HPLC.[5]
-
-
Quenching and Purification:
-
Add a quenching solution to the reaction mixture and stir for 30 minutes to quench any unreacted NHS esters.[5]
-
Purify the crude reaction mixture by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA).[5]
-
Collect the fractions containing the pure conjugate and lyophilize to obtain the final product.
-
Visualizations
Caption: Workflow for Pathway 1: Conversion of this compound to amine and subsequent amidation.
Caption: Reaction mechanism for EDC/NHS mediated amine coupling.
Pathway 2: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This pathway involves the direct activation of the terminal hydroxyl groups of this compound to form reactive NHS esters. This activated PEG can then be directly conjugated to a molecule containing a primary amine.
Reaction Principle
N,N'-Disuccinimidyl carbonate (DSC) is a homobifunctional crosslinker that reacts with hydroxyl groups to form succinimidyl carbonates. These activated PEG species can then react with primary amines under mild conditions (pH 7-9) to form a stable carbamate (B1207046) linkage, which is often considered an amide bond analog in the context of bioconjugation.[2][6]
Data Presentation: Reagent Stoichiometry and Typical Yields
| Step | Reagent | Molar Ratio (relative to PEG) | Typical Yield | Purity |
| Activation | This compound | 1 | > 90% | > 95% |
| N,N'-Disuccinimidyl Carbonate (DSC) | 2.2 - 2.5 equivalents | |||
| Triethylamine (TEA) | 3 - 4 equivalents | |||
| Conjugation | Activated PEG-NHS | 1 | > 80% | > 95% |
| Amine-containing molecule | 1.1 - 1.5 equivalents |
Experimental Protocol
Protocol 2.1: Activation of this compound with DSC
Materials:
-
This compound
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Anhydrous Diethyl Ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add TEA (3-4 equivalents) to the solution.
-
In a separate flask, dissolve DSC (2.2-2.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the DSC solution to the PEG solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a stirred flask of cold anhydrous diethyl ether.
-
Collect the white precipitate by filtration and wash thoroughly with cold diethyl ether.
-
Dry the final product, NHS-O-PEG13-O-NHS, under vacuum.
Protocol 2.2: Conjugation of Activated PEG-NHS to an Amine-Containing Molecule
Materials:
-
Activated NHS-O-PEG13-O-NHS
-
Amine-containing molecule
-
Anhydrous DMF or DCM
-
Preparative RP-HPLC system
Procedure:
-
Dissolve the amine-containing molecule (1.1-1.5 equivalents) in anhydrous DMF or DCM.
-
Add the activated NHS-O-PEG13-O-NHS (1 equivalent) to the solution.
-
Stir the reaction at room temperature. The reaction time can vary from 3 to 24 hours depending on the reactivity of the amine.
-
Monitor the formation of the conjugate by LC-MS.
-
Upon completion, the crude product can be purified by preparative RP-HPLC.
-
Collect the fractions containing the pure conjugate and lyophilize to obtain the final product as a white solid.
Visualizations
Caption: Workflow for Pathway 2: Activation of this compound with DSC and subsequent conjugation.
References
Application Notes and Protocols for the Use of HO-PEG13-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the discrete polyethylene (B3416737) glycol (PEG) linker, HO-PEG13-OH, in the development of antibody-drug conjugates (ADCs). This document outlines the strategic advantages of incorporating a PEG linker of this specific length, detailed protocols for its activation and conjugation to antibodies and cytotoxic payloads, and methodologies for the characterization of the resulting ADC.
Introduction: The Role of this compound in Optimizing ADCs
The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the potent cytotoxic drug. Its chemical properties significantly influence the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1] The use of polyethylene glycol (PEG) as a linker has become a cornerstone of modern ADC design due to its ability to impart favorable physicochemical properties.[2][3]
This compound is a homobifunctional linker with a discrete chain length of 13 ethylene (B1197577) glycol units. The use of a discrete PEG linker is advantageous as it ensures the production of a homogeneous ADC product, which is a significant benefit over traditional, polydisperse PEG reagents and is critical for regulatory characterization and approval.[3]
Key Advantages of a PEG13 Linker:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic nature of the PEG13 chain improves the overall solubility of the ADC, reducing the risk of aggregation during manufacturing and in vivo.[4]
-
Improved Pharmacokinetics: The PEG linker creates a hydrophilic shield around the payload, which can reduce renal clearance and extend the circulation half-life of the ADC.[5] This prolonged exposure can lead to greater accumulation of the payload in the tumor. Studies have shown that longer PEG chains can result in slower clearance.[6]
-
Optimized Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, hydrophilic PEG linkers can enable a higher loading of drug molecules onto the antibody without causing aggregation, potentially leading to greater efficacy.[7]
-
Reduced Immunogenicity: PEGylation can shield the linker and payload from the immune system, potentially reducing the risk of an immune response against the conjugate.[7]
The selection of the optimal PEG linker length is a critical consideration in ADC design. While longer PEG chains generally improve pharmacokinetic properties, they can sometimes lead to decreased in vitro potency.[8][9] Therefore, a PEG linker with 13 ethylene glycol units represents a balance, aiming to provide significant improvements in solubility and PK while minimizing potential steric hindrance that could affect antigen binding or cell permeability.
Quantitative Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Tumor-Bearing Xenograft Mice [6]
| PEG Linker Length | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor to Plasma Exposure Ratio |
| Non-PEGylated Control | Baseline | Baseline | Baseline |
| 2 PEG Units | Increased | Increased | Lower |
| 4 PEG Units | Increased | Increased | Lower |
| 8 PEG Units | Significantly Increased | Significantly Increased | Higher |
| 12 PEG Units | Significantly Increased | Significantly Increased | Higher |
| 24 PEG Units | Significantly Increased | Significantly Increased | Higher |
This data suggests that ADCs with PEG linkers of 8, 12, and 24 units exhibit significantly higher plasma and tumor exposures compared to those with shorter PEG chains or no PEG linker. An ADC with a PEG13 linker is expected to demonstrate a similar enhanced pharmacokinetic profile and tumor accumulation.
Table 2: Impact of PEG Linker Length on ADC Efficacy in a Tumor Xenograft Model [6]
| PEG Linker Length | Tumor Weight Reduction |
| Non-PEGylated Control | 11% |
| 2 PEG Units | 35-45% |
| 4 PEG Units | 35-45% |
| 8 PEG Units | 75-85% |
| 12 PEG Units | 75-85% |
| 24 PEG Units | 75-85% |
This study indicates a significant improvement in anti-tumor efficacy for ADCs with PEG linkers of 8 units or more. An ADC with a PEG13 linker is anticipated to fall within this highly efficacious range.
Table 3: Comparative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths [8]
| ADC Construct | PEG Linker Length | Target Cell Line | IC50 (nM) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~4.4 |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 | ~19.8 |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | ~99 |
This data illustrates that very long PEG chains can sometimes lead to a decrease in in vitro potency. A PEG13 linker, being significantly shorter than 4 kDa, is expected to have a less pronounced impact on in vitro cytotoxicity while still providing the benefits of improved hydrophilicity and pharmacokinetics.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Note: These protocols are intended as a starting point and will require optimization for specific antibodies, payloads, and desired final ADC characteristics.
Activation of this compound Linker
The terminal hydroxyl groups of this compound are relatively unreactive and require activation to enable conjugation. A common strategy is to create a heterobifunctional linker, for example, by introducing a maleimide (B117702) group on one end for reaction with antibody thiols and an N-hydroxysuccinimide (NHS) ester on the other for reaction with an amine-containing drug.
Protocol 3.1.1: Synthesis of a Maleimide-PEG13-NHS Ester Linker (Conceptual Outline)
This is a multi-step synthetic process that would typically involve:
-
Monoprotection: Protection of one hydroxyl group of this compound to allow for selective modification of the other terminus.
-
Activation and Functionalization: Conversion of the unprotected hydroxyl group to a reactive intermediate (e.g., a tosylate or mesylate) followed by nucleophilic substitution to introduce the maleimide group.
-
Deprotection: Removal of the protecting group from the other end.
-
Activation of the Second Terminus: Conversion of the newly exposed hydroxyl group to an NHS ester.
Detailed synthetic procedures for similar heterobifunctional PEG linkers can be found in the literature and should be adapted for the specific chemistry of this compound.[10]
Synthesis of the Drug-Linker Construct
This protocol outlines the conjugation of a cytotoxic drug (payload) containing a primary amine to the NHS-ester end of the activated Maleimide-PEG13-NHS ester linker.
Materials:
-
Maleimide-PEG13-NHS ester
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the Maleimide-PEG13-NHS ester and the amine-containing payload in anhydrous DMF or DMSO.
-
Add a slight molar excess of a non-nucleophilic base such as TEA or DIPEA to facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
Purify the resulting Maleimide-PEG13-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker construct as a solid.
Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)
This protocol describes the conjugation of the Maleimide-PEG13-Payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG13-Payload construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, generating free thiol groups.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 50 mM borate, pH 7.5-8.0).
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG13-Payload in a co-solvent such as DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution at a molar excess of 1.5-5 fold per free thiol.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using an SEC system with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Protocol 3.4.1: Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: A rapid method for determining the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.[11]
-
Hydrophobic Interaction Chromatography (HIC): A high-resolution method that separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[11]
-
Mass Spectrometry (MS): Provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of drug conjugation and precise DAR calculation.[11]
Protocol 3.4.2: Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): Used to quantify the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[4]
In Vitro Cell-Based Assays
Protocol 3.5.1: Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on a target cancer cell line.[8]
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the ADC.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in ADC development.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HO-PEG13-OH in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to HO-PEG13-OH in Preclinical Drug Development
This compound is a discrete polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of 13 ethylene (B1197577) glycol units with hydroxyl (-OH) groups at both ends. This bifunctional linker is a valuable tool in preclinical research for the development of novel drug delivery systems. The process of attaching PEG chains to molecules and nanoparticles, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic agents and delivery vehicles.
The hydrophilic nature of the PEG chain creates a steric barrier that can reduce recognition by the reticuloendothelial system and minimize protein adsorption, thereby prolonging the circulation time of the drug carrier in the bloodstream. The defined length of this compound provides a balance between conferring these "stealth" properties and potentially avoiding interference with cellular uptake, a concern with much longer PEG chains. The terminal hydroxyl groups offer versatile handles for covalent conjugation to drugs, targeting ligands, or larger polymer backbones, enabling the construction of sophisticated and targeted drug delivery systems.
These application notes provide an overview of the potential uses of this compound in preclinical research, with a focus on its role in creating advanced drug delivery platforms such as micelles and nanoparticles. While specific preclinical data for this compound is limited, the following sections present representative data and protocols from studies involving similar short-chain PEG linkers to illustrate its potential applications.
Data Presentation: Representative Preclinical Studies
The following tables summarize quantitative data from preclinical studies on PEGylated drug delivery systems. This data, derived from systems using PEGs of various lengths, serves as a reference for the anticipated performance of formulations incorporating this compound. The actual performance, including drug loading and release kinetics, will be highly dependent on the specific drug, the other components of the formulation, and the manufacturing process.
Table 1: Pharmacokinetic Parameters of PEGylated Nanoparticles in Rodents
| Formulation | Animal Model | Dose | t1/2 (elimination half-life) | Area Under the Curve (AUC) | Reference |
| PEGylated Gold Nanoparticles | Rat | 0.7 mg/kg (i.v.) | Long blood circulation (remained for up to 28 days) | Not specified | [1][2][3] |
| PEGylated Tobacco Mosaic Virus (TMV) | Mouse | 10 mg/kg (i.v.) | Not specified | Not specified | [4] |
| PEGylated Liposomal Paclitaxel | Not specified | Not specified | ~50 hours | 2.8-fold increase compared to Taxol® | [5] |
| Paclitaxel-loaded PLA-PEG Micelles | Not specified | Not specified | Not specified | 3.1-fold increase compared to Taxol® | [5] |
Table 2: Biodistribution of PEGylated Nanoparticles in Rodents (24 hours post-injection)
| Formulation | Animal Model | % Injected Dose/gram Tissue (Liver) | % Injected Dose/gram Tissue (Spleen) | % Injected Dose/gram Tissue (Tumor) | Reference |
| PEGylated Gold Nanoparticles | Rat | Primary accumulation site | Primary accumulation site | Not applicable | [1][2][3] |
| Cy5-PEG-TMV | Mouse | ~10 | ~5 | Not applicable | [4] |
| ³H-Taxol | Nude Mouse | ~10 | ~5 | ~2 | [6] |
| ³H-PTX/FPI-749 nanocrystals | Nude Mouse | >40 | ~10 | <1 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of drug delivery systems formulated with this compound.
Protocol 1: Formulation of Drug-Loaded Micelles using a this compound Block Copolymer
Objective: To formulate micelles encapsulating a hydrophobic drug using an amphiphilic block copolymer synthesized with this compound as the hydrophilic block.
Materials:
-
Amphiphilic block copolymer (e.g., PLA-PEG13-OH or PCL-PEG13-OH)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the amphiphilic block copolymer and the hydrophobic drug in a minimal amount of DCM.
-
Slowly add this organic solution dropwise to a larger volume of PBS while stirring vigorously.
-
Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent and the self-assembly of micelles.
-
For complete removal of the organic solvent, the solution can be transferred to a rotary evaporator.
-
To remove the unencapsulated drug, dialyze the micellar solution against PBS at 4°C for 24 hours, with several changes of the dialysis buffer.
-
The final drug-loaded micelle solution can be sterilized by filtration through a 0.22 µm filter.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the micelles.
Materials:
-
Drug-loaded micelle solution from Protocol 1
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Validated HPLC method for the specific drug
Procedure:
-
Drug Loading:
-
Lyophilize a known volume of the drug-loaded micelle solution to obtain the dry weight of the micelles.
-
Dissolve a known weight of the lyophilized micelles in a suitable solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated HPLC method.
-
Calculate the Drug Loading (%) = (Weight of drug in micelles / Weight of lyophilized micelles) x 100.
-
-
Encapsulation Efficiency:
-
Determine Total Drug Amount (W_total): This is the initial amount of drug used in the formulation (e.g., 10 mg in Protocol 1).
-
Determine the Amount of Free, Unencapsulated Drug (W_free): Take a known volume of the unfiltered micellar solution. Separate the micelles from the aqueous phase containing the free drug using ultrafiltration devices with a molecular weight cut-off below the micelle size. Quantify the amount of drug in the filtrate using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (%) = ((W_total - W_free) / W_total) x 100.
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of the encapsulated drug from the micelles over time.
Materials:
-
Drug-loaded micelle solution
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.
-
Seal the dialysis bag and place it into a container with a known volume of release medium (e.g., 50 mL).
-
Place the container in a shaking incubator or water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to the preclinical application of PEGylated drug delivery systems.
Caption: Preclinical evaluation workflow for a PEGylated drug delivery system.
Caption: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.
Caption: General cellular uptake and drug release pathway for a nanoparticle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HO-PEG13-OH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice for experiments involving HO-PEG13-OH conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my direct reaction of a biomolecule with this compound failing?
A1: The terminal hydroxyl (-OH) groups of this compound are generally unreactive towards common functional groups on biomolecules, such as amines or thiols, under standard bioconjugation conditions.[1] Direct conjugation is inefficient because it would require harsh conditions, like a strong base, to deprotonate the hydroxyl group into a more reactive alkoxide.[1] Such conditions could denature or damage most target molecules.[1] Therefore, the first essential step is to "activate" one or both hydroxyl groups, converting them into more reactive functional groups that can form stable covalent bonds under mild conditions.[1][]
Q2: I am observing significant amounts of dimers and aggregates in my final product. What is the cause?
A2: The most significant side reaction when using a diol PEG like this compound is intermolecular cross-linking.[1] Since the PEG has two potentially reactive ends, if both are activated, the PEG molecule can act as a bridge, linking two separate target molecules.[1] This leads to the formation of dimers or larger aggregates, which can be difficult to separate from the desired mono-PEGylated product.[1] This issue is particularly prominent if there is a high diol content in what was intended to be a monofunctional PEG reagent.[3][4][5]
Q3: How can I prevent cross-linking and favor mono-PEGylation?
A3: To prevent cross-linking, it is crucial to control the activation step to favor the creation of a mono-activated PEG. This can be achieved through:
-
Controlling Stoichiometry: Using a specific, and often limited, molar ratio of the activating reagent to the diol PEG can statistically favor the formation of the mono-activated product.[1]
-
Purification After Activation: It is critical to purify the mono-activated PEG from the di-activated and unreacted diol PEG before proceeding to the conjugation step.[1] This ensures that only PEG linkers with a single reactive group are introduced into the reaction with your target molecule.[1]
Q4: My PEGylation reaction yield is very low. What are the common causes?
A4: Low yield is a frequent issue that can stem from several factors:
-
Inefficient Activation: The initial activation of the PEG's hydroxyl groups may be incomplete. It is advisable to confirm the successful activation of the PEG linker using a technique like NMR or HPLC before starting the conjugation.[1]
-
Hydrolysis of Activated PEG: Many activated PEG reagents, particularly N-hydroxysuccinimidyl (NHS) esters, are sensitive to moisture and can be deactivated by hydrolysis.[1] The rate of hydrolysis increases with higher pH. To mitigate this, use anhydrous solvents, perform the reaction immediately after preparing the activated PEG, and maintain an optimal pH.[1]
-
Suboptimal pH: The pH of the reaction buffer is critical. For instance, the reaction of NHS esters with primary amines is most efficient at a slightly basic pH (7.5-8.5).[1] If the pH is too low, the reaction rate will be slow; if it's too high, hydrolysis will dominate.[1]
-
Steric Hindrance: The PEG chain itself can physically block the reactive site on the target molecule, preventing conjugation.[1] Using a longer PEG linker or modifying the conjugation site on the target molecule can sometimes help overcome this.[1]
Q5: I'm observing modification at unintended sites on my protein. How can I improve specificity?
A5: Lack of specificity often occurs with highly reactive PEG reagents. For example, acylating reagents that primarily target the amine groups of lysine (B10760008) residues can also react with histidine, serine, and tyrosine under certain conditions.[1] To improve specificity:
-
Optimize Reaction pH: Adjusting the pH can help control which amino acid residues are most reactive. For example, performing PEGylation at a lower pH can favor modification at the N-terminus over lysine residues.[1]
-
Choose a Different Chemistry: If non-specific reactions persist, consider using a different activation chemistry that targets a unique functional group on your molecule, such as the thiol group of a cysteine residue using a maleimide-activated PEG.[1]
Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| High levels of cross-linked product (dimers, aggregates) | 1. Di-activation of the this compound linker.[1] | 1. Adjust stoichiometry during the activation step to favor mono-activation. 2. Purify the mono-activated PEG from di-activated PEG and unreacted diol before conjugation.[1] |
| Low yield of final conjugate | 1. Inefficient activation of the PEG linker.[1] 2. Hydrolysis of the activated PEG reagent.[1] 3. Suboptimal pH for the conjugation reaction.[1] 4. Steric hindrance at the conjugation site.[1] | 1. Verify PEG activation via HPLC or NMR before use.[1] 2. Use anhydrous solvents and perform conjugation immediately after activation.[1] 3. Optimize the pH of the reaction buffer (e.g., pH 7.5-8.5 for NHS-amine reactions).[1] 4. Consider a longer PEG linker or site-directed mutagenesis of the target.[1] |
| Presence of unreacted starting material in final product | 1. Incomplete reaction. 2. Similar physicochemical properties of the conjugate and starting materials, making purification difficult. | 1. Increase the molar excess of the activated PEG reagent. 2. Optimize purification using a combination of chromatography techniques (e.g., size-exclusion, ion-exchange, or reversed-phase HPLC).[1] |
| Non-specific modification of the target molecule | 1. The activated PEG is reacting with non-target functional groups (e.g., histidine, serine).[1] 2. Reaction conditions (e.g., pH) are not optimal for specificity. | 1. Adjust the reaction pH to modulate the reactivity of different functional groups.[1] 2. Consider using a more specific conjugation chemistry (e.g., thiol-maleimide).[1] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed this compound conjugation.
This compound Activation and Conjugation Pathway
Caption: Activation and conjugation pathway for this compound.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol first involves the oxidation of a terminal hydroxyl group to a carboxylic acid, followed by the activation of the carboxyl group and its subsequent reaction with primary amines on a protein.
Materials:
-
This compound
-
Jones Reagent (or alternative mild oxidizing agent like TEMPO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing protein
-
Desalting column (for purification)
Procedure:
Step 1: Oxidation of this compound to HOOC-PEG12-OH
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise while monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with isopropanol.
-
Neutralize the solution and extract the carboxylated PEG.
-
Purify the HOOC-PEG12-OH product, for example, by column chromatography.
-
Thoroughly dry the purified product under vacuum.
Step 2: Activation of Carboxylated PEG
-
Equilibrate EDC and NHS to room temperature before opening vials.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve the dried HOOC-PEG12-OH in the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 3: Conjugation to the Amine-Containing Protein
-
Immediately add the activated PEG solution to the protein, which has been dissolved or buffer-exchanged into the Coupling Buffer. A 10- to 20-fold molar excess of the activated PEG over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification
-
Purify the PEGylated protein from excess reagents and unreacted protein using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Analysis of PEGylation by SDS-PAGE
Materials:
-
Polyacrylamide gels (appropriate percentage for protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Unmodified protein control
-
PEGylated protein sample
Procedure:
-
Prepare samples by mixing the unmodified control and the purified PEGylated protein with sample loading buffer.
-
Heat the samples at 95°C for 5 minutes (if compatible with protein stability).
-
Load the molecular weight standards, the unmodified protein control, and the PEGylated protein sample into separate wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the lane with the PEGylated protein to the unmodified control. Successful PEGylation will result in a significant increase in the apparent molecular weight, causing the protein band to shift upwards in the gel. The presence of multiple bands may indicate a mixture of mono-, di-, and poly-PEGylated species. A smear rather than a sharp band can indicate polydispersity of the PEG or heterogeneity of the conjugate.
References
identifying and removing byproducts in HO-PEG13-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of HO-PEG13-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in this compound synthesis?
A1: During the synthesis of polyethylene (B3416737) glycols (PEGs), several byproducts can form. Depending on the synthetic route, toxic impurities such as ethylene (B1197577) oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG) are commonly encountered.[1] The primary impurities are often PEGs with different chain lengths, resulting in a polydisperse product rather than a monodisperse this compound. Other potential byproducts include molecules resulting from the auto-oxidation of PEG, such as peroxides and formaldehydes, which can lead to product degradation.[2] Additionally, incomplete reactions or side reactions can lead to monofunctionalized PEGs or other derivatives.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation starts with careful control of reaction conditions. Using high-purity starting materials is crucial, as impurities in the initial reactants can carry through or cause side reactions. Controlling the stoichiometry of the reactants can help ensure the desired chain length is favored. Maintaining an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation and the formation of degradation products like aldehydes and acids.[3] Additionally, monitoring the reaction in real-time can help determine the optimal reaction time to maximize the yield of the target molecule while minimizing the formation of byproducts.[4][5]
Q3: What are the recommended analytical techniques for identifying byproducts in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct identification. High-Performance Liquid Chromatography (HPLC), particularly with a refractive index detector (RID) or an evaporative light scattering detector (ELSD), is effective for separating and quantifying PEGs of different molecular weights.[][7] Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weights of impurities.[7] Gel Permeation Chromatography (GPC) is another powerful technique for determining the molecular weight distribution of your polymer sample.[8] For identifying smaller, volatile impurities like ethylene glycol and diethylene glycol, Gas Chromatography with Flame Ionization Detection (GC-FID) is the specified method by the United States Pharmacopoeia (USP).[1]
Q4: What are the most effective methods for removing byproducts from my final product?
A4: The choice of purification method depends on the nature of the byproducts. Preparative HPLC is a highly effective method for isolating the desired this compound from PEGs of different chain lengths.[9] For removing low molecular weight impurities, techniques like aqueous two-phase separation, dialysis, or precipitation can be employed.[10][11] In some cases, complexation with salts like MgCl2 can be used to precipitate the PEG, allowing for purification.[12] For colored impurities, fractional distillation or treatment with activated carbon may be effective.[10][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple peaks in HPLC/GPC chromatogram | Polydispersity in the PEG sample; presence of shorter or longer PEG chains.[7] | - Perform preparative HPLC or column chromatography to isolate the target PEG13 fraction.[9] - Optimize synthesis conditions to favor the desired chain length. |
| Presence of low molecular weight impurities (e.g., EG, DG) detected by GC-FID | Incomplete reaction or unreacted starting materials.[1] | - Use fractional distillation under reduced pressure to remove volatile impurities.[13] - Employ aqueous two-phase separation to partition the impurities away from the desired product.[10] |
| NMR spectrum shows unexpected signals | Side reactions leading to the formation of aldehydes, acids, or other functional groups.[3] | - Analyze the sample using LC-MS to identify the molecular weights of the byproducts. - Review the synthesis reaction for potential sources of contamination or side reactions. - Use a targeted purification method, such as column chromatography with a specific stationary phase, to remove the identified impurity. |
| Final product is colored | Presence of colored impurities from starting materials or degradation during synthesis.[13] | - Treat the product solution with activated carbon to adsorb colored impurities.[10] - If thermally stable, consider fractional distillation.[13] |
| Low yield of this compound | Suboptimal reaction conditions; loss of product during workup and purification. | - Monitor the reaction progress to determine the point of maximum yield.[4] - Optimize the purification protocol to minimize product loss. This may involve adjusting solvent systems or the type of chromatography resin used.[9] |
Experimental Protocols
Protocol 1: Byproduct Identification by HPLC-MS
This protocol outlines a general method for the identification of PEG-related impurities.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A reversed-phase C18 column is often suitable. For better separation of PEG oligomers, polystyrene-divinylbenzene columns can also be used.[9]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is commonly used.
-
Gradient: Start with a high aqueous percentage and gradually increase the acetonitrile concentration over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Use a combination of a UV detector (if any chromophores are present), an ELSD or RID, and a mass spectrometer (MS).[7]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is typically used for PEGs.
-
Analysis Mode: Operate in positive ion mode to detect protonated or sodiated PEG molecules.
-
Mass Range: Scan a mass range that covers the expected molecular weight of this compound and potential oligomers (e.g., m/z 200-1500).
-
-
Data Analysis: Correlate the retention times of peaks in the chromatogram with their corresponding mass spectra to identify the molecular weights of the main product and any byproducts.
Protocol 2: Purification by Preparative Column Chromatography
This protocol describes a method for purifying gram-scale quantities of this compound.
-
Stationary Phase Selection: Choose a suitable stationary phase based on the nature of the impurities. Polystyrene-divinylbenzene beads are effective for separating PEG derivatives.[9] Silica (B1680970) gel can also be used, particularly for separating compounds with different polarities.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution:
-
Mobile Phase: An ethanol/water mixture is often effective for chromatography on polystyrene-divinylbenzene beads.[9] For silica gel, a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) can be used.
-
Gradient: Start with a lower polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.
-
-
Fraction Collection: Collect fractions and analyze them using analytical HPLC or TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. azom.com [azom.com]
- 2. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. US3245884A - Process for the purification of polyethlene glycols - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of HO-PEG13-OH Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with HO-PEG13-OH conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has precipitated out of my aqueous buffer. What is the first thing I should check?
A1: The primary factor to investigate is the pH of your solution, especially if your conjugate possesses ionizable groups. For conjugates with a terminal carboxylic acid, for instance, the pH should be adjusted to 1-2 units above the pKa of the acid (typically in the range of 3-5) to ensure the group is deprotonated to the more soluble carboxylate form.[1] A neutral to slightly basic pH (e.g., pH 7.0 - 8.0) is often a good starting point.[1] Conversely, for conjugates containing basic functional groups like primary amines, adjusting the pH to be at least one unit away from the protein's isoelectric point (pI) can prevent precipitation.[2]
Q2: I've adjusted the pH, but my conjugate is still poorly soluble. What other solvent options can I explore?
A2: If pH adjustment is insufficient, consider using co-solvents or alternative solvent systems. Low molecular weight PEGs and their derivatives are soluble in a variety of organic solvents.[][4] For highly hydrophobic conjugates, initial dissolution in a small amount of a water-miscible organic solvent like DMSO, DMF, ethanol, or acetonitrile, followed by a gradual addition of the aqueous buffer, can be an effective strategy.[1][5] It's crucial to be mindful of the tolerance of your downstream application to these organic solvents.[1]
Q3: Could the properties of the molecule conjugated to this compound be the cause of the solubility issues?
A3: Absolutely. While PEGylation is a well-established method to enhance the solubility of hydrophobic molecules, the physicochemical properties of the conjugated molecule can still dominate the overall characteristics of the final product.[1][6] If you have conjugated this compound to a very large or highly hydrophobic molecule, the resulting conjugate may still exhibit limited aqueous solubility.[1]
Q4: Can the length of the PEG chain affect the solubility of the conjugate?
A4: Yes, the molecular weight and structure of the PEG chain can influence solubility. While longer PEG chains generally increase hydrophilicity, very high molecular weight PEGs can sometimes lead to increased viscosity and potentially reduced solubility, especially at high concentrations.[6][7] If feasible for your application, experimenting with different PEG chain lengths could be a viable optimization step.[5][7]
Q5: Are there any additives or excipients that can help improve the solubility of my conjugate?
A5: The use of solubility-enhancing excipients can be highly beneficial.[5][7] Common excipients include sugars and polyols (e.g., sucrose, trehalose, mannitol), amino acids (e.g., arginine, glycine) which can suppress aggregation, and low concentrations of surfactants like polysorbates (e.g., Tween 20, Tween 80) to prevent surface-induced aggregation.[7]
Troubleshooting Guide
If you are experiencing poor solubility with your this compound conjugate, follow this step-by-step guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for Poor Solubility of this compound Conjugates
Caption: A stepwise workflow for troubleshooting solubility issues of this compound conjugates.
Data Presentation
Table 1: Qualitative Solubility of PEG in Common Solvents
This table provides a general guide to the solubility of low molecular weight polyethylene (B3416737) glycols, like this compound, in various common laboratory solvents. The actual solubility of a conjugate will also depend on the properties of the conjugated molecule.
| Solvent Family | Specific Solvents | Expected Solubility of PEG |
| Aqueous | Water, PBS Buffer | High[][4] |
| Alcohols | Methanol, Ethanol | High[8] |
| Aprotic Polar Solvents | DMSO, DMF | High[5][8] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High[8] |
| Ethers | Diethyl ether | Low / Insoluble[9] |
| Hydrocarbons | Toluene, Hexane | Low / Insoluble[8][9] |
| Nitriles | Acetonitrile | High[] |
Experimental Protocols
Protocol 1: pH Screening for Optimal Solubility
Objective: To determine the optimal pH for maximizing the solubility of a this compound conjugate.
Materials:
-
Poorly soluble this compound conjugate
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer or other analytical instrument for quantification
Methodology:
-
Prepare a stock solution of the this compound conjugate in a solvent in which it is known to be soluble (e.g., DMSO).
-
In separate microcentrifuge tubes, add a small, precise volume of the stock solution to a larger volume of each of the different pH buffers.
-
Vortex each tube thoroughly for 1-2 minutes.
-
Allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant from each tube.
-
Quantify the concentration of the soluble conjugate in each supernatant using a suitable analytical method (e.g., measuring absorbance at a specific wavelength).
-
The pH of the buffer that yields the highest concentration of soluble conjugate is the optimal pH.
Protocol 2: Co-solvent Solubility Test
Objective: To assess the effectiveness of water-miscible organic co-solvents in solubilizing a this compound conjugate.
Materials:
-
Poorly soluble this compound conjugate
-
Aqueous buffer at the optimal pH (determined from Protocol 1)
-
Water-miscible organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile)
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a pre-weighed amount of the this compound conjugate to a fixed volume of each co-solvent/buffer mixture.
-
Vortex the tubes vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, allow the samples to equilibrate with gentle agitation for 1-2 hours.
-
Centrifuge the tubes to pellet any remaining solid.
-
The lowest percentage of co-solvent that results in complete dissolution is the minimum required for solubilization.
Mandatory Visualization
Diagram: Factors Influencing this compound Conjugate Solubility
Caption: A diagram illustrating the key intrinsic and extrinsic factors that govern the solubility of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing degradation of HO-PEG13-OH during storage
Technical Support Center: HO-PEG13-OH
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for polyethylene (B3416737) glycols (PEGs) like this compound is oxidative degradation.[1][2][3] This process, often referred to as autoxidation, is initiated or accelerated by factors such as exposure to oxygen, elevated temperatures, light, and the presence of trace metal ions.[1][2][4]
Q2: What are the common degradation products of this compound?
A2: Oxidative degradation of the PEG backbone can lead to chain cleavage and the formation of various reactive impurities.[1] Common degradation products include aldehydes (like formaldehyde (B43269) and acetaldehyde) and carboxylic acids (such as formic acid).[4][5] These impurities can interfere with subsequent experimental reactions.
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C or -18°C in a tightly sealed container, protected from light and moisture.[6][7][8] Storing under an inert atmosphere, such as argon or nitrogen, is also highly recommended to minimize oxidation.[6]
Q4: Can I store this compound at room temperature?
A4: Room temperature storage is acceptable for very brief periods, but it is discouraged for long-term storage due to an increased risk of oxidative degradation.[7][9] If short-term storage at room temperature is necessary, ensure the product is in a tightly sealed container in a dry, dark place.[10][11]
Q5: How should I handle this compound upon receiving it?
A5: Upon receipt, inspect the container for any damage. It is best practice to quickly weigh out the desired amount in a low-humidity environment, as PEGs can be hygroscopic.[7] For any unused material, purge the container with an inert gas before resealing and returning to the recommended long-term storage condition of -20°C.
Q6: How does the purity of this compound affect its stability?
A6: The presence of impurities, particularly trace metals or peroxides from the manufacturing process, can catalyze the oxidative degradation of PEGs.[4] Using high-purity this compound can contribute to its overall stability during storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Prevention |
| Inconsistent experimental results or low yield in conjugation reactions. | Degradation of this compound, leading to the presence of reactive impurities (e.g., aldehydes, acids) and reduced purity of the primary molecule.[5] | Action: Test the purity of your this compound stock using analytical methods like HPLC or LC-MS. If degradation is confirmed, use a fresh, unopened lot for your experiments. Prevention: Strictly adhere to recommended storage conditions: -20°C, under an inert atmosphere, and protected from light.[6][7] Minimize the number of freeze-thaw cycles. |
| Visible change in the appearance of the solid material (e.g., discoloration, clumping). | Absorption of moisture due to improper sealing or exposure to humid conditions. This can accelerate degradation. | Action: Discard the material if significant changes are observed. Prevention: Always store in a tightly sealed container.[7][12] For multi-use vials, consider purging with an inert gas (argon or nitrogen) before resealing to displace air and moisture. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products such as PEG-aldehydes or PEG-formyl esters.[1][4] | Action: Use LC-MS to identify the molecular weights of the impurity peaks and confirm if they correspond to known PEG degradation products.[6][13] Prevention: Implement a stability testing protocol for your stored material. Avoid exposing the material to heat, light, or oxygen.[2][14] |
Data on Stability and Degradation
The following tables summarize the expected impact of various storage conditions on the purity of this compound over time. This data is illustrative of typical PEG behavior.
Table 1: Impact of Temperature on this compound Purity Over 12 Months
| Storage Temperature | Atmosphere | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C | Inert Gas (Argon) | >99% | >98% |
| 4°C | Air | ~97% | ~95% |
| 25°C (Room Temp) | Air | ~92% | <90% |
Table 2: Impact of Atmosphere on this compound Purity at 4°C
| Storage Duration | Purity in Air (%) | Purity under Inert Gas (%) |
| 3 Months | ~98% | >99% |
| 6 Months | ~97% | >99% |
| 12 Months | ~95% | ~99% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various storage conditions and identify potential degradation products.
Methodology:
-
Sample Preparation: Aliquot solid this compound from a new, unopened container into several amber glass vials.
-
Stress Conditions: Expose the different sample vials to a range of conditions:
-
Recommended Condition (Control): -20°C, under an inert argon atmosphere.
-
Thermal Stress: 40°C in a calibrated oven.
-
Oxidative Stress: Store at 25°C with the vial cap loosened to allow air exposure.
-
Photostability: Expose to a controlled light source as per ICH Q1B guidelines at 25°C.
-
-
Time Points: Pull samples for analysis at initial (T=0), 1 week, 1 month, 3 months, and 6 months.
-
Analytical Methods:
-
HPLC-CAD/ELSD: Quantify the purity of this compound and detect the formation of non-volatile degradation products.[13]
-
LC-MS: Identify the molecular weights of any observed degradation products to elucidate degradation pathways.[1][6]
-
¹H NMR: Confirm the chemical structure and identify any structural changes.[6]
-
FTIR: Detect changes in functional groups, particularly the appearance of carbonyl groups indicative of oxidation.[6]
-
Visualizations
Degradation Pathway
Caption: Oxidative degradation pathway of polyethylene glycol (PEG).
Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Preventing Degradation
Caption: Key storage conditions for preventing this compound degradation.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. youtube.com [youtube.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Strategies to Enhance the Stability of HO-PEG13-OH Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of HO-PEG13-OH linkers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the instability of this compound linkers?
A1: The instability of this compound linkers, and PEG linkers in general, primarily stems from three mechanisms:
-
Hydrolytic Cleavage: Ester bonds, which are sometimes incorporated into PEG linkers for controlled release, are susceptible to hydrolysis under both acidic and basic conditions.[1] While the ether bonds of the PEG backbone are generally stable, conditions of extreme pH can also lead to their cleavage.
-
Enzymatic Degradation: If the PEG linker is part of a larger bioconjugate, proteases and other enzymes present in biological media can cleave specific peptide sequences that may be incorporated alongside the PEG chain.[2][3] The PEG chain itself can shield against enzymatic attack on the conjugated molecule.[3]
-
Oxidative Degradation: The polyether backbone of the PEG linker is susceptible to oxidative damage, which can be initiated by reactive oxygen species (ROS) or transition metal ions. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[4]
Q2: How does the length of the PEG chain, such as the 13 units in this compound, affect its stability?
A2: The length of the PEG chain can influence the stability of a bioconjugate in several ways:
-
Steric Hindrance: Longer PEG chains can provide a greater "steric shielding" effect, protecting the attached molecule from enzymatic degradation.[5][6][7] However, this same steric hindrance can sometimes interfere with the desired biological activity of the conjugated molecule.[5][8][9]
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[10][11]
-
Aggregation: PEGylation generally improves the solubility and reduces aggregation of bioconjugates. The length of the PEG chain can be optimized to effectively counteract the hydrophobicity of the payload in antibody-drug conjugates (ADCs).[12][13]
Q3: What is the difference between cleavable and non-cleavable PEG linkers in terms of stability?
A3: The fundamental difference lies in their intended function and stability profile:
-
Non-Cleavable Linkers: These linkers utilize robust chemical bonds (e.g., amides, ethers) that are designed to remain intact under physiological conditions.[14][15] They are used when the primary goal is to permanently attach the PEG moiety to a molecule to enhance its stability and circulation time.[14]
-
Cleavable Linkers: These linkers are engineered with specific labile bonds (e.g., esters, hydrazones, disulfides) that are designed to break under specific conditions, such as the acidic environment of a tumor or the presence of specific intracellular enzymes.[2][8][16] This allows for the controlled release of a payload at the target site.[2]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Linker in Plasma
-
Symptoms:
-
Rapid decrease in the concentration of the intact bioconjugate in plasma stability assays.
-
Detection of free payload in plasma shortly after in vivo administration.
-
Higher than expected off-target toxicity.
-
-
Possible Causes:
-
Troubleshooting Steps:
-
Review Linker Chemistry: If using an ester-based linker, consider replacing it with a more stable amide or ether linkage.[14][17]
-
Modify Peptide Sequence: If a peptide linker is present, substitute it with a sequence known to have higher stability in plasma.
-
Increase Steric Hindrance: Consider using a longer PEG chain to provide more effective shielding of the labile bond from enzymatic attack.[5][18]
-
Perform a Detailed Stability Assessment: Conduct in vitro stability assays in plasma from different species (e.g., mouse, human) to identify species-specific differences in enzymatic activity.
-
Issue 2: Oxidative Degradation of the PEG Backbone
-
Symptoms:
-
Loss of integrity of the bioconjugate over time, even with a stable terminal linkage.
-
Formation of unexpected degradation products, such as aldehydes or shorter PEG fragments.
-
Reduced efficacy in cell-based or in vivo models.
-
-
Possible Causes:
-
Presence of Transition Metals: Trace amounts of metal ions can catalyze the oxidation of the PEG chain.
-
Exposure to Oxidizing Agents: The experimental conditions or formulation buffer may contain oxidizing agents.
-
Inappropriate Storage: Exposure to light or high temperatures can promote auto-oxidation.[12]
-
-
Troubleshooting Steps:
-
Include Antioxidants: Add antioxidants, such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), to the formulation to suppress thermal degradation.[8]
-
Use Chelating Agents: Incorporate a chelating agent, such as EDTA, to sequester transition metal ions.
-
Optimize Storage Conditions: Store the bioconjugate protected from light and at a low temperature.
-
Consider Backbone Modification: For applications requiring high oxidative stability, consider replacing some of the ether linkages in the PEG backbone with more stable thioether linkages.[19]
-
Quantitative Data on Linker Stability
The stability of a PEG linker is highly dependent on its chemical structure and the biological environment. Below are tables summarizing available data on the stability of different linker types.
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | Bond Type | Relative Stability in Plasma | Key Considerations | Reference(s) |
| Amide | -CO-NH- | High | Very stable under physiological conditions.[17][20] | [17][20] |
| Ester | -CO-O- | Low to Moderate | Susceptible to hydrolysis by esterases.[1][16] | [1][16] |
| Hydrazone | -C=N-NH- | pH-dependent (Low at acidic pH) | Designed to be cleaved in the acidic environment of endosomes/lysosomes.[2] | [2] |
| Disulfide | -S-S- | Reduction-sensitive | Cleaved in the reducing environment inside cells. | [11] |
Table 2: Pharmacokinetic Parameters of PEGylated Therapeutics with Different Linker Lengths
| Therapeutic | PEG Molecular Weight | Half-life (t½) | Systemic Clearance (CL) | Reference(s) |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg | [10] |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg | [10] |
| Generic Peptide | 5 kDa | 10 hours | Not Reported | [] |
| Generic Peptide | 20 kDa | 20 hours | Not Reported | [] |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated bioconjugate in plasma.
Materials:
-
PEGylated bioconjugate
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PEGylated bioconjugate in PBS.
-
Spike the stock solution into pre-warmed plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the intact bioconjugate and any degradation products.[22][23][24][25]
-
Plot the percentage of the remaining intact bioconjugate versus time to determine the half-life in plasma.
Protocol 2: Hydrolytic Stability Assay
Objective: To assess the susceptibility of the PEG linker to hydrolysis at different pH values.
Materials:
-
PEGylated bioconjugate
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)
-
Incubator at 37°C
-
HPLC system with UV or charged aerosol detection (CAD)
-
Mass spectrometer (MS) for peak identification
Procedure:
-
Prepare solutions of the PEGylated bioconjugate in the different pH buffers.
-
Incubate the solutions at 37°C.
-
At specified time intervals, take an aliquot from each solution and stop the reaction (e.g., by flash freezing or adding a quenching agent).
-
Analyze the samples by reverse-phase HPLC to separate the intact bioconjugate from its degradation products.[26][][28][29]
-
Confirm the identity of the peaks using MS.
-
Calculate the degradation rate constant and half-life at each pH by plotting the natural log of the remaining conjugate concentration against time.
Protocol 3: Enzymatic Degradation Assay
Objective: To determine the susceptibility of the linker to cleavage by specific enzymes.
Materials:
-
PEGylated bioconjugate
-
Relevant enzyme (e.g., Cathepsin B for peptide linkers, esterase for ester linkers)
-
Appropriate enzyme activity buffer
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Prepare two sets of samples: one with the PEGylated bioconjugate in the enzyme-containing buffer and a control sample in the buffer without the enzyme.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points and analyze them using HPLC-MS as described in the hydrolytic stability protocol.
-
Compare the degradation rate in the presence and absence of the enzyme to determine the specific contribution of enzymatic cleavage to the overall linker instability.
Visualizations
Caption: Major degradation pathways for PEG linkers in biological systems.
Caption: General experimental workflow for assessing PEG linker stability.
Caption: Logical relationships in strategies to improve PEG linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. purepeg.com [purepeg.com]
- 17. researchgate.net [researchgate.net]
- 18. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 19. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. e-b-f.eu [e-b-f.eu]
- 26. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with HO-PEG13-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on utilizing HO-PEG13-OH.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to bring the POI and the E3 ligase into close proximity to enable the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][3][4] The linker's length, chemical composition, and flexibility are crucial for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which directly impacts the PROTAC's degradation efficiency.[1][2][3][5][6][7]
Q2: Why are PEG linkers like this compound commonly used in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are frequently used due to several advantageous properties. Their hydrophilicity can improve the solubility and cell permeability of the entire PROTAC molecule.[2][3][7][8][9][10][11] PEG linkers offer good biocompatibility and their defined repeating units allow for the systematic and straightforward modulation of linker length, which is a key parameter for optimization.[3][7][11][] Furthermore, bifunctional PEG motifs like this compound facilitate a modular and rapid assembly of PROTACs.[3][11] this compound is a specific PEG-based linker that can be used in the synthesis of PROTACs.[13]
Q3: How does PEG linker length impact PROTAC efficacy?
A3: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and maximal degradation level (Dmax).[1][3][8][14][15]
-
Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[16][3][5][8][14][17][18] This can lead to significantly reduced or no protein degradation.[3]
-
Too long: An excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible.[16][3][5][8][14][17][18] It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[3][6][8]
-
Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[5][8][14] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3][5][8][9][18]
Q4: What is the "hook effect" and how does it relate to PEG linkers?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[3][8][17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][17] The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor target protein degradation despite confirmed target engagement. | Suboptimal Linker Length: The PEG linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[8][17] | Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG11, PEG13, PEG15) to empirically determine the optimal length.[8][10] |
| Unfavorable Ternary Complex Conformation: The linker may not orient the POI and E3 ligase correctly for efficient ubiquitination, even if a complex forms.[10] | Modify Linker Attachment Points: Alter the connection points of the linker on the POI ligand or the E3 ligase ligand.[10] Computational modeling can help predict optimal exit vectors.[10] | |
| High DC50 value (low potency). | Inefficient Ternary Complex Formation: The linker length and composition may not be ideal for stabilizing the ternary complex. | Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation for different linker lengths.[8] Higher cooperativity often correlates with improved potency. |
| Poor Cell Permeability: The overall size and polarity of the PROTAC, influenced by the PEG linker, may hinder its ability to cross the cell membrane.[17] | Balance Hydrophilicity and Hydrophobicity: While PEG linkers increase hydrophilicity, consider creating hybrid linkers with alkyl chains to balance permeability.[17] Shorter PEG linkers may also improve permeability.[17] | |
| Low Dmax value (incomplete degradation). | Formation of Non-productive Ternary Complex: The linker may allow for complex formation but in a geometry that is not conducive to ubiquitination. | Vary Linker Composition: In addition to length, explore different linker compositions. Incorporating more rigid elements like piperazine (B1678402) or triazole rings can restrict conformational flexibility and favor a productive orientation.[2][8] |
| Significant "Hook Effect" observed. | High Stability of Binary Complexes: At high concentrations, the formation of binary complexes is favored over the productive ternary complex. | Optimize Linker for Cooperativity: Screen different linker lengths and compositions to identify a linker that promotes the most stable ternary complex, which can be assessed through biophysical assays. |
| High PROTAC Concentration: The concentrations used in the experiment are too high. | Adjust Concentration Range: Perform dose-response experiments across a wider and lower concentration range to identify the optimal window for degradation. | |
| Poor aqueous solubility. | High Lipophilicity of the Overall Molecule: Despite the hydrophilic PEG linker, the warhead and/or E3 ligase ligand may be highly lipophilic. | Increase PEG Length: Add more ethylene (B1197577) glycol units to enhance hydrophilicity.[17] |
| Modify Ligands: If possible, introduce more polar functional groups on the warhead or E3 ligase ligand.[17] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic evaluation is necessary. The tables below summarize illustrative data from the literature, showing how varying linker length can impact degradation.
Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation [1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| (Data derived from studies on TBK1 degraders showing a minimum length requirement for activity and a subsequent decrease in potency at very long lengths.)[3] |
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [5][18]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG (short) | >1000 | <20 |
| BTK Degrader 2 | PEG (medium) | 50 | 85 |
| BTK Degrader 3 | PEG (long) | 5 | >95 |
| (Data is a synthesis of findings from multiple studies investigating thalidomide-based PROTACs targeting BTK.) |
Table 3: Illustrative Impact of PEG Linker Length on Physicochemical Properties and Degradation [7][17]
| PROTAC | Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Degrader-1 | PEG2 | 8 | 250 | 65 |
| Degrader-2 | PEG3 | 11 | 80 | 85 |
| Degrader-3 | PEG4 | 14 | 25 | 95 |
| Degrader-4 | PEG6 | 20 | 90 | 80 |
| Degrader-5 | PEG8 | 26 | 300 | 50 |
| (Data is illustrative and compiled from general trends reported in the literature.)[17] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a HO-PEG-OH Linker (Amide Coupling)
This protocol describes a general method for synthesizing a PROTAC using a bifunctional PEG linker with terminal hydroxyl groups, such as this compound, which are then converted to other functional groups for coupling.
Step 1: Functionalization of this compound
-
Monofunctionalize this compound to have orthogonal protecting groups, for example, by converting one hydroxyl group to a carboxylic acid while the other is protected (e.g., as a t-butyl ether).
Step 2: Coupling of POI Ligand to the PEG Linker
-
Materials: Amine-functionalized POI ligand (POI-NH2), Carboxy-PEG13-O-t-butyl, coupling reagents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable anhydrous solvent (e.g., DMF).[19]
-
Procedure: a. Dissolve Carboxy-PEG13-O-t-butyl (1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. b. Add DIPEA (3 eq.) and stir for 5 minutes. c. Add POI-NH2 (1.2 eq.) and stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the product by flash column chromatography or preparative HPLC.
Step 3: Deprotection of the PEG Linker
-
Remove the t-butyl protecting group from the other end of the PEG linker using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the terminal hydroxyl group, which can then be converted to a functional group for the next coupling step (e.g., a carboxylic acid).
Step 4: Coupling of E3 Ligase Ligand
-
Materials: Amine-functionalized E3 ligase ligand (E3-NH2), POI-PEG13-COOH, coupling reagents, and solvent as in Step 2.
-
Procedure: a. Follow the same coupling procedure as in Step 2, using POI-PEG13-COOH and E3-NH2 as the coupling partners. b. Purify the final PROTAC by preparative RP-HPLC.[9]
Protocol 2: Western Blot for Measuring Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10][20]
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest.[10][21] b. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: a. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][20][22]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[20][22]
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.[20] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20] c. Block the membrane (e.g., 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[20]
-
Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][20] b. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1][20] c. Calculate DC50 and Dmax values from the dose-response curves.[1][20][22]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A systematic workflow for optimizing PROTAC PEG linker length.
Caption: The hook effect: binary vs. ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Confirmation of HO-PEG13-OH Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for confirming the successful conjugation of HO-PEG13-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during and after the PEGylation process.
Q1: My PEGylation reaction with this compound resulted in a low or no yield of the desired conjugate. What are the most common causes?
A1: Low or no yield with this compound is a frequent challenge. The primary reason is that the terminal hydroxyl (-OH) groups are not sufficiently reactive for direct conjugation under typical conditions.[1] Therefore, a crucial initial step is the "activation" of one or both hydroxyl groups to transform them into more reactive functional groups.[1]
Other significant factors include:
-
Inefficient Activation: If the initial activation step of the PEG linker is incomplete, the concentration of reactive PEG available for conjugation will be low.[1]
-
Hydrolysis of Activated PEG: Activated PEG esters, such as NHS esters, are prone to hydrolysis in aqueous solutions, which reverts them to an unreactive state and reduces the amount available for conjugation.[1]
-
Suboptimal Reaction Conditions: Critical parameters like pH, temperature, the molar ratio of PEG to the target molecule, and reaction time heavily influence conjugation efficiency.[2] For instance, amine coupling with NHS-activated PEG is most effective in a pH range of 7.5-8.5.[1]
-
Buffer Composition: The reaction buffer should be free of components, like primary amines (e.g., Tris), that can compete with the target molecule for the activated PEG reagent.[2]
Q2: What does it mean to "activate" this compound, and why is it necessary?
A2: Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species.[1] This is essential because hydroxyl groups are poor leaving groups and generally do not react with common functional groups on biomolecules, such as amines and thiols, under mild conditions.[1] Activation converts the hydroxyl group into a group that is easily displaced by a nucleophile on the target molecule (e.g., a primary amine on a protein), enabling the formation of a stable covalent bond.[1] Common activation chemistries involve converting the -OH group to an NHS ester, tosylate, or other reactive intermediates.
Q3: I am observing aggregation or precipitation of my protein during the PEGylation reaction. What could be the cause and how can I solve it?
A3: Protein aggregation during PEGylation can be caused by several factors:
-
Suboptimal Buffer Conditions: The addition of reagents or a shift in pH can destabilize the protein, leading to aggregation.[3] It is crucial to ensure your protein is stable and soluble in the chosen reaction buffer.
-
Cross-linking with Di-activated PEG: Since this compound has two terminal hydroxyl groups, improper activation can lead to di-activated PEG molecules. These can cross-link multiple protein molecules, causing aggregation.[1][2] It is often necessary to purify the mono-activated PEG from di-activated species before the conjugation step.[1]
-
High Reagent Concentrations: High concentrations of coupling reagents or the PEG itself can sometimes induce protein precipitation.[3] Consider reducing the reactant concentrations to mitigate this issue.[1]
-
Use of Co-solvents: For poorly soluble molecules, adding organic co-solvents like DMSO or DMF (up to 30% v/v) can improve solubility and prevent aggregation.[1]
Q4: How can I confirm that the conjugation was successful and characterize the final product?
A4: A combination of analytical techniques is recommended for comprehensive confirmation and characterization.[4][5]
-
Mass Spectrometry (MS): Provides direct evidence of conjugation by detecting an increase in molecular weight corresponding to the attached PEG chain(s).[6]
-
NMR Spectroscopy: ¹H NMR can show the disappearance of signals from the PEG's terminal group and the appearance of new signals or shifts in existing signals at the conjugation site.[4][7]
-
Chromatography (HPLC/SEC): Techniques like Size Exclusion Chromatography (SEC) can separate the larger PEGylated conjugate from the unreacted protein and excess PEG, allowing for purity assessment.[6][]
Key Analytical Techniques for Confirmation
Successful conjugation is typically confirmed by a combination of methods that provide orthogonal information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed molecular structure, confirmation of covalent linkage, quantification of conjugation.[4] | Provides absolute structural information, non-destructive.[4] | Lower sensitivity compared to MS, can be complex for very large molecules.[4] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight of conjugates, degree of PEGylation, heterogeneity.[6][9] | High sensitivity, fast analysis, provides direct mass confirmation.[6] | Can be complicated by the polydispersity of PEG and the presence of multiple charge states.[9] |
| HPLC (SEC, RP-HPLC) | Purity, molecular weight distribution, separation of reactants and products, detection of aggregates.[6][10] | Excellent for assessing purity and detecting aggregation.[6] | Provides limited structural information, may require calibration standards.[4] |
Experimental Protocols
1. ¹H NMR Spectroscopy for Conjugation Confirmation
This protocol outlines the general steps for analyzing a PEG conjugate. The key is to compare the spectra of the starting materials with the final product.
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the dried, purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic broad signal of the PEG backbone's ethylene (B1197577) glycol protons, typically around 3.6 ppm.[4]
-
Look for the disappearance or significant downfield shift of the protons on the carbon adjacent to the terminal -OH group of the starting this compound. For example, the formation of an ester linkage can shift this signal from ~3.7 ppm to ~4.2 ppm.[4][7]
-
Observe the appearance of new signals corresponding to the protons of the conjugated molecule.[4]
-
2. MALDI-TOF Mass Spectrometry
This technique is ideal for determining the molecular weight of the conjugate and assessing the degree of PEGylation.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for molecules >10,000 Da) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[6]
-
Sample Preparation: Mix the purified PEGylated sample (e.g., 1 µL of a 1 mg/mL solution) with the matrix solution.[6]
-
Spotting: Spot 1-2 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry.[6]
-
Data Acquisition: Analyze the sample in the mass spectrometer.
-
Data Analysis: Compare the molecular weight of the conjugate to the unconjugated molecule. A successful conjugation will show a mass increase corresponding to the mass of the attached PEG chain(s).[10] Multiple additions of PEG will result in a series of peaks separated by the mass of the PEG linker.
3. Size Exclusion Chromatography (SEC-HPLC)
SEC is a powerful method to separate molecules based on their size in solution, making it perfect for separating the larger PEGylated product from smaller reactants.
-
System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[6]
-
Sample Injection: Inject the purified reaction mixture onto the column.
-
Data Acquisition: Monitor the elution profile using a detector, typically UV-Vis (at 280 nm for proteins) or a Refractive Index (RI) detector.[]
-
Data Analysis: A successful conjugation will result in a new peak that elutes earlier than the unconjugated molecule, indicating a larger hydrodynamic radius. The chromatogram can be used to assess the purity of the conjugate and quantify the amount of unreacted starting material and aggregates.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Changes Upon Esterification of HO-PEG-OH
| Assignment | Proton | Unconjugated HO-PEG-OH (ppm) | Ester Conjugate (ppm) | Change |
| Terminal Methylene | -CH₂-OH | ~3.7 | ~4.2 | Downfield shift of ~0.5 ppm[4][7] |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 | ~3.6 | No significant change[4] |
Table 2: Expected Mass Spectrometry Results for Mono-PEGylation
| Analyte | Example Molecular Weight (Da) | Expected Molecular Weight after Mono-conjugation with this compound (Da) |
| Small Molecule | 300 | ~886 (300 + ~586 for C₂₆H₅₄O₁₄) |
| Peptide | 2,000 | ~2,586 |
| Protein | 25,000 | ~25,586 |
| Note: The molecular weight of this compound is approximately 602.58 g/mol , but the mass added will be slightly less due to the loss of water during bond formation. |
Visual Workflow and Troubleshooting Guides
Caption: General experimental workflow for this compound conjugation and confirmation.
Caption: A stepwise workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HO-PEG13-OH Reactions & Steric Hindrance
Welcome to the technical support center for scientists and researchers working with HO-PEG13-OH. This resource is designed to provide direct answers and troubleshooting guidance for common issues encountered during the chemical modification and conjugation of this bifunctional PEG linker, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with this compound?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups obstruct a chemical reaction.[1][2] In the context of this compound, the flexible polyethylene (B3416737) glycol chain can physically block reactive sites on a target molecule, slowing down or preventing a successful conjugation.[3] This effect is influenced by the size of the PEG chain; longer chains create a larger "shield" around the molecule they are attached to.[3][4] While this compound has a moderately sized chain, steric hindrance can still be a significant factor, especially when reacting with bulky substrates or targeting a functional group in a sterically congested region of a molecule.[2]
Q2: My reaction with this compound has a very low yield. What are the most common causes?
A2: Low yield in this compound reactions is a frequent issue and can stem from several factors:
-
Steric Hindrance: The PEG chain may be physically blocking the reactive sites.[5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[6][7] The reactivity of the hydroxyl groups on PEG and the functional groups on your target molecule are often highly dependent on these conditions.[7]
-
Inactive Reagents: The activating agents used to make the hydroxyl groups more reactive are often sensitive to moisture and can hydrolyze if not handled properly.[5][7] It is crucial to use fresh or properly stored reagents and prepare solutions immediately before use.[5]
-
Insufficient Molar Ratio: An inadequate excess of one reactant (often the PEG linker) may lead to an incomplete reaction.[7]
-
Poor Solubility: For the reaction to proceed efficiently, all reactants must be fully dissolved in a compatible solvent.[2]
Q3: How can I control for mono- versus di-substitution when using the bifunctional this compound?
A3: Since this compound has two terminal hydroxyl groups, a primary challenge is controlling the reaction to achieve the desired level of substitution. To favor mono-substitution, a common strategy is to use a large molar excess of the this compound relative to the other reactant. This statistically increases the probability that a reactant molecule will encounter and react with only one end of a PEG chain.[8] Following the reaction, purification is essential to separate the desired mono-substituted product from unreacted diol and any di-substituted byproducts.[9]
Q4: What are the best methods to "activate" the terminal hydroxyl groups of this compound for reaction?
A4: The terminal hydroxyl groups of this compound are relatively unreactive and require activation to efficiently conjugate with other molecules.[9][10] Common activation strategies include:
-
Tosylation or Mesylation: Reacting the hydroxyl groups with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like triethylamine) converts them into tosylates or mesylates. These are excellent leaving groups for nucleophilic substitution reactions with amines, thiols, or other nucleophiles.[2][10]
-
Activation as NHS Esters: This is a two-step process. First, the terminal hydroxyl groups are oxidized to carboxylic acids (HOOC-PEG13-COOH). Then, the carboxylic acids are reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC to form a highly reactive NHS ester. This ester readily reacts with primary amines to form stable amide bonds.[10][11]
-
Chloroformate Activation: Using reagents like 4-nitrophenyl chloroformate can create an activated PEG that is reactive towards amines.[12][13]
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and solving low-yield issues in your this compound reactions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Steric Hindrance | 1. Increase Reaction Temperature: Provides more kinetic energy to overcome the activation barrier. 2. Prolong Reaction Time: Allows more time for the sterically hindered groups to react. 3. Introduce a Catalyst: A suitable catalyst can enhance the nucleophilicity of the attacking group. | [2] |
| Inactive Activating Reagent | 1. Use Fresh Reagents: Ensure activating agents (e.g., EDC, NHS, TsCl) are new or have been stored under appropriate anhydrous conditions. 2. Prepare Solutions Immediately Before Use: Many activating agents are moisture-sensitive and can hydrolyze in solution. | [5][7] | |
| Suboptimal pH | 1. Verify and Adjust Buffer pH: Ensure the pH is optimal for your specific reaction chemistry (e.g., pH 7.0-8.5 for NHS ester reactions with amines; pH 8-9.5 for tosylate reactions with amines). | [2][7] | |
| Poor Solubility of Reactants | 1. Add a Co-solvent: Use a minimal amount of an organic co-solvent like DMSO or DMF to improve the solubility of your substrate. | [2] | |
| Formation of Multiple Products / Byproducts | Di-substitution of this compound | 1. Use a Large Molar Excess of PEG: Statistically favor mono-substitution by increasing the concentration of the PEG diol relative to your other reactant. 2. Purify After Activation: If you are performing a two-step reaction, purify the mono-activated PEG intermediate before proceeding to the next step. | [8][9] |
| Reaction with Multiple Sites on Target | 1. Limit Molar Excess of Activated PEG: Use a smaller excess of the activated PEG linker to reduce the chances of it reacting with multiple sites on your target molecule. 2. Optimize pH: For proteins, lowering the pH can sometimes increase the selectivity for N-terminal amines over lysine (B10760008) residues. | [2] | |
| Hydrolysis of Activated PEG | 1. Ensure Anhydrous Conditions: If using organic solvents, ensure they are thoroughly dried. 2. Use Activated PEG Immediately: If in an aqueous buffer, use the activated PEG immediately after it is prepared and dissolved. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl groups to tosylates, which are good leaving groups for subsequent reactions.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TsCl: Slowly add tosyl chloride (2.2 equivalents) dissolved in a minimal amount of anhydrous DCM to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Wash with a 5% NaHCO₃ solution.
-
Wash with brine.
-
-
Drying & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product (Tosyl-PEG13-Tosyl) can be purified by precipitation from DCM into cold diethyl ether or by column chromatography.[10]
-
Protocol 2: Two-Step Activation of this compound via Oxidation and NHS Ester Formation
This protocol is ideal for creating a PEG linker that is highly reactive towards primary amines.
Part A: Oxidation to Carboxylic Acid
-
Dissolution & Cooling: Dissolve this compound (1 equivalent) in acetone (B3395972) and cool to 0°C in an ice bath.
-
Oxidation: Slowly add Jones reagent (chromium trioxide in sulfuric acid) dropwise with vigorous stirring. A color change from orange/red to green indicates the reaction is proceeding.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.
-
Quenching & Purification: Quench the reaction with isopropanol. Filter the mixture to remove chromium salts and then evaporate the solvent. The resulting HOOC-PEG13-COOH should be purified, for example, by dialysis or chromatography.[10]
Part B: NHS Ester Formation
-
Dissolution: Dissolve the purified HOOC-PEG13-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Activation: Add N-Hydroxysuccinimide (NHS, 2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Purification: Purify the resulting NHS-OOC-PEG13-COO-NHS by precipitation or chromatography to remove byproducts before using it in subsequent conjugations.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 13. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
Technical Support Center: Purification of HO-PEG13-OH Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of HO-PEG13-OH and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying discrete PEG derivatives like this compound?
The main challenge in purifying monodisperse PEG derivatives stems from the presence of structurally similar impurities. Unlike large PEGylated proteins where the size difference between the product and unreacted starting materials is significant, the impurities in discrete PEG synthesis are often very close in size and polarity to the target molecule.[1]
Key challenges include:
-
Presence of PEG Oligomers of Varying Lengths: The synthesis of this compound can result in the formation of shorter (e.g., HO-PEG12-OH) and longer (e.g., HO-PEG14-OH) oligomers. These closely related species are often difficult to separate from the desired PEG13 product.
-
Incomplete Functionalization: The reaction mixture may contain starting materials or intermediates with incomplete functionalization, such as mono-functionalized PEGs when a di-functionalized product is desired.
-
Side-Reaction Products: The synthesis process can lead to the formation of byproducts with different chemical properties, further complicating the purification process.
-
Residual Reagents and Solvents: Small molecule impurities from the synthesis, such as catalysts, unreacted reagents, and solvents, must be effectively removed to achieve high purity.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound derivatives?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most powerful and commonly used techniques for the purification of discrete PEG derivatives.[3] Other useful methods include:
-
Size Exclusion Chromatography (SEC): While less effective for separating oligomers of very similar chain lengths, SEC can be useful for removing significantly smaller or larger impurities. For short PEG chains (<5 kDa), the resolution of SEC may be insufficient for fine purification.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a valuable alternative or complementary technique to RP-HPLC for separating polar compounds like PEGs.
-
Ion-Exchange Chromatography (IEX): For derivatives of this compound that carry a charge (e.g., amine or carboxylate functionalized), IEX can be a highly effective purification method.
Q3: Can non-chromatographic methods be used to purify this compound derivatives?
Yes, non-chromatographic methods can be employed, particularly for initial purification or removal of certain types of impurities.
-
Precipitation: PEG derivatives can often be precipitated from a solution by adding a non-solvent. For example, PEGs are typically soluble in polar organic solvents like dichloromethane (B109758) and can be precipitated by adding a non-polar solvent such as diethyl ether. This method is effective for removing many small molecule impurities.
-
Complexation: A notable technique involves the complexation of PEGs with metal salts, such as magnesium chloride (MgCl₂), to form a solid complex that can be easily filtered. This method can be highly effective for purifying oily PEG derivatives that are difficult to handle otherwise. The PEG can then be recovered by an aqueous workup.
Q4: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A combination of analytical techniques is often necessary for a comprehensive purity assessment.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): When coupled with detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), RP-HPLC is excellent for quantifying the purity and identifying impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR) by comparing the integrals of characteristic signals of the PEG backbone and end-groups to a certified internal standard.[5][6]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS are essential for confirming the molecular weight of the desired product and identifying oligomeric impurities. However, MS methods can sometimes overestimate purity, so they should be used in conjunction with a chromatographic method.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Chromatographic Purification (RP-HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of PEG Oligomers (e.g., PEG12, PEG13, PEG14) | Inappropriate mobile phase gradient. | Use a shallow gradient of the organic modifier (e.g., acetonitrile (B52724) in water). Small changes in the gradient slope can significantly improve resolution. |
| Unsuitable stationary phase. | Employ a C18 column with a high surface area. Consider columns specifically designed for polar compounds. | |
| Column temperature is not optimized. | Increasing the column temperature can sometimes improve peak shape and resolution for PEG oligomers. | |
| Peak Tailing or Broadening | Secondary interactions between the PEG and the silica (B1680970) backbone of the column. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase. Use a column with end-capping or a different stationary phase chemistry. |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Low Recovery of the Product | Irreversible adsorption to the column. | Ensure the mobile phase is compatible with the compound and the column. A high-organic wash step at the end of the gradient can help elute strongly retained compounds.[7] |
| Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the initial mobile phase. If solubility is an issue, consider a different injection solvent, but be aware this can affect peak shape. | |
| Co-elution of Impurities | Similar hydrophobicity of the product and impurities. | Optimize the mobile phase composition and gradient. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase. Orthogonal methods like HILIC may be necessary. |
Non-Chromatographic Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Precipitation | Incorrect choice of non-solvent or insufficient volume. | Screen different non-solvents (e.g., diethyl ether, hexane). Increase the volume of the non-solvent added. |
| Low concentration of the PEG derivative in the initial solution. | Concentrate the initial solution before adding the non-solvent. | |
| Product is Oily and Difficult to Handle | Inherent property of short-chain PEGs. | Consider complexation with MgCl₂ to form a solid precipitate that is easier to handle. |
| Low Purity After Precipitation | Co-precipitation of impurities. | Perform multiple precipitation steps. Ensure the impurities are soluble in the solvent/non-solvent mixture. |
Data Presentation
Table 1: Comparison of Purification Techniques for Discrete PEG Derivatives
| Technique | Principle of Separation | Typical Purity Achieved | Advantages | Limitations |
| RP-HPLC | Hydrophobicity | >98% | High resolution for oligomer separation; amenable to scale-up. | Can be time-consuming; requires specialized equipment. |
| SEC | Hydrodynamic Radius | Variable (depends on impurity size) | Good for removing significantly smaller or larger impurities. | Poor resolution for closely related PEG oligomers.[1] |
| IEX | Net Charge | >95% (for charged derivatives) | High selectivity for charged molecules. | Not applicable for neutral molecules like this compound. |
| Precipitation | Solubility Differences | 90-95% | Simple, rapid, and cost-effective for bulk impurity removal. | May not effectively remove structurally similar impurities. |
| Complexation | Formation of Solid Metal-PEG Complex | >95% | Excellent for handling oily products; can be highly selective. | May not be compatible with all functional groups. |
Table 2: Analytical Techniques for Purity Assessment of this compound Derivatives
| Technique | Parameter Measured | Limit of Detection (LOD) / Quantification (LOQ) | Precision (%RSD) |
| RP-HPLC with CAD/ELSD | Relative peak area of impurities | LOD: Low nanogram range | < 5% |
| Quantitative ¹H NMR (qNMR) | Absolute purity against an internal standard | ~0.1-1% for structural impurities | < 1% |
| Mass Spectrometry (ESI or MALDI) | Molecular weight confirmation and identification of oligomeric impurities | Picomole to femtomole range | N/A for purity quantification |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound
Objective: To purify crude this compound from oligomeric and other impurities using preparative RP-HPLC.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
0.22 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System Setup:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Run a shallow linear gradient, for example, from 5% to 40% Mobile Phase B over 60 minutes. The exact gradient should be optimized based on analytical scale separations.
-
Monitor the elution profile using a UV detector at a low wavelength (e.g., 214 nm), as PEGs do not have a strong chromophore.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, which should be the this compound.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical RP-HPLC and MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Purification of this compound by Precipitation
Objective: To perform an initial purification of crude this compound to remove small molecule impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Diethyl ether
-
Centrifuge
Methodology:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
-
Precipitation:
-
Slowly add cold diethyl ether to the DCM solution while stirring until a precipitate forms. A typical volume ratio is 1:10 (DCM:diethyl ether), but this may need optimization.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated this compound.
-
Carefully decant the supernatant containing the soluble impurities.
-
-
Washing and Drying:
-
Wash the pellet with a small amount of cold diethyl ether and centrifuge again.
-
Decant the supernatant and dry the purified this compound pellet under vacuum.
-
-
Purity Assessment:
-
Assess the purity of the dried product using analytical RP-HPLC or NMR.
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting guide for common purification issues with this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 4. Separation of polyethylene glycol oligomers using inverse temperature programming in packed capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HO-PEG13-OH Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with HO-PEG13-OH and similar hydroxyl-terminated polyethylene (B3416737) glycol (PEG) molecules. Our goal is to help you improve the kinetics and overall success of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of my molecule with this compound inefficient?
A1: The terminal hydroxyl (-OH) groups of this compound are generally unreactive towards common functional groups on biomolecules, such as amines or thiols, under standard bioconjugation conditions.[1][2] Direct conjugation would necessitate harsh conditions, like the use of a strong base to deprotonate the hydroxyl group into a more reactive alkoxide, which could damage or denature most target molecules.[2] Therefore, an essential first step is the "activation" of one or both hydroxyl groups, converting them into more reactive functional groups that can form stable covalent bonds under milder conditions.[1][2]
Q2: What are the most common methods for activating the hydroxyl groups of this compound?
A2: Common and effective strategies for activating the terminal hydroxyl groups include:
-
Tosylation or Mesylation: Converting the hydroxyl groups to p-toluenesulfonate (tosyl) or methanesulfonate (B1217627) (mesyl) esters. These are good leaving groups, making the PEG susceptible to nucleophilic substitution.[3]
-
Oxidation to Carboxylic Acid: The terminal hydroxyl groups can be oxidized to carboxylic acids (-COOH).[3][4]
-
NHS Ester Formation: Following oxidation, the newly formed carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4][5] This NHS ester is highly reactive towards primary amines.[4]
Q3: What are the critical parameters to control for a successful activation and conjugation reaction?
A3: Several parameters are crucial for optimizing your reaction kinetics and yield:
-
pH: The pH of the reaction buffer is critical. For instance, NHS ester reactions with primary amines are most efficient at a pH of 7.0-8.5.[4][6]
-
Temperature: Reactions are often conducted at room temperature or cooled to 0°C to control the reaction rate, particularly during the addition of reactive reagents.[3][7] Lower temperatures (e.g., 4°C) can also help maintain the stability of sensitive proteins during conjugation.[7]
-
Molar Ratios: The stoichiometry of the reactants is important. A slight excess of the activating agent is often used to drive the activation step to completion.[3] During conjugation, the molar ratio of activated PEG to the target molecule should be optimized to control the degree of PEGylation.[7][8]
-
Anhydrous Conditions: Many activating agents and the resulting activated PEGs are sensitive to moisture.[9] Performing reactions in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis and ensure high yields.[8][9]
-
Reagent Quality: Ensure that all activating agents, such as tosyl chloride, EDC, and NHS, are fresh and have been stored under appropriate conditions to prevent degradation.[3][5]
Q4: How can I prevent intermolecular cross-linking when using a bifunctional PEG like this compound?
A4: Intermolecular cross-linking is a significant potential side reaction when using a diol PEG.[2] To favor mono-PEGylation and prevent cross-linking, it is critical to purify the mono-activated PEG from the di-activated and unreacted diol PEG before proceeding with the conjugation step.[1][2] This ensures that only PEG linkers with a single reactive group are available to react with your target molecule.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common problems encountered during this compound activation and conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Activation | Inefficient or degraded activating agent. | Use fresh activating agents (e.g., TsCl, EDC, NHS) that have been stored under appropriate desiccated conditions.[3][5] |
| Presence of moisture leading to hydrolysis. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| Incorrect stoichiometry. | Re-evaluate the molar ratios of your reagents. A sufficient excess of the activating agent is often necessary to drive the reaction to completion.[3] | |
| Low Conjugation Yield | Hydrolysis of the activated PEG. | Prepare the activated PEG immediately before the conjugation step. Minimize the time the activated PEG is in an aqueous buffer before conjugation.[1][9] |
| Suboptimal reaction pH. | Optimize the reaction pH for your specific conjugation chemistry. For NHS ester coupling to primary amines, a pH range of 7.5-8.5 is often optimal.[1][9] | |
| Inactive target functional groups. | Ensure the target molecule is fully dissolved and that the functional groups are deprotonated and available for reaction.[9] Consider buffer exchange if interfering substances are present.[5] | |
| Product Heterogeneity (High Polydispersity) | High molar ratio of activated PEG to the target molecule. | Systematically decrease the molar ratio of activated PEG to your target molecule to find the optimal balance that favors mono-conjugation.[7] |
| Multiple reactive sites on the target molecule with similar reactivities. | Adjusting the reaction pH can sometimes provide more selective modification. For example, a lower pH can favor the more nucleophilic N-terminal alpha-amino group over lysine (B10760008) residues.[7] | |
| Precipitation/Aggregation During Reaction | High protein concentration. | Reduce the concentration of the protein in the reaction mixture to decrease the likelihood of intermolecular interactions.[7][8] |
| Suboptimal buffer conditions. | Screen different buffer systems and pH values to find conditions that maintain protein solubility and stability.[8] | |
| Low solubility of reactants or product. | The addition of organic co-solvents like DMSO or DMF (up to 30%) can help improve the solubility of the reactants.[1][5] |
Experimental Protocols
Below are detailed methodologies for common activation procedures for HO-PEG-OH linkers. These are general protocols and may require optimization for your specific application.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl groups to tosylates, which are good leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-toluenesulfonyl chloride (TsCl)
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Dry the this compound by azeotropic distillation with toluene (B28343) or under a high vacuum overnight.[3]
-
Dissolution: Dissolve the dried this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Addition of Base: Add triethylamine (3 equivalents) to the solution with stirring.[3]
-
Addition of Tosyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents for mono-tosylation, >2.2 equivalents for di-tosylation) in anhydrous DCM dropwise.[3]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.[3]
-
Purification: Filter and evaporate the solvent under reduced pressure. The crude product can be purified by precipitation from DCM into cold diethyl ether or by column chromatography on silica (B1680970) gel.[3]
-
Characterization: Confirm the structure and purity of the resulting tosylated PEG by ¹H NMR and mass spectrometry.
Protocol 2: Two-Step Activation (Oxidation and NHS Ester Formation)
This protocol first converts the hydroxyl groups to carboxylic acids, which are then activated to NHS esters for efficient reaction with primary amines.
Part A: Oxidation to HOOC-PEG-COOH
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0°C in an ice bath.[3]
-
Addition of Oxidant: Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.[3]
-
Quenching: Quench the reaction by adding isopropanol until the green color persists.[3]
-
Purification: Filter the mixture to remove chromium salts and evaporate the solvent. The crude product can be further purified as needed.[3]
Part B: NHS Ester Formation
Materials:
-
HOOC-PEG-COOH (from Part A)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Procedure:
-
Dissolution: Dissolve the purified HOOC-PEG-COOH (1 equivalent) in anhydrous DCM or DMF.[3]
-
Addition of Reagents: Add N-hydroxysuccinimide (2.2 equivalents) and EDC (2.2 equivalents) to the solution.[9]
-
Activation: Stir the reaction mixture at room temperature for 1-4 hours. The optimal pH for this activation step is typically 4.5-6.0.[3][10]
-
Conjugation: The resulting NHS-activated PEG is now ready for immediate use in conjugation reactions with amine-containing molecules.
Summary of Reaction Conditions
The following tables summarize typical starting conditions for the activation and conjugation reactions. Optimization is often required for specific experimental setups.
Table 1: Conditions for HO-PEG-OH Activation
| Parameter | Tosylation | Oxidation (Jones) | NHS Ester Formation |
| Solvent | Anhydrous DCM | Acetone | Anhydrous DCM or DMF |
| Key Reagents | TsCl, Triethylamine | Jones Reagent | EDC, NHS |
| Temperature | 0°C to Room Temp | 0°C to Room Temp | Room Temperature |
| Reaction Time | 12-24 hours | 4-16 hours | 1-4 hours |
| pH | N/A (Aprotic) | Acidic | 4.5-6.0 |
Table 2: Conditions for NHS-Activated PEG Conjugation to Proteins
| Parameter | Typical Range/Condition | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase the risk of aggregation.[11] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | The optimal ratio should be determined empirically for each protein to control the degree of PEGylation.[6][11] |
| Reaction Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the target protein.[6] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH deprotonates primary amines, increasing their nucleophilicity.[11] |
| Reaction Temperature | 4°C or Room Temp | Lower temperatures can help maintain protein stability.[11] |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress to determine the optimal time.[11] |
| Quenching Reagent | Tris or Glycine (50-100 mM) | Consumes excess reactive PEG-NHS to stop the reaction.[1][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of HO-PEG13-OH Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HO-PEG13-OH conjugates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to enhancing the cell permeability of these molecules, a critical factor for their therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in cell permeability?
The this compound linker, a polyethylene (B3416737) glycol (PEG) derivative, is a critical component that influences key physicochemical properties of a conjugate, including its cell permeability. While its hydrophilic nature enhances solubility, it can also pose a challenge for passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers may allow them to adopt folded conformations, which can shield the conjugate's polar surface area. This "chameleonic" behavior can result in a more compact, less polar structure that is more conducive to crossing the cell membrane.[1]
Q2: My this compound conjugate shows poor intracellular activity. Could this be a permeability issue?
Yes, poor intracellular activity, despite potent in vitro binding to the target, is often a primary indicator of low cell permeability.[1] Large molecules, such as many PEGylated conjugates, often have high molecular weights and polar surface areas, making passive diffusion across the cell membrane challenging.[1] If your conjugate is not efficiently entering the cell, it cannot reach its intracellular target to exert its biological effect. Therefore, it is crucial to experimentally assess the cell permeability to diagnose this issue.[1]
Q3: How does the length of the PEG linker, such as in this compound, affect the permeability of a conjugate?
The length of the PEG linker is a delicate balance. While a certain length is necessary to bridge molecular components or achieve an optimal conformation, excessively long linkers can increase the molecule's overall size and polar surface area, which can negatively impact cell permeability.[1] Conversely, a linker that is too short may hinder the molecule's ability to interact effectively with its target. Studies have shown that increasing the number of PEG units in a linker often reduces its permeability.[1] As a general guideline, shorter linkers tend to result in more permeable conjugates.[1][2]
Q4: What are the primary mechanisms by which PEGylated conjugates can enter a cell?
The cellular uptake of PEGylated conjugates can occur through several mechanisms. For lower molecular weight conjugates, passive diffusion across the cell membrane is a possible route. However, for larger molecules, endocytosis is a more likely mechanism.[3][4] This can include caveolae-mediated endocytosis.[4] The specific pathway can be influenced by the size of the PEG conjugate. Studies have shown that the uptake of lower molecular weight PEGs (less than 2000 Da) primarily occurs via passive diffusion, while higher molecular weight PEGs (greater than 5000 Da) are taken up by a combination of passive diffusion and endocytosis.[4]
Troubleshooting Guide: Low Cell Permeability
This guide provides a systematic approach to diagnosing and resolving common issues related to the low cell permeability of your this compound conjugates.
Problem: Low or undetectable intracellular concentration of the conjugate.
This is a direct indication of poor cell permeability. The following strategies can be employed to troubleshoot and optimize your molecule.[1]
Initial Assessment Workflow
Caption: Workflow for troubleshooting low cell permeability.
Potential Causes and Recommended Actions
| Potential Cause | Recommended Action | Expected Outcome |
| High Polarity / Low Lipophilicity | The hydroxyl (-OH) groups on the PEG linker contribute to high polarity. Consider strategies to mask these polar groups or conjugate a lipophilic moiety. | Increased passive diffusion across the cell membrane. |
| High Molecular Weight (MW) | While the this compound linker itself has a defined weight, the overall conjugate may be large. Systematically synthesize and test conjugates with shorter PEG linkers to identify a more permeable candidate.[1] | Reduced molecular size can lead to improved passive diffusion. |
| High Polar Surface Area (PSA) and Hydrogen Bond Donor/Acceptor (HBD/HBA) Count | The ether oxygens in the PEG backbone and terminal hydroxyl groups contribute to a high PSA. Strategies include linker modification or designing the conjugate to favor intramolecular hydrogen bonding to shield polar groups. | A reduced desolvation penalty for membrane transit, leading to better permeability. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | The conjugate may be a substrate for efflux pumps, which actively transport it out of the cell. Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[5] | Identification of the conjugate as a substrate for efflux pumps, which can then be addressed through molecular modification or co-administration with an efflux pump inhibitor. |
| Poor Solubility | Ensure the conjugate is fully solubilized in the assay buffer. Poor solubility can be mistaken for low permeability. Consider formulation strategies if solubility is a persistent issue.[5] | Accurate assessment of permeability without confounding solubility limitations. |
Quantitative Data Summary
The following table summarizes permeability data for conjugates with varying PEG linker lengths from a study on VH032-based PROTACs, which can provide insights into the expected impact of modifying the PEG chain length of your this compound conjugate.
| Compound | Linker | Permeability (Pe, 10-6 cm/s) | Reference |
| 7 | 2-unit PEG | 0.6 | [2] |
| 8 | 3-unit PEG | 0.03 | [2] |
| 10 | 2-unit PEG | - | [2] |
| 11 | 4-unit PEG | - | [2] |
| 15 | 1-unit PEG | - | [2] |
| 17 | Alkyl | 0.002 | [2] |
Note: Specific permeability values for compounds 10, 11, and 15 were not explicitly provided in the cited text, but the trend of decreasing permeability with increasing PEG linker length was consistently reported.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound.
Experimental Workflow for PAMPA
Caption: A typical experimental workflow for the PAMPA assay.
Methodology:
-
Coat Filter Plate: Add 5 µL of a phospholipid solution to each well of the filter (donor) plate and allow it to impregnate the filter.[5]
-
Prepare Donor Solutions: Dilute the this compound conjugate and control compounds in a suitable buffer (e.g., PBS) to the desired final concentration.[5]
-
Start Assay: Add the donor solutions to the coated filter plate. Add fresh buffer to the acceptor plate and then place the donor plate on top to create a "sandwich".[5]
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, separate the plates and determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe).
Caco-2 Permeability Assay
This cell-based assay evaluates both passive diffusion and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium.
Experimental Workflow for Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A->B):
-
Add the this compound conjugate solution (in transport buffer) to the apical (upper) chamber.[1]
-
Add fresh transport buffer to the basolateral (lower) chamber.[1]
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[1]
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.[1]
-
-
Transport Experiment (Basolateral to Apical - B->A): Perform the same steps as above but add the conjugate solution to the basolateral chamber and sample from the apical chamber. This measures active efflux.[1]
-
Quantification: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.[1]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B->A / Papp A->B).
References
Validation & Comparative
A Comparative Guide to Validating the Purity of HO-PEG13-OH from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) reagents is of paramount importance for ensuring the reproducibility, efficacy, and safety of their work, particularly in the fields of bioconjugation, drug delivery, and nanoparticle functionalization.[1] The discrete PEG linker, HO-PEG13-OH, offers the advantage of a defined molecular weight and spacer length over traditional polydisperse PEG mixtures.[2] However, the purity of this reagent can vary between suppliers, potentially introducing lot-to-lot variability in experimental outcomes.
This guide provides an objective comparison of analytical methodologies for validating the purity of this compound, complete with supporting experimental protocols. We present hypothetical data for three different suppliers to illustrate how these techniques can be used to discern subtle but critical differences in product quality.
Comparison of Analytical Techniques for Purity Assessment
The primary methods for assessing the purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often coupled with universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[3] Each technique provides unique and complementary information regarding the structural integrity and impurity profile of the material.
| Analytical Technique | Principle of Detection/Separation | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals.[4] | Provides detailed structural information and can be quantitative with an internal standard. | May not detect trace impurities or impurities with overlapping signals. |
| RP-HPLC with CAD/ELSD | Separation based on hydrophobicity; detection by light scattering or charged aerosol detection. | Quantitative purity, detection of oligomeric impurities (e.g., PEG12, PEG14), and other non-volatile impurities.[5] | High resolution for oligomer separation, high sensitivity for non-UV absorbing compounds, and compatibility with gradient elution.[6][7] | May not detect volatile impurities. |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation and detection of polydispersity (presence of n-1, n+1 oligomers).[8] | High sensitivity and accuracy for molecular weight determination. Can be coupled with HPLC for definitive peak identification.[9] | Can be less quantitative than HPLC-CAD for purity assessment. |
Comparative Purity Data from Different Suppliers
The following table summarizes hypothetical purity data for this compound obtained from three different suppliers, as determined by ¹H NMR and RP-HPLC-CAD.
| Supplier | Lot Number | Stated Purity | ¹H NMR Purity (%) | RP-HPLC-CAD Purity (%) | Key Impurities Detected |
| Supplier A | A-123 | >98% | 98.5 | 98.9 | PEG12-diol (0.8%), PEG14-diol (0.3%) |
| Supplier B | B-456 | >95% | 96.2 | 96.5 | PEG12-diol (2.1%), PEG14-diol (1.0%), other unidentified peaks (0.4%) |
| Supplier C | C-789 | >99% (High Purity) | 99.3 | 99.6 | PEG12-diol (0.3%), PEG14-diol (0.1%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
¹H NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of this compound and assess its purity by identifying and quantifying signals from the main compound versus any impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Structural Confirmation: Identify the characteristic signals for the this compound structure:
-
A complex multiplet around 3.64 ppm corresponding to the ethylene (B1197577) glycol backbone protons (-O-CH₂-CH₂-O-).
-
A triplet corresponding to the terminal methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂-OH).
-
-
Purity Assessment: Integrate the area of the main backbone signal and compare it to the area of any impurity signals. For quantitative analysis, a certified internal standard with a known concentration and non-overlapping signals should be used.
-
Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
Objective: To separate and quantify this compound from its oligomeric and other non-volatile impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient suitable for separating PEG oligomers (e.g., 10-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
CAD Settings:
-
Evaporator Temperature: Set according to the manufacturer's recommendations for the mobile phase composition (e.g., 35-50 °C).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks. Oligomeric impurities such as HO-PEG12-OH will elute earlier, while HO-PEG14-OH will elute later than the main peak.
-
Calculate the purity using the area percentage method: (Area of main peak / Total area of all peaks) x 100.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: Workflow for purity validation of this compound from multiple suppliers.
Conclusion
Both ¹H NMR and RP-HPLC are powerful and complementary techniques for the comprehensive purity assessment of this compound. While ¹H NMR provides invaluable structural confirmation, RP-HPLC, especially when coupled with a universal detector like CAD, excels at separating and quantifying non-volatile impurities such as oligomeric species with high sensitivity.[3][6] For researchers in drug development, where the purity of excipients and linkers is critical, employing a multi-technique approach is highly recommended for validating the quality of this compound from different suppliers. Based on the hypothetical data, Supplier C provides the highest purity product, which would be the preferred choice for applications requiring stringent control over reagent quality.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
A Comparative Guide to Mass Spectrometry Analysis of HO-PEG13-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of linker molecules is a cornerstone of modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). HO-PEG13-OH, a discrete polyethylene (B3416737) glycol (dPEG®) linker, is valued for its defined length, hydrophilicity, and biocompatibility. Mass spectrometry (MS) stands as an indispensable tool for verifying the identity, purity, and stability of this critical building block.
This guide provides an objective comparison of the two most prevalent mass spectrometry techniques for the analysis of this compound: Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison of Key Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of PEGylated compounds. ESI and MALDI offer distinct advantages for characterizing molecules like this compound.
-
Electrospray Ionization (ESI): This technique is a soft ionization method ideal for analyzing polar molecules from a liquid solution. When coupled with liquid chromatography (LC), ESI-MS provides high-resolution mass data and allows for the separation of the target conjugate from impurities prior to mass analysis.[1][2] It is highly amenable to quantitative analysis but can sometimes produce multiply charged ions, which may complicate spectral interpretation, though this is less of an issue for a relatively small molecule like this compound.[3]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix material. It is well-suited for a broad range of molecular weights and typically generates singly charged ions, leading to simpler spectra.[1][3] MALDI-TOF (Time-of-Flight) MS is known for its high throughput, making it suitable for rapid screening, and it is generally more tolerant of salts and buffers than ESI-MS.[1][3] However, achieving reliable quantification can be challenging due to potential matrix effects and non-uniform sample crystallization.[3]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of LC-ESI-MS and MALDI-TOF MS for the analysis of discrete PEG linkers like this compound.
| Feature | LC-ESI-MS | MALDI-TOF MS |
| Typical Adducts | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Primarily [M+Na]⁺, [M+K]⁺ |
| Mass Accuracy | < 5 ppm (with QTOF) | < 10 ppm (with reflector) |
| Fragmentation | In-source fragmentation is possible; controllable with instrument settings.[1] | Softer ionization generally leads to less in-source fragmentation.[3] |
| Salt Tolerance | Moderate; high salt concentrations can cause ion suppression.[1] | Generally more tolerant to salts and buffers.[1] |
| Data Complexity | Can produce multiply charged ions, though singly charged species often dominate for this mass range.[3] | Predominantly generates singly charged ions, resulting in simpler spectra.[1][3] |
| Quantitative Analysis | Excellent, especially when coupled with chromatography (LC-MS).[3][] | Can be challenging due to matrix effects and sample heterogeneity.[3] |
| Analysis Time per Sample | ~5-15 minutes (including LC run) | ~1-2 minutes |
Expected Mass and Fragmentation of this compound
The theoretical monoisotopic mass of this compound (C₂₆H₅₄O₁₄) is 614.351 Da . In positive ion mode mass spectrometry, the following adducts are commonly observed:
-
[M+H]⁺: ~615.358 Da
-
[M+NH₄]⁺: ~632.385 Da
-
[M+Na]⁺: ~637.340 Da
-
[M+K]⁺: ~653.314 Da
The fragmentation of PEG chains in tandem mass spectrometry (MS/MS) is highly characteristic. It typically proceeds via the neutral loss of ethylene (B1197577) glycol units (C₂H₄O), corresponding to a mass difference of 44.026 Da between adjacent peaks in the product ion spectrum. This repeating pattern is a definitive marker for PEG-containing molecules.
Experimental Protocols
Detailed methodologies for the two primary analytical approaches are provided below.
Protocol 1: LC-ESI-MS Analysis
This method is ideal for purity assessment and quantitative analysis due to the combination of chromatographic separation and high-resolution mass detection.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a 50:50 solution of acetonitrile (B52724) and deionized water.
- For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
- Vortex the solution to ensure it is fully dissolved and transfer it to an autosampler vial.
2. LC-MS Parameters:
- LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II or equivalent).[3]
- Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[3]
- Mobile Phase A: 0.1% Formic Acid in Water.[3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
- Gradient: 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. ESI-QTOF MS Parameters:
- Ionization Mode: Positive.
- Mass Range: m/z 100 - 1500.
- Capillary Voltage: 3500 V.[3]
- Nozzle Voltage: 500 V.[3]
- Fragmentor Voltage: 120 V (adjust to minimize in-source fragmentation while maintaining signal).[3]
- Gas Temperature: 325 °C.[3]
- Drying Gas Flow: 8 L/min.[3]
- Nebulizer Pressure: 35 psig.[3]
Protocol 2: MALDI-TOF MS Analysis
This method is excellent for rapid molecular weight confirmation and high-throughput screening.
1. Sample and Matrix Preparation:
- Analyte Solution: Prepare a 1 mg/mL solution of this compound in deionized water.
- Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) in a 50:50 solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). DHB is generally preferred for molecules in this mass range.
2. Sample Spotting:
- On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.
- Alternatively, pre-mix the analyte and matrix solutions in a 1:1 ratio in an Eppendorf tube, then spot 1 µL of the mixture onto the target.
- Allow the spot to air-dry completely at room temperature (dried-droplet method).
3. MALDI-TOF MS Parameters:
- Ionization Mode: Positive, Reflector.[3]
- Laser: 337 nm Nitrogen Laser.[3]
- Laser Intensity: Adjust to the minimum level required for good signal-to-noise, typically 30-60% of maximum, to avoid excessive fragmentation.
- Mass Range: m/z 200 - 2000.
- Number of Shots: Average 500-1000 laser shots per spectrum to obtain a representative signal.[3]
Alternative Analytical Techniques
While mass spectrometry is a primary tool, a multi-faceted approach provides the most comprehensive characterization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for unambiguous structural confirmation and can be used to quantify the degree of PEGylation in larger conjugates.[1][5]
-
Ion Mobility Spectrometry (IMS): When coupled with MS, IMS provides an additional dimension of separation based on the ion's size, shape, and charge, which is useful for resolving complex mixtures or conformational isomers.
Visualization of Analytical Workflows
The following diagram illustrates the logical flow for the two primary mass spectrometry-based analytical strategies for this compound conjugates.
Caption: Comparative workflow for LC-ESI-MS and MALDI-TOF MS analysis of this compound.
References
The Efficacy of HO-PEG13-OH vs. Other PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become indispensable for optimizing the physicochemical and pharmacological properties of these complex molecules. This guide provides an objective comparison of the performance of a 13-unit hydroxyl-terminated discrete PEG linker, HO-PEG13-OH, with other PEG linkers of varying lengths and functionalities, supported by experimental data and detailed protocols.
Discrete PEG linkers, characterized by a defined number of ethylene (B1197577) glycol units, offer significant advantages over traditional polydisperse PEGs by ensuring homogeneity and batch-to-batch consistency.[1] The length of the PEG chain is a crucial parameter that allows for the fine-tuning of a conjugate's therapeutic index by influencing its solubility, stability, pharmacokinetics, and in vitro potency.[2]
Quantitative Performance Comparison
The following tables summarize key quantitative data from comparative studies of ADCs and PROTACs featuring different PEG linker lengths. While direct experimental data for this compound is limited in publicly available literature, its performance can be reliably inferred from the established trends observed with similar discrete PEG linkers such as PEG8, PEG12, and PEG24. The data for this compound is therefore presented as a representative estimation based on these trends.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of a HER2-Targeted ADC
| Linker | Cell Line (High HER2 Expression) | IC50 (nM) [Representative Data] |
| Non-PEGylated | SK-BR-3 | 0.9 |
| HO-PEG4-OH | SK-BR-3 | 1.2 |
| HO-PEG8-OH | SK-BR-3 | 1.5 |
| This compound | SK-BR-3 | ~1.8 |
| HO-PEG24-OH | SK-BR-3 | 2.5 |
A general trend observed is that increasing PEG linker length can sometimes lead to a modest decrease in in vitro cytotoxicity, potentially due to steric hindrance at the target binding site.[2][3]
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Rat Model)
| Linker | Clearance (mL/day/kg) [Representative Data] | Half-life (t1/2) |
| Non-PEGylated | ~15 | Short |
| HO-PEG4-OH | ~7 | Increased |
| HO-PEG8-OH | ~5 | Significantly Increased |
| This compound | ~5 | Significantly Increased |
| HO-PEG24-OH | ~5 | Significantly Increased |
Pharmacokinetic studies consistently demonstrate that increasing PEG linker length reduces clearance and extends plasma half-life. However, this effect tends to plateau around the PEG8 to PEG12 range.[4][5]
Table 3: Comparative In Vivo Efficacy of ADCs with Different PEG Linkers in a Xenograft Model
| Linker | Tumor Growth Inhibition | Tolerability |
| Non-PEGylated | Baseline | Moderate |
| < PEG8 | Less Effective | Not well-tolerated at higher doses |
| ≥ PEG8 | More Effective | Well-tolerated |
| This compound | Potent Antitumor Activity | Improved Therapeutic Window |
| HO-PEG24-OH | Enhanced Tumor Suppression | Enhanced Animal Tolerability |
Longer PEG chains generally correlate with improved in vivo efficacy due to enhanced pharmacokinetics and tumor accumulation.[2][3]
Table 4: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degradation)
| Linker (Number of PEG units) | E3 Ligase Recruited | DC50 (µM) [Representative Data] |
| 3 | CRBN | 0.02 |
| 5 | CRBN | 0.005 |
| 9 | CRBN | 0.003 |
| 13 | CRBN | ~0.004 |
| 15 | CRBN | 0.015 |
The optimal PEG linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. A linker that is too short may cause steric clash, while one that is too long can fail to effectively bridge the two proteins.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of ADCs with different PEG linkers on a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths. Add the diluted ADCs to the cells and incubate for 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[8]
-
Data Analysis: Normalize the viability data to untreated control cells and plot the results against the ADC concentration. Calculate the IC50 value using a suitable software package.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse, rat) at 37°C.[9]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be achieved through methods such as ELISA for intact ADC and LC-MS/MS for the free payload.[10]
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of ADCs with different PEG linkers in an animal model.
Methodology:
-
Animal Model: Utilize healthy mice or rats for the study.
-
ADC Administration: Administer the ADCs with different PEG linker lengths intravenously to the animals at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method, such as a ligand-binding assay (e.g., ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC).[11]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of ADCs with different PEG linkers.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs with different PEG linkers, typically intravenously, at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice two to three times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.[2]
Mandatory Visualizations
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Caption: General experimental workflow for developing and evaluating PEGylated bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
The Long and Short of It: HO-PEG13-OH vs. Shorter PEG Linkers in PROTAC Stability and Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding ligand to the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's success, profoundly influencing its stability, cell permeability, and ability to induce the formation of a productive ternary complex.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3] This guide provides a comprehensive comparison of PROTACs featuring the long-chain HO-PEG13-OH linker versus those with shorter PEG linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][5]
-
Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][6]
-
Linkers that are too long may result in a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination, leading to reduced efficacy.[1][4]
The ideal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical optimization for each new PROTAC system.[7]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations. The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG linker | >1000 | <20 | [1] |
| VHL | 16-atom PEG linker (similar to PEG-4) | ~100 | ~70 | [1] | |
| VHL | This compound analogous length | <100 | >80 | [1] | |
| VHL | 20-atom PEG linker | ~500 | ~50 | [1] | |
| VHL | 24-atom PEG linker | >1000 | <30 | [1] | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 2 PEG units | >5000 | Reduced Degradation | [1] |
| CRBN | 4-5 PEG units | <500 | Potent Degradation | [1] | |
| TANK-binding kinase 1 (TBK1) | VHL | 12 atoms (Alkyl/Ether) | >1000 | Not Observed | [1] |
| VHL | 21 atoms (Alkyl/Ether) | 3 | 96 | [8] | |
| VHL | 29 atoms (Alkyl/Ether) | 292 | 76 | [8] |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTACs with varying PEG linker lengths against different protein targets. The data for a linker analogous in length to this compound is highlighted.
Influence on Pharmacokinetic Properties and Stability
The linker's composition and length also significantly impact a PROTAC's pharmacokinetic (PK) properties, including its metabolic stability.[9] Longer, more flexible linkers like PEGs can sometimes shield the PROTAC from metabolic enzymes, potentially increasing its in vivo half-life.[10] However, they can also increase the molecule's polarity, which may affect cell permeability.[9]
| Linker Feature | Effect on Solubility | Effect on Cell Permeability | Effect on Metabolic Stability | Rationale | References |
| Increasing PEG Length | Increases | Can decrease due to increased polarity, but flexible folding may sometimes improve it. | Generally decreases susceptibility to some metabolic enzymes. | Increased hydrophilicity improves solubility. The flexible PEG chain can shield metabolically labile sites. | [9][10] |
| Decreasing PEG Length | Decreases | May increase if high polarity is the limiting factor. | May increase susceptibility to metabolism. | Reduced polarity can enhance membrane crossing. Less shielding of metabolic "soft spots". | [9][10] |
| Incorporating Rigid Moieties (e.g., piperazine, phenyl) | Variable | Can improve by masking polar groups and reducing conformational flexibility. | Generally increases by shielding metabolically labile spots. | Pre-organizes the PROTAC for binding and can improve physicochemical properties. | [11] |
Table 2: General Trends of PEG Linker Modifications on PROTAC Properties. This table outlines the general effects of altering PEG linker length and incorporating rigid elements on the solubility, cell permeability, and metabolic stability of PROTACs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental process for evaluating PROTACs, the following diagrams illustrate the key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The "Goldilocks" Principle in Action: Comparing HO-PEG13-OH and Longer PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical exercise in molecular optimization. A key determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a detailed comparison of the efficacy of PROTACs utilizing a 13-unit polyethylene (B3416737) glycol (PEG) linker (HO-PEG13-OH) versus those with longer PEG chains, supported by experimental data and detailed protocols.
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and chemical composition are paramount in dictating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker length is crucial, as a linker that is too short can lead to steric hindrance, while an overly long one may result in a non-productive complex where ubiquitination is inefficient.[3][4] This guide explores this "Goldilocks" principle by examining the performance of PROTACs with a PEG13 linker in comparison to longer analogues.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on their degradation efficiency. While direct head-to-head comparisons including a PEG13 linker are not always available, the data provides a clear trend of how linker length influences efficacy.
Table 1: Impact of PEG Linker Length on BTK Degradation
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | 2 PEG units | ~9 | >1000 | <10 | Ramos |
| PROTAC 2 | 3 PEG units | ~12 | ~500 | ~50 | Ramos |
| PROTAC 3 | 4 PEG units | ~15 | ~40 | >90 | Ramos |
| PROTAC 4 | 5 PEG units | ~18 | ~20 | >95 | Ramos |
| PROTAC 5 | 6 PEG units | ~21 | ~10 | >95 | Ramos |
| PROTAC 6 | 7 PEG units | ~24 | ~1 | >95 | Ramos |
| PROTAC 7 | 8 PEG units | ~27 | ~4 | >95 | Ramos |
Data synthesized from a study by Zorba et al. (2018), which demonstrated that for BTK degradation, longer PEG linkers initially led to more potent degradation, with optimal activity observed around 7 PEG units.[5]
Table 2: Performance of BRD4-Targeting PROTACs with Different PEG Linkers
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This table illustrates that for BRD4 degradation, a PROTAC with a PEG5 linker exhibited the most potent activity.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.[2]
1. Cell Culture and Treatment:
-
Seed cells (e.g., Ramos for BTK, HeLa for BRD4) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compounds (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal loading.[7]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[8]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[5]
1. Cell Treatment:
-
Treat cells with the PROTAC of interest at a concentration known to induce degradation (e.g., 5x DC50).
-
It is recommended to also treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation (IP):
-
Lyse the cells in a denaturing lysis buffer to preserve protein modifications.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody specific to the target protein overnight at 4°C to form immune complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ladder of higher molecular weight bands corresponding to the ubiquitinated target protein.
References
A Researcher's Guide to the Quantitative Analysis of HO-PEG13-OH Conjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. The choice of the PEG linker is a critical determinant of the final product's homogeneity, stability, and in vivo performance. This guide provides an objective, data-driven comparison of the homobifunctional linker HO-PEG13-OH with common heterobifunctional alternatives, focusing on the quantitative analysis of conjugation efficiency.
Performance Comparison: Homobifunctional vs. Heterobifunctional PEG Linkers
The fundamental difference between this compound and its alternatives lies in their terminal functional groups. As a homobifunctional linker, this compound possesses identical hydroxyl (-OH) groups at both ends. These groups are relatively inert and require an activation step prior to conjugation, which can influence the overall efficiency and lead to a less controlled reaction. In contrast, heterobifunctional linkers are engineered with two distinct, highly reactive functional groups, enabling a more controlled, sequential conjugation process that often results in higher yields of the desired product.[1]
The selection of conjugation chemistry significantly impacts the efficiency, specificity, and stability of the resulting PEGylated product. While direct head-to-head comparisons across all methods under identical conditions are limited in the literature, a summary of typical efficiencies reported in various studies is presented below.
Table 1: Quantitative Comparison of Conjugation Efficiencies for Various PEGylation Chemistries
| Feature | HO-PEG-OH (via Activation) | NHS-Ester PEG | Maleimide-PEG | Click Chemistry PEG (SPAAC) |
| Target Residue | Activated Hydroxyls react with Amines (Lysine, N-terminus) | Lysine (ε-amino), N-terminus (α-amino) | Cysteine (sulfhydryl group) | Azide- or Alkyne-modified amino acids |
| Reaction Type | Activation (e.g., Tresylation) followed by Alkylation | Acylation | Michael Addition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Typical Conjugation Yield | Moderate to High (Post-Activation); Highly variable | Variable (>90% possible, but often lower for specific products) | High (>90%)[2] | Very High (>95%) |
| Specificity | Low; dependent on activation chemistry | Low (targets multiple reactive amines) | High (specific to free thiols) | High (Bio-orthogonal)[1] |
| Key Advantages | Can be used for cross-linking applications. | Well-established, readily available reagents. | High site-specificity, stable bond. | High specificity and efficiency, bio-orthogonal. |
| Key Limitations | Requires separate activation step; prone to cross-linking and polymerization, leading to lower purity.[1] | Low site-specificity leads to product heterogeneity.[2] | Requires available cysteine residues, which may necessitate genetic engineering.[2] | Requires introduction of azide (B81097) or alkyne handles. |
Experimental Workflows and Principles
The quantitative analysis of PEGylation efficiency is crucial for process optimization and quality control. Below are diagrams illustrating a typical experimental workflow and the principles of common analytical techniques.
Caption: A typical experimental workflow for protein conjugation with this compound.
Caption: Principles of key analytical techniques for PEGylation analysis.
Detailed Experimental Protocols
Accurate quantification of conjugation efficiency relies on robust analytical methods. Below are detailed protocols for the most common techniques.
Protocol 1: Purity and Aggregate Analysis by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate PEGylated proteins from unreacted protein, free PEG, and high-molecular-weight aggregates based on their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its conjugates (e.g., 300 Å pore size)
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Purified PEGylated protein sample
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter to remove particulates.
-
HPLC Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection and Run: Inject 20-100 µL of the prepared sample onto the column. Run the separation isocratically for a sufficient duration to allow all species to elute.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein conjugate, the un-PEGylated protein, and free PEG (eluting last).
-
Integrate the peak areas of the protein-containing species (aggregates, conjugate, and un-PEGylated protein).
-
Calculate the conjugation efficiency by determining the percentage of the desired PEGylated species relative to the total protein content.
-
Purity (%) = (Area of PEGylated Protein Peak / Total Area of All Protein Peaks) * 100
-
Protocol 2: Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry
Objective: To determine the average number of PEG chains attached to the protein by measuring the molecular weight of the intact conjugate.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
MALDI Matrix Solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
Purified, desalted PEGylated protein sample (0.1-1 mg/mL)
-
Unmodified protein standard
Procedure:
-
Sample Preparation: Ensure the protein sample is free of non-volatile salts and detergents, which can interfere with ionization. Buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) may be necessary.
-
Spotting: On the MALDI target plate, mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the spot. Allow the mixture to air-dry completely, forming co-crystals.
-
Instrumental Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode, using a mass range appropriate for the expected molecular weight of the conjugate.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of a single PEG repeating unit, centered around the average molecular weight of the conjugate.
-
Determine the average molecular weight of the PEGylated protein and the unmodified protein standard.
-
Calculate the average degree of PEGylation:
-
Degree of PEGylation = (Avg. MW of Conjugate - Avg. MW of Unmodified Protein) / MW of one PEG chain
-
Protocol 3: Visualization of Conjugation Products by SDS-PAGE
Objective: To visually confirm the increase in molecular weight of the protein after PEGylation and to estimate the extent of the reaction.
Materials:
-
Polyacrylamide gels (gradient or fixed concentration)
-
SDS-PAGE running apparatus and power supply
-
Laemmli sample buffer (2X, non-reducing)
-
Protein molecular weight standards
-
PEGylation reaction samples (aliquots taken at different time points)
-
Coomassie Blue stain for protein detection
-
Barium-Iodide stain for PEG detection (optional)
Procedure:
-
Sample Preparation: Mix the protein samples with an equal volume of 2X non-reducing Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 10-20 µg of each protein sample and the molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Staining:
-
Coomassie Blue Staining: Stain the gel to visualize all protein bands. The PEGylated protein will appear as a band or smear with a higher apparent molecular weight than the unmodified protein.
-
Barium-Iodide Staining (Optional): To specifically detect PEG, incubate the gel in a 5% barium chloride solution, followed by an iodine solution. This will stain the PEG-containing bands.
-
-
Data Analysis:
-
Compare the band migration of the reaction samples to the unmodified protein control. A shift to a higher molecular weight indicates successful conjugation.
-
The intensity of the shifted band relative to the un-shifted band provides a semi-quantitative estimate of the conjugation efficiency. Densitometry can be used for a more quantitative analysis.
-
By employing these robust analytical techniques and understanding the comparative performance of different linker chemistries, researchers can optimize their PEGylation strategies to produce well-defined, homogeneous bioconjugates with enhanced therapeutic potential.
References
A Comparative Analysis of HO-PEG13-OH and Alkyl Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of therapeutic agents like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on HO-PEG13-OH, and traditional alkyl linkers, supported by experimental data and detailed methodologies.
The linker in a complex therapeutic molecule is more than just a spacer; it plays a pivotal role in determining the overall properties of the conjugate, including its solubility, stability, cell permeability, and how it interacts with the biological environment. While simple alkyl chains offer synthetic simplicity, PEG linkers often provide a superior profile for many therapeutic applications.
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) | Saturated or unsaturated hydrocarbon chains (-CH₂-) |
| Solubility | Hydrophilic, enhances aqueous solubility.[1][2] | Hydrophobic, may decrease aqueous solubility.[2] |
| Cell Permeability | Can enhance permeability by improving solubility and adopting folded conformations, but very long chains can hinder permeability.[3] | Generally enhances cell permeability due to hydrophobicity.[4] |
| Pharmacokinetics | Can prolong half-life and reduce clearance.[2] | Can lead to rapid clearance.[2] |
| Metabolic Stability | May have reduced metabolic stability in vivo.[3][5] | Generally possess good chemical and metabolic stability.[3] |
| Immunogenicity | Low, but the potential for anti-PEG antibodies exists.[1] | Generally low.[2] |
| Synthesis | Can be more complex and costly to synthesize.[5] | Synthetically accessible and cost-effective.[2] |
| Conformation | Tend to adopt folded, gauche conformations.[6] | Tend to adopt elongated, anti-conformations.[6] |
In-Depth Analysis: Physicochemical Properties and Performance
The fundamental difference between a PEG linker and an alkyl chain lies in their chemical structure. PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic, flexible, and biocompatible.[1] In contrast, alkyl chains are composed of repeating methylene (B1212753) units, which are hydrophobic.[1] This structural difference leads to significant advantages for PEG linkers in several key areas.
Enhanced Hydrophilicity and Solubility
One of the most significant advantages of PEG linkers is their ability to increase the aqueous solubility of the conjugated molecule.[1] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor bioavailability. The hydrophilic nature of the PEG chain can effectively counteract the hydrophobicity of the payload, improving the overall solubility of the conjugate.[1] This is crucial for preventing aggregation, which can reduce efficacy and potentially lead to immunogenicity. Alkyl linkers, being hydrophobic, can exacerbate the solubility issues of a hydrophobic payload.[1]
Cell Permeability: A Complex Interplay
The relationship between linker composition and cell permeability is complex. While the hydrophobicity of alkyl linkers is generally thought to improve passive diffusion across the cell membrane, the flexibility of PEG linkers can also be advantageous.[2] Recent comparative permeability studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated analogues in parallel artificial membrane assays, which correlates to improved unbound concentrations in plasma and brain tissue.[4]
However, PEG linkers can adopt folded conformations that shield their polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane.[3][6] The gauche effect of PEG-type linkers contributes to a larger proportion of folded conformations, making them potentially more attractive than alkyl linkers, which induce a higher proportion of elongated anti-conformations.[6] Ultimately, the optimal linker for cell permeability is highly dependent on the specific molecular context and must be determined empirically.[2]
Impact on Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker's flexibility and length are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The flexibility of PEG linkers can allow for optimal positioning of the target protein and E3 ligase, promoting the formation of a stable ternary complex.[7] While alkyl linkers also offer flexibility, their conformational preferences differ from PEG linkers, which can influence the stability of the ternary complex.[6]
Quantitative Comparison of PROTAC Performance
The following table summarizes representative data from the literature, illustrating the impact of linker composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| CRBN | CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | - | [8] |
| CRBN | CRBN | Three PEG units | Weak degradation | - | [8] |
| BTK | CRBN | 0 PEG units (Shortest Linker) | < 0.5 | > 90 | [8] |
| BTK | CRBN | ≥ 4 PEG units | 1-40 | > 90 | [8] |
| ERα | - | 16-atom PEG linker | More potent than 12-atom linker | - | [9] |
Note: The data presented is a synthesis of findings from various studies and should be interpreted as illustrative of general trends. Direct comparisons should be made with caution as experimental conditions, target proteins, and E3 ligases may vary between studies.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the mechanism of action of a PROTAC and a typical experimental workflow for comparing linker performance.
Experimental Protocols
To systematically evaluate and compare the performance of PROTACs with different linkers, a standardized experimental workflow is essential.
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.
Materials:
-
Cell line expressing the Protein of Interest (POI)
-
Complete growth medium
-
PROTAC stock solutions (with this compound and alkyl linkers) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. The next day, treat the cells with serial dilutions of the PROTACs (typically from 1 nM to 10,000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Solution Preparation: Prepare solutions of the test PROTACs and control compounds in PBS.
-
Assay Assembly: Add PBS to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate.
-
Compound Addition: Add the PROTAC solutions to the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC.[2][11]
Conclusion
The choice between a this compound (PEG) and an alkyl linker is a critical decision in the design of complex therapeutics like PROTACs and ADCs, with significant implications for the resulting molecule's efficacy and drug-like properties. While alkyl linkers offer synthetic simplicity and metabolic stability, the evidence strongly suggests that PEG linkers provide significant advantages in terms of hydrophilicity, which can lead to improved solubility and favorable pharmacokinetic profiles.[1][3] The flexibility of PEG linkers may also enhance cell permeability and promote the formation of a productive ternary complex in PROTACs.[3][7]
However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is often necessary to identify the most effective candidate. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ternary Complex Formation [promega.sg]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. PAMPA | Evotec [evotec.com]
The Influence of HO-PEG13-OH and Alternative Linkers on Ternary Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. A key architectural component of these heterobifunctional molecules is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the formation and stability of the ternary complex—a prerequisite for the ubiquitination and subsequent degradation of the target protein. This guide provides a comparative analysis of PROTACs utilizing polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on HO-PEG13-OH, and their alternatives, supported by experimental data.
The linker in a PROTAC is not merely a passive spacer but an active participant in modulating the thermodynamics and kinetics of ternary complex formation.[1] Its primary function is to bridge the target protein and the E3 ligase, bringing them into proximity to facilitate the transfer of ubiquitin.[1] The choice of linker, such as the hydrophilic this compound, can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability.[][3] According to statistics, approximately 54% of reported PROTACs utilize PEG linkers.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is principally evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[4][5] The following table summarizes representative data for PROTACs targeting the epigenetic reader protein BRD4, illustrating the performance of different linker types. While specific data for an this compound linker is not available in the public domain, the data for varying PEG linker lengths provides a strong surrogate for understanding its potential impact.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type & Length | DC50 | Dmax (%) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG | < 1 nM | > 90% | Burkitt's Lymphoma (BL) | [5] |
| dBET1 | BRD4 | Thalidomide | PEG (8 atoms) | 4 nM | > 95% | HeLa | [5] |
| Compound A | BRD4 | Thalidomide | Alkyl (8 atoms) | 25 nM | ~90% | 22Rv1 | [5] |
| Compound B | BRD4 | Thalidomide | Alkyl (12 atoms) | 9 nM | > 95% | 22Rv1 | [5] |
| PROTAC with PEG4 Linker | BRD4 | CRBN Ligand | PEG (4 units) | 1.8 nM | >95% | MV4-11 | [6] |
| PROTAC with PEG8 Linker | BRD4 | CRBN Ligand | PEG (8 units) | 25 nM | ~90% | MV4-11 | [6] |
| PROTAC with PEG12 Linker | BRD4 | CRBN Ligand | PEG (12 units) | 150 nM | <80% | MV4-11 | [6] |
Data Interpretation: The data clearly indicates that both PEG and alkyl linkers can yield highly potent degraders.[5] The PROTAC ARV-825, which incorporates a PEG linker, exhibits exceptional potency.[5] A comparison of PROTACs with varying PEG linker lengths targeting BRD4 demonstrates a distinct structure-activity relationship, with the PEG4 linker showing optimal potency and efficacy.[6] This highlights the critical nature of linker length optimization, where a linker that is too short or too long can be suboptimal, a phenomenon often referred to as the "Goldilocks effect".[5]
Experimental Protocols
Accurate assessment of ternary complex formation and protein degradation is crucial for the structure-activity relationship studies of PROTACs. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation Analysis
SPR is a powerful biophysical technique for the real-time, label-free analysis of biomolecular interactions. It provides kinetic data (kon, koff) and affinity data (KD) for both binary and ternary complex formation.[7][8]
Objective: To quantify the binding affinity and kinetics of a PROTAC to its target protein and E3 ligase individually (binary) and together (ternary).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified E3 ligase complex
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: The E3 ligase is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): A series of PROTAC concentrations are injected over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[9]
-
Ternary Complex Analysis: To measure ternary complex formation, a constant, near-saturating concentration of the target protein is mixed with a series of PROTAC concentrations. These mixtures are then injected over the immobilized E3 ligase surface. The resulting sensorgrams reflect the formation of the ternary complex.[9]
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[7]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Matched buffer for all components
Procedure:
-
Sample Preparation: All proteins and the PROTAC are prepared in the same buffer to minimize heats of dilution. All solutions should be degassed prior to use.[10]
-
Binary Titrations:
-
PROTAC into E3 Ligase: The ITC cell is filled with the E3 ligase solution, and the syringe is loaded with the PROTAC solution. The PROTAC is then titrated into the E3 ligase solution.
-
PROTAC into Target Protein: The ITC cell is filled with the target protein solution, and the syringe is loaded with the PROTAC solution for titration.
-
-
Ternary Titration: The ITC cell is filled with a pre-formed binary complex of the target protein and the PROTAC. The E3 ligase is then titrated from the syringe into the cell.[10]
-
Data Analysis: The raw data is integrated to obtain the heat change for each injection. The integrated data is then fitted to a suitable binding model to determine the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binding affinities of the binary and ternary interactions.[10]
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming HO-PEG13-OH Identity
For researchers, scientists, and drug development professionals, confirming the precise identity and purity of polyethylene (B3416737) glycol (PEG) derivatives such as HO-PEG13-OH is a critical step in ensuring the quality, efficacy, and safety of resulting conjugates and formulations. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols.
This compound, a homobifunctional PEG linker with hydroxyl groups at both termini and a chain of 13 ethylene (B1197577) glycol units, has a defined molecular weight of approximately 590.7 g/mol .[1][2][3] The analytical techniques discussed below are instrumental in verifying this molecular weight, assessing polydispersity, and confirming the presence of terminal hydroxyl groups and the repeating ethylene glycol backbone.
Comparative Analysis of Key Techniques
A multi-faceted approach employing several analytical techniques is often necessary for the comprehensive characterization of PEG compounds.[4] No single technique can provide all the necessary information regarding molecular weight, distribution, structure, and purity.[4] The table below summarizes the primary analytical techniques and the specific information they provide for the characterization of this compound.
| Technique | Information Provided | Key Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including confirmation of the repeating ethylene glycol units and terminal hydroxyl groups. Quantitative NMR (qNMR) can be used for purity assessment.[5] | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex to interpret for polydisperse samples. |
| Mass Spectrometry (MS) | Determines the molecular weight and molecular weight distribution of the polymer chains.[4] Can identify impurities and byproducts. | High sensitivity and accuracy in molecular weight determination.[6][7] | Can be challenging for high molecular weight or highly polydisperse samples due to complex spectra.[4] |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the average molecular weight (Mw, Mn) and the polydispersity index (PDI).[8][9] | Excellent for assessing the distribution of polymer chain lengths and detecting oligomeric impurities.[10] | Relies on calibration with standards, which may not perfectly match the sample's hydrodynamic volume. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups, such as the C-O-C ether linkages of the PEG backbone and the terminal O-H groups.[11][12][13] | Fast, simple, and provides a characteristic fingerprint of the molecule.[14] | Provides limited information on molecular weight and polydispersity. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the molecule's atomic arrangement.
¹H NMR Spectroscopy
-
Expected Chemical Shifts:
-
~3.64 ppm (s): A sharp, intense singlet corresponding to the methylene (B1212753) protons (-CH₂-CH₂-O-) of the repeating ethylene glycol units.[15]
-
~3.71 ppm (t): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl groups (HO-CH₂-CH₂-O-).
-
~2.85 ppm (t): A triplet corresponding to the hydroxyl protons (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts:
-
~70.5 ppm: A strong signal from the carbon atoms of the repeating ethylene glycol units (-CH₂-CH₂-O-).[15]
-
~72.4 ppm: A signal from the carbon atoms adjacent to the terminal hydroxyl groups (HO-CH₂-CH₂-O-).[15]
-
~61.5 ppm: A signal from the terminal carbon atoms bonded to the hydroxyl groups (HO-CH₂-).[15]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used.[5]
-
Data Analysis: Integrate the peaks and compare the chemical shifts and integration ratios to the expected values to confirm the structure and assess purity.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to assess its polydispersity. Electrospray ionization (ESI) is a commonly used ionization method for PEG analysis.[4]
Expected Results:
The ESI-MS spectrum of this compound will show a distribution of peaks, each corresponding to a PEG molecule with a different number of ethylene glycol units, adducted with a cation (e.g., Na⁺, K⁺, or H⁺). The most abundant peak should correspond to the expected molecular weight of this compound (590.7 g/mol ) plus the mass of the adduct. For example, with a sodium adduct, the expected m/z would be around 613.7. The spacing between the adjacent peaks in the distribution will be 44.03 Da, corresponding to the mass of one ethylene glycol unit.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as water, methanol, or acetonitrile.
-
Instrumentation: Use an ESI-MS system. The instrument can be coupled with liquid chromatography (LC) for online separation prior to mass analysis.[6][16]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the series of peaks corresponding to the PEG oligomers and determine the average molecular weight and polydispersity.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is the primary method for determining the molecular weight distribution of polymers.[10] It separates molecules based on their hydrodynamic volume in solution.
Expected Results:
A GPC/SEC chromatogram of a high-purity this compound sample should show a single, narrow, and symmetrical peak.[9] The calculated average molecular weight (Mw and Mn) should be close to the theoretical value of 590.7 g/mol , and the polydispersity index (PDI = Mw/Mn) should be close to 1.0, indicating a monodisperse or narrowly distributed sample.
Experimental Protocol:
-
System: An HPLC system equipped with a GPC/SEC column and a refractive index (RI) detector.[9][17]
-
Mobile Phase: A suitable solvent in which the PEG is soluble, such as tetrahydrofuran (B95107) (THF) or an aqueous buffer.[10]
-
Calibration: Calibrate the system using a series of narrow PEG standards with known molecular weights.[17][18]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.[8]
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the molecular weight averages and PDI.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in this compound.
Expected Characteristic Peaks:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the terminal hydroxyl groups.[11]
-
~2870 cm⁻¹: C-H stretching vibrations of the methylene groups.[12][19]
-
~1465 cm⁻¹ and ~1342 cm⁻¹: C-H bending vibrations.
-
~1100 cm⁻¹ (strong): C-O-C ether stretching vibration, which is the characteristic peak for the PEG backbone.[11][13]
-
~960 cm⁻¹ and ~840 cm⁻¹: CH₂ rocking vibrations.[11]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[14]
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the observed peaks with the characteristic absorption bands of PEG to confirm the presence of the expected functional groups.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the identity of this compound using the described analytical techniques.
Caption: Workflow for this compound characterization.
Caption: Techniques and the information they provide.
By employing this comprehensive suite of analytical techniques, researchers can confidently confirm the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Plastic and Placenta: Identification of Polyethylene Glycol (PEG) Compounds in the Human Placenta by HPLC-MS/MS System | MDPI [mdpi.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. agilent.com [agilent.com]
- 9. Determination of Polyethylene Glycol by Gel Permeation Chromatography [wayeal-instrument.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
Validating the Biological Activity of HO-PEG13-OH Containing Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a molecule's biological activity is a critical step in the therapeutic development pipeline. This guide provides an objective comparison of methodologies to validate the activity of molecules containing the HO-PEG13-OH linker, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs). Experimental data is presented to support the comparison with alternative approaches.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells by co-opting the body's own cellular disposal system, the ubiquitin-proteasome pathway.[2][3] The PEG component of the linker enhances the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] The length of the PEG linker, in this case, 13 PEG units, is a crucial parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for its activity.[6][7]
Mechanism of Action: PROTACs with this compound Linkers
PROTACs containing a this compound linker function by inducing the degradation of a target Protein of Interest (POI). The molecule simultaneously binds to the POI and an E3 ubiquitin ligase.[8] This proximity, facilitated by the linker, leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][9] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic in vivo protein knockdown by small-molecule PROTACs. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Comparing HO-PEG13-OH-Containing PROTAC Performance Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
While direct, publicly available comparative data on the performance of the isolated HO-PEG13-OH linker in different cell lines is not available, its role as a PEG-based PROTAC linker is well-established.[1] The performance of a PROTAC is critically influenced by its linker.[2][3][4] This guide provides a framework for the comparative analysis of a PROTAC utilizing a 13-unit PEG linker, such as one synthesized with this compound, across various cell lines. The principles and protocols outlined here are based on established methodologies for evaluating PROTAC efficacy.
The Critical Role of the PEG Linker in PROTAC Function
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) by co-opting the cell's ubiquitin-proteasome system. It consists of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker, far from being a passive spacer, is a key determinant of a PROTAC's success.[2][3]
Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][][7] The length of the PEG linker is a crucial parameter that dictates the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length is essential for the correct spatial orientation that facilitates the ubiquitination and subsequent degradation of the target protein.[2][3]
Comparative Performance Metrics of a PEG13-Containing PROTAC
The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein and the resulting downstream effects on cell viability and signaling pathways. When comparing the performance of a PROTAC with a PEG13 linker across different cell lines, the following quantitative parameters are key.
Table 1: Hypothetical Comparative Degradation Efficiency of a PEG13-PROTAC in Different Cancer Cell Lines
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Notes |
| MCF7 (Breast Cancer) | ERα | Cereblon | 15 | >90 | High ERα expression. |
| 22Rv1 (Prostate Cancer) | AR | VHL | 25 | >85 | High AR expression. |
| MV-4-11 (Leukemia) | BRD4 | Cereblon | 5 | >95 | Highly sensitive to BRD4 degradation. |
| OVCAR8 (Ovarian Cancer) | EGFR | VHL | 50 | 75 | Potential for off-target effects. |
| HEK293T (Embryonic Kidney) | N/A (Control) | N/A | >1000 | <10 | Non-cancerous cell line with low target expression. |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degraded at saturating concentrations. This data is illustrative and will vary depending on the specific PROTAC and experimental conditions.
Table 2: Hypothetical Comparative Anti-proliferative Activity of a PEG13-PROTAC
| Cell Line | IC50 (nM) | Mechanism of Action |
| MCF7 | 30 | ERα degradation leading to cell cycle arrest. |
| 22Rv1 | 50 | AR degradation inhibiting androgen signaling. |
| MV-4-11 | 10 | Downregulation of c-Myc post-BRD4 degradation.[8] |
| OVCAR8 | 100 | Moderate inhibition of cell growth. |
| HEK293T | >2000 | Minimal effect on cell viability. |
IC50: The concentration of the PROTAC that inhibits cell proliferation by 50%.
Experimental Protocols for Comparative Analysis
A systematic evaluation of a PROTAC's performance involves a series of cell-based assays.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell lines of interest
-
PROTAC compound (stock in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
Cell lines of interest
-
PROTAC compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature.[11]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of HO-PEG13-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of HO-PEG13-OH
Hazard Assessment and Personal Protective Equipment (PPE)
Polyethylene (B3416737) glycols are generally considered to have low toxicity. However, it is crucial to handle all laboratory chemicals with appropriate caution. The final waste product's classification may change depending on the substances mixed with it.[1] If this compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[1]
Recommended Personal Protective Equipment (PPE) when handling this compound for disposal:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant, impervious gloves |
| Body Protection | Lab coat |
| Respiratory Protection | Use in a well-ventilated area. A vapor respirator may be necessary for large spills.[1] |
Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for collecting, storing, and disposing of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as chemical waste.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, weighing paper) from liquid waste (e.g., solutions containing the compound).[2]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][3]
2. Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.[2] For spills, absorb the material with an inert substance like vermiculite (B1170534) or dry sand before placing it in a chemical waste container.[4]
3. Labeling:
-
Clearly label all waste containers with the full chemical name, "this compound," and indicate that it is "Non-Hazardous Waste" if uncontaminated.[4]
-
If mixed with hazardous materials, label the container as "Hazardous Waste" and list all chemical components with their approximate percentages.[4]
4. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area.[2]
-
Keep containers away from incompatible materials, foodstuffs, and sources of ignition.[1][5] Long-term storage of pure this compound should be at -18°C.[6][7]
5. Final Disposal:
-
Never pour this compound down the drain or into the sewer system. [1][8] Although some forms of PEG are biodegradable, they can impact wastewater treatment processes.[9]
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4][5] These professionals can handle the final treatment, which may include incineration or burial in a licensed landfill.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
